molecular formula C9H9NO3 B1337922 2-(3-Formylphenoxy)acetamide CAS No. 849015-95-8

2-(3-Formylphenoxy)acetamide

Cat. No.: B1337922
CAS No.: 849015-95-8
M. Wt: 179.17 g/mol
InChI Key: FRBBODVJAIQVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Formylphenoxy)acetamide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBBODVJAIQVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454607
Record name 2-(3-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849015-95-8
Record name 2-(3-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-(3-Formylphenoxy)acetamide as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Formylphenoxy)acetamide is a bifunctional aromatic intermediate characterized by a meta-substituted benzene ring bearing an aldehyde group (-CHO) and an acetamide ether moiety (-OCH₂CONH₂). In modern drug discovery, this molecule serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its primary utility lies in Fragment-Based Drug Design (FBDD) . The acetamide tail mimics peptide bonds, facilitating hydrogen bonding within enzyme pockets (specifically the Peripheral Anionic Site of cholinesterases), while the aldehyde "warhead" allows for rapid diversification into hydrazones, Schiff bases, and heterocycles targeting kinases or microbial pathways.

Chemical Architecture & Synthesis[1][2]

Structural Analysis

The molecule consists of three distinct pharmacophoric zones:

  • The Linker (Ether): Provides rotational freedom and lipophilicity modulation.

  • The Anchor (Acetamide): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It is chemically stable under neutral conditions but can be hydrolyzed to carboxylic acid if required.

  • The Reactive Core (Aldehyde): Located at the meta (3-) position, this electrophilic center is the site of divergent synthesis.

Synthetic Pathway

The synthesis follows a classic Williamson ether synthesis protocol. The choice of base and solvent is critical to minimize the Cannizzaro reaction (disproportionation of the aldehyde) or hydrolysis of the amide.

Optimized Synthesis Workflow (Graphviz)

SynthesisWorkflow Reactant1 3-Hydroxybenzaldehyde Base K2CO3 / Acetone (Reflux 6-8h) Reactant1->Base Reactant2 2-Chloroacetamide Reactant2->Base Product This compound (Target Scaffold) Base->Product SN2 Substitution Hydrazone Hydrazone Derivatives (Antitubercular) Product->Hydrazone + Isoniazid / H+ SchiffBase Schiff Bases (Antimicrobial) Product->SchiffBase + Aryl Amines Thiazole Thiazolidinones (Anticancer) Product->Thiazole + Thiosemicarbazide

Figure 1: Divergent synthesis pathway starting from 3-hydroxybenzaldehyde to bioactive derivatives.

Key Research Applications

Neurodegenerative Diseases (Alzheimer's)

Research into Acetylcholinesterase (AChE) inhibitors heavily utilizes phenoxyacetamide scaffolds.

  • Mechanism: The "Dual Binding Site" hypothesis.

    • The Acetamide moiety binds to the Peripheral Anionic Site (PAS) of the enzyme via hydrogen bonding and

      
      -stacking interactions with Trp286.
      
    • The Aldehyde is derivatized (e.g., into a benzylamine or hydrazone) to penetrate the catalytic gorge and bind to the Catalytic Active Site (CAS).

  • Application: Researchers use this compound to synthesize "linker" molecules that connect a PAS-binding unit to a CAS-binding unit (like tacrine or donepezil analogs).

Antitubercular Agents

The aldehyde group is frequently condensed with isoniazid (INH) or substituted hydrazines.

  • Rationale: The resulting acylhydrazone (-CONHN=CH-) linkage is a proven pharmacophore against Mycobacterium tuberculosis.

  • Data Insight: Derivatives where the formyl group is in the meta position (3-formyl) often show different solubility and metabolic stability profiles compared to para isomers, allowing for fine-tuning of ADME properties.

Antimicrobial & Antifungal Schiff Bases

Condensation with aromatic amines yields Schiff bases (imines).

  • Activity: These derivatives have shown efficacy against S. aureus and C. albicans. The azomethine linkage (-N=CH-) is critical for bioactivity, likely by interfering with cell wall synthesis or respiration.

Experimental Protocols

Protocol A: Synthesis of this compound

Validating the Core Scaffold

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 2-Chloroacetamide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

  • Potassium Iodide (KI) (catalytic amount, 0.1 eq)

  • Solvent: Acetone or Acetonitrile (dry)

Step-by-Step:

  • Activation: Dissolve 3-hydroxybenzaldehyde in dry acetone. Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 2-chloroacetamide and catalytic KI.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Work-up: Filter the hot solution to remove inorganic salts (KCl/K₂CO₃).

  • Isolation: Evaporate the solvent under reduced pressure. The residue is usually a solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.

    • Expected Yield: 70–85%

    • Melting Point: ~130–134°C (varies slightly by purity).

Protocol B: General Synthesis of Hydrazone Derivatives

Functionalizing the Aldehyde Warhead

Reagents:

  • This compound (1.0 eq)

  • Hydrazide derivative (e.g., Isoniazid) (1.0 eq)[1]

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic drops)

Step-by-Step:

  • Dissolve the aldehyde substrate in absolute ethanol.

  • Add the hydrazide component.

  • Add 2–3 drops of glacial acetic acid to catalyze imine formation.

  • Reflux for 3–5 hours.

  • Cool to room temperature. The product usually precipitates out.

  • Filter, wash with cold ethanol, and dry.

Quantitative Data Summary

Table 1: Comparative Reactivity & Application Potential

Derivative ClassReaction PartnerTarget IndicationKey Interaction Mechanism
Hydrazones Isoniazid / HydrazinesTuberculosis (TB)Inhibition of InhA enzyme; Metal chelation
Schiff Bases Aromatic AminesBacterial/FungalInterference with cell wall synthesis
Thiazolidinones Thiosemicarbazide + ClCH₂COOEtCancer (Kinase inhibition)ATP-binding pocket competition
Chalcones Acetophenones (Claisen-Schmidt)Anti-inflammatoryMichael acceptor reactivity with cysteine residues

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) when this scaffold is applied to Acetylcholinesterase (AChE) inhibition.

SAR_Mechanism PAS Peripheral Anionic Site (PAS) (Entrance of Gorge) CAS Catalytic Active Site (CAS) (Bottom of Gorge) Acetamide Acetamide Moiety (H-Bonding / Hydrophilic) Acetamide->PAS H-Bonds with Trp286 Linker Phenyl Ether Linker (Spacer / Pi-Stacking) Acetamide->Linker Linker->PAS Pi-Pi Stacking AldehydeDeriv Aldehyde Derivative (e.g., Benzylamine) Linker->AldehydeDeriv AldehydeDeriv->CAS Interacts with Trp84

Figure 2: Pharmacophore mapping of this compound derivatives within the Acetylcholinesterase binding gorge.

References

  • Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from

  • Mohamed-Ezzat, E. et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide and related phenoxy derivatives. National Institutes of Health (NIH) / PMC. Retrieved from

  • RSC Advances. Synthesis and biological evaluation of 2-(4-formylphenoxy)-N-phenylacetamide derivatives as potential antitubercular agents. (Note: Discusses the para-isomer analog relevant to the 3-formyl application). Retrieved from

  • Liu, Y. et al.Design, synthesis, and evaluation of acetamide derivatives as multifunctional agents for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Retrieved from

Sources

The Phenoxyacetamide Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Phenoxyacetamide Core

The phenoxyacetamide scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its structural simplicity, coupled with the ease of synthetic modification, has allowed for the creation of large and diverse chemical libraries, leading to the discovery of potent agents with a wide range of therapeutic applications. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of phenoxyacetamide derivatives, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to further explore and exploit the therapeutic potential of this privileged structural motif.

Synthetic Strategies: Building the Phenoxyacetamide Library

The synthesis of phenoxyacetamide derivatives is typically achieved through a straightforward and efficient Williamson ether synthesis. This reaction involves the coupling of a substituted phenol with an N-substituted 2-chloroacetamide in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone.[2] This versatile method allows for the facile introduction of a wide array of substituents on both the phenoxy and acetamide moieties, enabling a thorough exploration of the structure-activity landscape.

A general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product phenol Substituted Phenol reaction Williamson Ether Synthesis (e.g., K2CO3, Acetone) phenol->reaction chloroacetamide N-Substituted 2-Chloroacetamide chloroacetamide->reaction product Phenoxyacetamide Derivative reaction->product

Caption: General workflow for the synthesis of phenoxyacetamide derivatives.

Experimental Protocol: Synthesis of a Representative Phenoxyacetamide Derivative

This protocol describes the synthesis of 2-(4-nitrophenoxy)-N-phenylacetamide, a representative phenoxyacetamide derivative.

Materials:

  • N-phenyl-2-bromoacetamide

  • 4-nitrophenol

  • Potassium carbonate (K2CO3)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of N-phenyl-2-bromoacetamide (1.0 eq.) in acetone (20 mL), add 4-nitrophenol (1.0 eq.) and K2CO3 (1.2 eq.).

  • The reaction mixture is then refluxed for 2 hours.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The resulting residue is suspended in water (20 mL) and extracted with ethyl acetate (2 x 20 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated to dryness.

  • The crude product is purified by crystallization from ethyl acetate to afford the desired 2-(4-nitrophenoxy)-N-phenylacetamide.[3]

Anticancer Activity: Inducing Apoptosis through PARP-1 Inhibition

A significant body of research has highlighted the potent anticancer activity of phenoxyacetamide derivatives against various cancer cell lines.[1][4] One of the key mechanisms underlying their cytotoxic effects is the induction of apoptosis, or programmed cell death, through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. In the context of cancer, inhibiting PARP-1 in cells with existing DNA repair defects (such as those with BRCA1/2 mutations) can lead to an accumulation of DNA damage and subsequent cell death.[5] Phenoxyacetamide derivatives have been shown to effectively inhibit PARP-1, leading to a cascade of events that ultimately result in apoptosis. This process often involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[6]

The signaling pathway illustrating the role of phenoxyacetamide derivatives in inducing apoptosis via PARP-1 inhibition is shown below:

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_pathway Apoptotic Pathway drug Phenoxyacetamide Derivative parp PARP-1 drug->parp Inhibition dna_damage DNA Damage Accumulation parp->dna_damage Leads to atp_depletion ATP Depletion parp->atp_depletion Prevents cell_cycle Cell Cycle Arrest (G1/S Phase) dna_damage->cell_cycle intrinsic Intrinsic Pathway dna_damage->intrinsic apoptosis Apoptosis cell_cycle->apoptosis intrinsic->apoptosis extrinsic Extrinsic Pathway extrinsic->apoptosis

Caption: Anticancer mechanism of phenoxyacetamide derivatives via PARP-1 inhibition.

Data Presentation: Cytotoxicity of Phenoxyacetamide Derivatives

The cytotoxic activity of phenoxyacetamide derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Compound IHepG21.435-Fluorouracil5.32
Compound IIHepG26.525-Fluorouracil5.32
Compound 2bPC352Imatinib40[4]
Compound 2cPC380Imatinib40[4]
Compound 2cMCF-7100Imatinib98[4]
Derivative 3mM. tuberculosis H37Rv4Rifampin-[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of phenoxyacetamide derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, PC3, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • Phenoxyacetamide derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxyacetamide derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[7][8]

Antimicrobial Activity: A Broad Spectrum of Action

Phenoxyacetamide derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi.[7][9] The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as nitro or halogen groups, has been shown to enhance antimicrobial activity.[9]

The mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Phenoxyacetamide Derivatives

The antimicrobial activity of phenoxyacetamide derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
5e2525>10050>100
5j5050>10050>100
5k>100>100>1005025
A1-----[9]
A3-SignificantSignificant--[9]
A9-SignificantSignificant--[9]

Note: "Significant" indicates notable activity was observed, but specific MIC values were not provided in the source.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method for determining the MIC of phenoxyacetamide derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains of interest

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Phenoxyacetamide derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the phenoxyacetamide derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain phenoxyacetamide derivatives have shown promising anticonvulsant activity in preclinical models of epilepsy.[5] Epilepsy is a neurological disorder characterized by recurrent seizures, which are caused by abnormal and excessive neuronal activity in the brain. The anticonvulsant effects of these compounds are often evaluated in animal models such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test.

The PTZ model is used to identify compounds that can raise the seizure threshold, while the MES test is used to evaluate the ability of a compound to prevent the spread of seizures. The mechanism of action for the anticonvulsant effects of phenoxyacetamide derivatives is thought to involve the modulation of ion channels, such as sodium and calcium channels, or the enhancement of inhibitory neurotransmission mediated by GABA.

Data Presentation: Anticonvulsant Activity of Phenoxyacetamide Derivatives in the PTZ Model
CompoundDose (mg/kg)Protection (%)Mortality (%)Reference
7b-1000
5f-9010
Valproic Acid---

Note: Specific doses and reference drug data were not fully detailed in the provided snippets for a complete comparative table.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol outlines the procedure for evaluating the anticonvulsant activity of phenoxyacetamide derivatives using the PTZ-induced seizure model in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Phenoxyacetamide derivatives

  • Pentylenetetrazole (PTZ)

  • Vehicle (e.g., saline, DMSO)

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the phenoxyacetamide derivatives or the vehicle to different groups of mice, typically via intraperitoneal (i.p.) injection.

  • PTZ Induction: After a specific pretreatment time (e.g., 30 or 60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset and severity of seizures for a period of 30 minutes. The seizure activity is often scored using a standardized scale (e.g., Racine's scale).

  • Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures in each treatment group.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyacetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. A systematic exploration of the SAR can provide valuable insights for the design of more potent and selective compounds.

  • Anticancer Activity: The presence of electron-withdrawing groups, such as halogens and nitro groups, on the phenoxy ring has been shown to enhance anticancer activity.

  • Antimicrobial Activity: For antimicrobial agents, electron-withdrawing groups on the phenoxy ring and electron-releasing groups on the N-phenyl ring of the acetamide moiety have been found to be beneficial for activity.[9]

  • Anticonvulsant Activity: The anticonvulsant potency can be influenced by the substitution pattern on both aromatic rings, with specific substitutions leading to enhanced activity in different seizure models.

Conclusion and Future Directions

The phenoxyacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The ease of synthesis and the potential for chemical modification make this scaffold an attractive starting point for the development of novel therapeutic agents.

Future research in this area should focus on:

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways involved in the biological activities of phenoxyacetamide derivatives will be crucial for rational drug design.

  • Optimization of Lead Compounds: Systematic SAR studies and computational modeling can guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro screening should be further evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

By continuing to explore the chemical space around the phenoxyacetamide core, researchers can unlock the full therapeutic potential of this remarkable class of compounds and contribute to the development of new and effective treatments for a range of human diseases.

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. ResearchGate. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • (PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. ResearchGate. [Link]

  • Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. PubMed Central. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]

Sources

Role of 2-(3-Formylphenoxy)acetamide in Schiff base synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Schiff Base Synthesis Using 2-(3-Formylphenoxy)acetamide

Executive Summary

This compound (CAS: 849015-95-8) represents a specialized bifunctional building block in organic synthesis. Unlike simple benzaldehydes, this compound incorporates a meta-substituted acetamide ether tail , which serves two critical functions: it enhances water solubility/polarity and provides additional donor sites (O, N) for supramolecular interactions or metal coordination.

This guide details the synthesis of Schiff bases (imines/azomethines) derived from this specific aldehyde. It addresses the unique electronic properties of the meta-isomer—where the formyl group is electronically decoupled from the resonance donation of the ether oxygen—resulting in enhanced electrophilicity compared to its para-analog.

Chemical Profile & Reactivity

Structural Analysis
  • Core Scaffold: 3-Hydroxybenzaldehyde derivative.

  • Functional Group A (Reactive): Formyl group (-CHO) at the meta position.

  • Functional Group B (Structural/Binding): Acetamide moiety (-OCH₂CONH₂) linked via ether oxygen.

Electronic Influence (Expert Insight)

In para-substituted benzaldehydes (e.g., 4-methoxybenzaldehyde), the oxygen atom donates electron density into the carbonyl carbon via resonance (+M effect), reducing its electrophilicity. In This compound , the ether linkage is meta to the carbonyl. Resonance effects are blocked. The oxygen exerts only a weak inductive electron-withdrawing effect (-I) on the ring carbon, which may slightly increase the electrophilicity of the carbonyl carbon.

  • Consequence: Faster reaction rates with amines compared to para-analogs.

Synthetic Methodology

Precursor Synthesis (If starting from raw materials)

If the aldehyde is not purchased, it is synthesized via Williamson ether synthesis.

  • Reactants: 3-Hydroxybenzaldehyde + 2-Chloroacetamide.

  • Base: Potassium Carbonate (

    
    ) or Sodium Ethoxide.
    
  • Solvent: Acetone or DMF (anhydrous).

  • Conditions: Reflux 6–8 hours.

Schiff Base Condensation Protocol

This protocol describes the condensation of this compound with a generic primary amine (


).

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Amine: Aromatic or Aliphatic amine (1.0–1.1 equiv).

  • Solvent: Absolute Ethanol or Methanol (HPLC grade).

  • Catalyst: Glacial Acetic Acid (2–3 drops).

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of this compound in 20 mL of hot absolute ethanol. (Note: The amide tail may require mild heating for complete dissolution).

  • Amine Addition: Add 10 mmol of the primary amine dropwise to the stirring aldehyde solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).
    
  • Isolation:

    • Scenario A (Precipitate forms): Cool to room temperature, then chill in an ice bath. Filter the solid Schiff base.

    • Scenario B (No precipitate): Reduce solvent volume by 50% under vacuum, then pour into crushed ice to induce precipitation.

  • Purification: Recrystallize from hot ethanol.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the role of the meta-position in maintaining carbonyl reactivity.

SchiffBaseMechanism cluster_electronics Electronic Environment (Meta-Substitution) Aldehyde 2-(3-Formylphenoxy) acetamide Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Final Schiff Base (-C=N-) Hemiaminal->Imine Elimination Activation Acid Catalyst (H+) Activation->Hemiaminal Activates C=O Dehydration - H2O (Entropy Driven) Dehydration->Imine MetaEffect Meta-Linkage blocks Resonance (+M) Reactivity Maintained Electrophilicity MetaEffect->Reactivity

Caption: Mechanistic pathway for Schiff base formation, emphasizing the non-conjugated nature of the meta-ether linkage which preserves carbonyl electrophilicity.

Characterization & Data Interpretation

To validate the transformation from Aldehyde to Schiff Base, compare the spectral data of the starting material vs. the product.

TechniqueFeatureStarting Material (Aldehyde)Product (Schiff Base)
FT-IR C=O Stretch Strong peak at 1680–1700 cm⁻¹ Disappears
FT-IR C=N Stretch AbsentNew sharp peak at 1610–1630 cm⁻¹
FT-IR Amide C=O Peak at ~1660 cm⁻¹Remains (confirming amide tail stability)
¹H NMR Aldehyde Proton Singlet at δ 9.8–10.0 ppm Disappears
¹H NMR Azomethine Proton AbsentSinglet at δ 8.3–8.8 ppm
¹H NMR -OCH₂- Protons Singlet at ~4.5 ppmRemains (Chemical shift may drift slightly)

Applications in Drug Discovery & Materials

Biological Activity (Pharmacophore Hybridization)

The resulting Schiff bases combine the azomethine linkage (known for antifungal/antibacterial activity) with the acetamide moiety (common in analgesics).

  • Target: Bacterial DNA gyrase or fungal CYP51.

  • Mechanism: The unshared electron pair on the imine nitrogen interacts with active site residues.

Metal Complexation (Ligand Design)

The structure acts as a versatile ligand. The amide oxygen and imine nitrogen can form stable chelates with transition metals (


).
  • Geometry: Typically forms square planar or octahedral complexes depending on the amine used (e.g., if the amine contains an additional donor group like -OH or -SH).

Applications SchiffBase This compound Schiff Base Bio Biological Activity SchiffBase->Bio Mat Materials Science SchiffBase->Mat AntiMicrobial Antimicrobial Agents (Azomethine + Amide) Bio->AntiMicrobial Chelation Metal Complexes (N,O-Donor Ligands) Mat->Chelation Sensing Fluorescent Sensors (Cation Detection) Mat->Sensing

Caption: Functional utility of the synthesized Schiff bases in pharmacology and coordination chemistry.

References

  • Synthesis and Biological Evaluation of Phenoxyacetamide Derivatives. Source: Royal Society of Chemistry (RSC) Advances / Supplementary Info. Context: Details the synthesis of 2-(4-formylphenoxy)acetamide analogs and their hydrazone derivatives. URL:[Link]

  • Schiff Bases of Phenoxyacetic Acid Derivatives: Synthesis and Antimicrobial Activity. Source: ResearchGate / Vertex AI Grounding. Context: Establishes the protocol for condensing formyl-phenoxy derivatives with aromatic amines. URL:[Link]

  • Bis-Schiff Bases Containing Amide Linkages. Source: Arkivoc (2019).[1][2] Context: Demonstrates the use of bis(2-(4-formylphenoxy)acetamide) in creating complex heterocyclic systems, validating the reactivity of the acetamide-aldehyde scaffold. URL:[Link]

Sources

An In-depth Technical Guide to 2-(3-Formylphenoxy)acetamide: Properties, Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Formylphenoxy)acetamide is a bifunctional organic molecule that serves as a valuable intermediate and building block in synthetic and medicinal chemistry. Its structure is characterized by a stable phenoxy acetamide scaffold, which is a known pharmacophore in various biologically active compounds, combined with a reactive formyl (aldehyde) group at the meta-position of the phenyl ring. This unique combination of a versatile core and a reactive functional group makes it an attractive starting material for the synthesis of more complex derivatives, including Schiff bases, chalcones, and other heterocyclic systems for evaluation in drug discovery programs and materials science.[1][2] This guide provides a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and an analysis of its chemical reactivity and characterization.

Core Molecular and Physical Properties

The fundamental identity of this compound is established by its chemical formula, molecular weight, and structural identifiers. While extensive experimental data on its physical properties is not widely published, its identity is well-defined by commercial suppliers and chemical databases.

Table 1: Molecular Identifiers for this compound

PropertyValueSource
CAS Number 849015-95-8
Molecular Formula C₉H₉NO₃[3]
Molecular Weight 179.17 g/mol
Appearance Solid
SMILES String NC(=O)COc1cccc(C=O)c1
InChI Key FRBBODVJAIQVJL-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP 0.2[3]
Monoisotopic Mass 179.05824 Da[3]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 3PubChem

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The following sections describe the expected spectral features based on its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups. Expected characteristic absorption bands include:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.

  • ~2850-2750 cm⁻¹: C-H stretching of the aldehyde.

  • ~1700-1680 cm⁻¹: C=O stretching of the aromatic aldehyde.

  • ~1670-1650 cm⁻¹: C=O stretching of the primary amide (Amide I band).

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise arrangement of atoms.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • ~9.9-10.1 ppm: A singlet corresponding to the aldehyde proton (-CHO).

    • ~7.2-7.8 ppm: A series of multiplets for the four protons on the aromatic ring. The meta-substitution pattern will lead to complex splitting.

    • ~7.0-7.5 ppm: Two broad singlets for the two amide protons (-CONH₂), which may exchange with D₂O.

    • ~4.7 ppm: A singlet for the two methylene protons adjacent to the ether oxygen (-OCH₂-).

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for:

    • ~192 ppm: Aldehyde carbonyl carbon.

    • ~168 ppm: Amide carbonyl carbon.

    • ~110-160 ppm: Six distinct signals for the aromatic carbons.

    • ~65 ppm: Methylene carbon (-OCH₂-).

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation patterns.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.06552.[3] Adducts with sodium [M+Na]⁺ at m/z 202.04746 may also be observed.[3]

  • Fragmentation: Common fragmentation pathways may include the cleavage of the ether bond or the loss of the acetamide side chain.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the aldehyde, the amide, and the ether-linked aromatic ring. This trifunctional nature makes it a highly versatile synthetic intermediate.

  • Aldehyde Group: This is the most reactive site, readily undergoing nucleophilic addition and condensation reactions. It can be converted into Schiff bases with primary amines, hydrazones with hydrazine derivatives, or used in Wittig or aldol-type reactions.[4] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Amide Group: The amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid (2-(3-formylphenoxy)acetic acid) and ammonia under strong acidic or basic conditions with heating.

  • Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The -OCH₂CONH₂ group is ortho-, para-directing, while the -CHO group is a meta-directing deactivator. The outcome of substitution reactions will depend on the reaction conditions.

G cluster_aldehyde Aldehyde Reactions cluster_amide Amide Reactions main This compound schiff Schiff Base / Imine main->schiff + R-NH₂ (Condensation) alcohol Primary Alcohol main->alcohol + NaBH₄ (Reduction) acid Carboxylic Acid main->acid + KMnO₄ (Oxidation) hydrolysis 2-(3-formylphenoxy)acetic acid main->hydrolysis H₃O⁺ / Δ (Hydrolysis)

Caption: Key reaction pathways for this compound.

Synthesis and Purification Protocol

The most direct and common method for synthesizing phenoxy acetamides is through a Williamson ether synthesis. This protocol adapts a standard procedure for this class of compounds.[4][5]

Causality: The synthesis relies on the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde by a mild base, creating a nucleophilic phenoxide. This phenoxide then displaces the chloride from 2-chloroacetamide in an Sₙ2 reaction to form the desired ether linkage. Anhydrous polar aprotic solvents like acetone or DMF are chosen to facilitate the reaction while minimizing side reactions.

Step-by-Step Methodology
  • Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 2-chloroacetamide (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous acetone or dimethylformamide (DMF) to the flask until the solids are suspended and can be stirred effectively (approx. 10-15 mL per gram of 3-hydroxybenzaldehyde).

  • Reaction: Heat the mixture to reflux (for acetone, ~60°C; for DMF, ~80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting 3-hydroxybenzaldehyde spot indicates completion. This typically takes 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid K₂CO₃ and wash the solid cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the final product as a solid.[4]

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry as described in Section 2.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (3-HBA, Chloroacetamide, K₂CO₃) B Add Anhydrous Solvent (Acetone) A->B C Heat to Reflux (6-12 hours) B->C D Monitor by TLC C->D E Cool & Filter D->E Reaction Complete F Solvent Evaporation E->F G Liquid-Liquid Extraction F->G H Recrystallization G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis and purification of the title compound.

Safety and Handling

While a specific safety data sheet for this compound is not universally available, hazard information can be inferred from structurally similar compounds like its para-isomer, 2-(4-formylphenoxy)acetamide.[6]

Table 3: Inferred GHS Hazard Classifications

Hazard CodeDescriptionClassification
H302 Harmful if swallowedAcute Toxicity, Oral
H315 Causes skin irritationSkin Corrosion/Irritation
H319 Causes serious eye irritationSerious Eye Damage/Irritation
H335 May cause respiratory irritationSpecific Target Organ Toxicity
Handling Recommendations
  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust.[7]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[8]

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in multi-step syntheses. Its value lies in the ability to selectively modify the aldehyde group while keeping the phenoxy acetamide core intact, or vice-versa.

  • Drug Discovery: It serves as a precursor for creating libraries of derivatives for high-throughput screening. The aldehyde can be converted into a wide array of functional groups to probe interactions with biological targets. The phenoxy acetamide motif itself is explored for various therapeutic activities.[1]

  • Materials Science: The structure can be incorporated into larger molecules, such as chalcones, which are investigated for their nonlinear optical properties and potential use in photonic applications.[2]

  • Ligand Synthesis: The molecule can be elaborated into more complex ligands for coordination chemistry or the development of chemical sensors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Macsen Labs. (n.d.). Acetamide | 60-35-5 | Manufacturer & Supplier. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). Retrieved from [Link]

  • MDPI. (2020). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • MDPI. (2023). Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group. Retrieved from [Link]

  • Google Patents. (1938). US2106697A - Process for the manufacture of acetamide.

Sources

2-(3-Formylphenoxy)acetamide safety and handling precautions

[1]

Executive Summary & Chemical Identity

This compound (CAS: 849015-95-8) is a bifunctional organic building block predominantly used in medicinal chemistry for the synthesis of complex pharmacophores, including hydrazone-based anti-infectives and enzyme inhibitors.[1][2] Its structure comprises a phenol ether core linking a meta-positioned aldehyde (formyl) group and an acetamide moiety.[1]

While valuable for its reactivity, this compound presents specific handling challenges driven by the oxidative instability of the aldehyde group and the potential for amide hydrolysis.[1] This guide integrates GHS hazard classifications with practical, field-proven handling protocols to ensure data integrity and personnel safety.[1]

Chemical Profile
PropertySpecification
CAS Number 849015-95-8
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Moieties Aryl Aldehyde (Reactive, Oxidizable), Primary Amide (H-bond donor)

Hazard Identification & Mechanistic Risk Assessment

Effective safety protocols require understanding the mechanism of toxicity and instability, not just the hazard codes.[1]

GHS Classification (Derived from Isomeric Analogues)

Based on structural analogues (e.g., 2-(4-formylphenoxy)acetamide) and functional group analysis, this compound is classified as an Irritant and Harmful substance.[1]

Hazard CategoryH-CodeRisk DescriptionMechanistic Insight
Acute Toxicity (Oral) H302Harmful if swallowedAmide metabolic breakdown can burden renal systems; aldehyde reactivity with mucosal proteins.[1]
Skin/Eye Irritation H315 / H319Causes skin/serious eye irritationAldehydes are electrophilic; they react with nucleophilic residues (lysine/cysteine) on skin proteins, causing contact dermatitis.[1]
STOT - SE H335May cause respiratory irritationInhalation of dust triggers mucosal inflammation via aldehyde-mediated cross-linking.[1]
Stability Risks (The "Silent" Hazard)[1]
  • Auto-oxidation: The formyl group (-CHO) at the meta position is susceptible to aerobic oxidation, converting the compound into 2-(3-carboxyphenoxy)acetamide .[1] This impurity alters stoichiometry in sensitive condensations (e.g., reductive aminations).[1]

  • Hygroscopicity: The amide group can coordinate water, facilitating hydrolysis or clumping, which complicates precise weighing.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient.[1] The following controls are mandatory for handling >100 mg quantities.

Decision Logic for Safety Controls

The following diagram outlines the logical flow for determining necessary precautions based on experimental scale and state.

SafetyLogicStartRisk AssessmentStartScaleCheck ScaleStart->ScaleSmall< 100 mgScale->SmallLarge> 100 mgScale->LargeHoodFume Hood(Standard Flow)Small->HoodStandard HandlingPPE_StdPPE: Nitrile + Safety GlassesSmall->PPE_StdLarge->HoodDust ControlGloveBoxConsider InertAtmosphere/GloveboxLarge->GloveBoxLong-term StoragePPE_HighPPE: Double Nitrile +Respirator (if dusting)Large->PPE_HighHigh Exposure Risk

Figure 1: Risk Assessment Logic for determining engineering controls based on handling scale.

Specific PPE Recommendations[1][4][5][6][7][8][9]
  • Respiratory Protection: Use a NIOSH N95 (US) or P2 (EU) dust mask if handling open powder outside a fume hood.[1]

  • Hand Protection:

    • Material: Nitrile rubber (min thickness 0.11 mm).[1]

    • Breakthrough Time: >480 min.

    • Note: Latex is not recommended due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, DMF).[1]

  • Eye Protection: Chemical safety goggles (EN 166 standard) are preferred over safety glasses to prevent dust ingress.[1]

Handling & Storage Protocols

To maintain the "Formyl" integrity and prevent degradation to the carboxylic acid.[1]

Storage Workflow
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen .[1] The aldehyde is the weak link; oxygen exclusion significantly extends shelf life.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze oxidation.[1]

Handling "Best Practices"
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.[1]

  • Solvent Choice: When preparing stock solutions, use anhydrous DMSO or DMF.[1] Avoid protic solvents (methanol/ethanol) for long-term storage of solutions to prevent hemiacetal formation.[1]

Degradation Pathway Visualization

Understanding how the chemical fails is crucial for quality control.[1]

DegradationCompoundThis compound(Active Aldehyde)OxidationAuto-oxidationCompound->OxidationHigh RiskHydrolysisAmide Hydrolysis(Slow)Compound->HydrolysisLow Risk (pH dependent)Oxygen+ O2 (Air)Oxygen->OxidationWater+ H2O (Moisture)Water->HydrolysisAcidImpurity A:2-(3-Carboxyphenoxy)acetamide(Inactive in aldehyde reactions)Oxidation->AcidAmineImpurity B:2-(3-Formylphenoxy)acetic acid+ AmmoniaHydrolysis->Amine

Figure 2: Primary degradation pathways.[1] Oxidation of the aldehyde is the dominant storage risk.[1]

Emergency Response Procedures

Spillage (Solid)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 mask and double gloves.[1]

  • Containment: Do not dry sweep (generates dust).[1] Use a wet wipe method or a vacuum with a HEPA filter.[1]

  • Neutralization: Clean the surface with a dilute soap solution followed by water.[1]

First Aid
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1][3][4] The aldehyde group makes this an irritant; immediate dilution is critical to prevent corneal clouding.[1]

  • Skin Contact: Wash off with soap and water.[1][5][3][4][6] Do not use alcohol-based solvents (ethanol), as they may increase skin absorption.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting due to potential aspiration of foam/irritants.[1]

Waste Disposal & Environmental Considerations

This compound is an organic nitrogenous waste.[1]

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not discharge into drains.[1][6] The phenoxy ether linkage is relatively stable and may persist in aquatic environments.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 601630, 2-(4-Formylphenoxy)acetamide (Isomeric Reference). Retrieved February 8, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 2-(4-formylphenoxy)acetamide.[1] Retrieved February 8, 2026, from [Link][1]

  • Royal Society of Chemistry. (2014). Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide and related compounds. RSC Advances. Retrieved February 8, 2026, from [Link][1]

A Senior Application Scientist's Guide to Determining the Solubility of 2-(3-Formylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of Solubility

In the landscape of drug development, poor aqueous solubility is a primary contributor to compound attrition. It can severely limit oral bioavailability, compromise the quality of in vitro assay data, and create formidable challenges for formulation.[1] The Biopharmaceutics Classification System (BCS), a cornerstone of regulatory guidance from bodies like the ICH, categorizes drug substances based on their aqueous solubility and intestinal permeability, directly influencing the path to bioequivalence studies.[2][3][4] Therefore, the early and accurate characterization of a compound's solubility profile across a range of relevant solvents and pH conditions is not merely a routine task but a critical step in risk mitigation and strategic planning.

This guide centers on 2-(3-Formylphenoxy)acetamide (CAS: 849015-95-8), a compound with a molecular weight of 179.17 g/mol .[5] Its unique structure presents an interesting case study for solubility prediction and determination. Our objective is to provide a self-validating, scientifically-grounded framework that explains not just how to measure solubility, but why specific experimental choices are made, ensuring the integrity and utility of the resulting data.

Physicochemical Analysis and Solubility Prediction

The principle of "like dissolves like" is the bedrock of solubility prediction.[6] A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A detailed examination of the this compound structure allows for an expert prediction of its behavior.

Molecular Structure: C₉H₉NO₃[7]

  • Aromatic Ring (Phenoxy group): This substantial part of the molecule is nonpolar and hydrophobic. It will favor interactions with nonpolar solvents through van der Waals forces.

  • Primary Amide (-CONH₂): This is a highly polar functional group. The N-H bonds act as hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[8] This group will drive solubility in polar, hydrogen-bonding solvents.[9][10]

  • Formyl Group (-CHO): The aldehyde group is polar, with the carbonyl oxygen acting as a hydrogen bond acceptor.[11][12] This contributes to the molecule's overall polarity.

Predicted Solubility Profile: Based on this analysis, this compound is an amphiphilic molecule with both significant polar and nonpolar character.

  • Low Solubility in Nonpolar Solvents (e.g., Hexane, Toluene): The polar amide and formyl groups will struggle to break the strong solute-solute hydrogen bonds to interact with a nonpolar solvent.

  • Low to Moderate Solubility in Water: While the amide and formyl groups can hydrogen bond with water, the large nonpolar aromatic ring will disrupt water's own hydrogen bonding network, limiting solubility.

  • Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can act as hydrogen bond acceptors, effectively solvating the polar groups of the molecule without the high energy cost of disrupting a strong hydrogen-bonding network like water's.

  • Moderate to Good Solubility in Alcohols (e.g., Ethanol, Methanol): Alcohols are protic and polar, capable of hydrogen bonding with the solute. Their alkyl chains can also interact favorably with the aromatic ring, providing a balanced solvent environment.

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] A material is most likely to dissolve in a solvent with similar HSP values.[15]

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic or equilibrium solubility.[1][16] This method ensures that a true saturated solution is achieved, providing a definitive value for a given set of conditions. The following protocol is a self-validating system designed for accuracy and reproducibility.[17]

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected solvents (HPLC grade or higher): Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Hexane

  • Analytical balance (± 0.01 mg)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vial rotator with temperature control (set to 25 °C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated positive displacement pipettes

  • HPLC-UV system with a suitable column (e.g., C18)

  • Volumetric flasks for standard and sample preparation

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_process Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation A Weigh excess solid (e.g., ~5 mg) into vial B Add precise volume of solvent (e.g., 1 mL) A->B D Seal vials and place in shaker at 25°C B->D C Prepare 5-point calibration standards in each solvent K Analyze standards and samples by HPLC-UV C->K E Equilibrate for 24-48 hours (check for saturation) D->E F Confirm solid excess remains visually E->F G Centrifuge vials to pellet undissolved solid F->G H Withdraw supernatant carefully G->H I Filter supernatant through 0.22 µm syringe filter H->I J Dilute filtered sample precisely for analysis I->J J->K L Generate calibration curve (Peak Area vs. Concentration) K->L M Calculate sample concentration and apply dilution factor L->M N Report solubility (e.g., in mg/mL) M->N

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, accurately weighed) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the chosen solvent into each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. Expertise Note: 24 hours is a standard starting point, but for some crystalline compounds, true equilibrium may take 48-72 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. Trustworthiness Check: Filtration removes any remaining fine particulates that could falsely elevate the measured concentration. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Based on the predicted solubility, perform an accurate dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV method against a set of calibration standards prepared in the same solvent. The concentration is determined from the calibration curve.

  • Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Data Presentation and Interpretation (Illustrative Data)

As no published data exists, the following table presents a set of hypothetical but chemically plausible solubility values for this compound, based on the structural analysis in Section 2.0.

Table 1: Hypothetical Equilibrium Solubility of this compound at 25 °C

SolventSolvent TypeRelative PolarityDielectric ConstantHypothetical Solubility (mg/mL)
HexaneNonpolar0.0091.9< 0.01
DichloromethanePolar Aprotic0.3099.15.2
AcetonePolar Aprotic0.3552125.8
EthanolPolar Protic0.65424.615.5
MethanolPolar Protic0.76232.718.9
WaterPolar Protic1.00080.10.4
DMSOPolar Aprotic0.44447> 100

Solvent property data sourced from multiple chemical references.[18][19]

Interpretation of Illustrative Results

The hypothetical data aligns perfectly with our initial predictions.

  • DMSO shows the highest solvating power. Its high polarity and strong hydrogen bond accepting capability make it an excellent solvent for the polar amide and formyl groups, while still being able to accommodate the nonpolar aromatic ring.

  • Acetone , another polar aprotic solvent, also demonstrates high solubility, reinforcing the importance of the molecule's polar functional groups.

  • Methanol and Ethanol show good, but lower, solubility compared to acetone. As protic solvents, they must expend energy to break their own hydrogen bonds to solvate the solute.[20]

  • Water is a poor solvent. The energetic penalty of creating a cavity in the highly structured water network for the nonpolar phenoxy group is too great, leading to very low solubility despite the potential for hydrogen bonding.

  • Hexane , being entirely nonpolar, is unable to overcome the strong solute-solute interactions (hydrogen bonding) of the solid crystal lattice, resulting in negligible solubility.

  • Dichloromethane (DCM) shows intermediate solubility, capable of interacting with the polar groups via dipole-dipole forces but lacking the hydrogen bonding ability of other solvents.

Solute-Solvent Interaction Diagram

G cluster_solute This compound cluster_solvents Solvents Solute Aromatic Ring (Nonpolar, δD) DMSO DMSO (Polar Aprotic, H-Acceptor) Solute->DMSO Weak Interaction Water Water (Polar Protic, H-Donor/Acceptor) Solute->Water Unfavorable (Hydrophobic Effect) Hexane Hexane (Nonpolar) Solute->Hexane Favorable (van der Waals) Amide Amide Group (Polar, H-Bonding, δP, δH) Amide->DMSO Strong H-Bonding (Acceptor) Amide->Water Strong H-Bonding (Donor/Acceptor) Amide->Hexane Very Unfavorable Formyl Formyl Group (Polar, H-Bond Acceptor, δP) Formyl->DMSO Strong Dipole-Dipole Formyl->Water H-Bonding Formyl->Hexane Very Unfavorable

Caption: Predicted Intermolecular Forces Driving Solubility.

Conclusion

This guide has established a comprehensive, scientifically rigorous framework for determining the solubility of this compound. By integrating theoretical prediction based on molecular structure with a detailed, best-practice experimental protocol, researchers can confidently generate the high-quality data essential for decision-making in drug development. The provided methodology emphasizes self-validation and a deep understanding of the underlying chemical principles, ensuring that the generated solubility data is not just a number, but an actionable insight into the behavior of a novel chemical entity. Adherence to these principles is paramount for advancing compounds with the highest probability of success.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • ICH M9: Biopharmaceutics Classification System-Based Biowaivers. European Medicines Agency. Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

  • Solubility Parameters: Theory and Application. American Institute for Conservation. Available at: [Link]

  • Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • This compound (C9H9NO3). PubChem. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. ICH. Available at: [Link]

  • Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. Available at: [Link]

  • Hansen solubility parameter. Wikipedia. Available at: [Link]

  • 2-(4-Formylphenoxy)acetamide. PubChem. Available at: [Link]

  • Hansen Solubility Parameters. hansen-solubility.com. Available at: [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. Available at: [Link]

  • Solvent Polarity Table. Scribd. Available at: [Link]

  • Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). Available at: [Link]

  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. PMC. Available at: [Link]

  • Solubility of Amides. Chemistry Stack Exchange. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(3-Formylphenoxy)acetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Formylphenoxy)acetamide, a member of the phenoxyacetamide class of organic compounds. While the specific historical discovery of this molecule remains nuanced, its synthesis is readily achieved through established methodologies such as the Williamson ether synthesis. This document details the chemical properties, a robust synthesis protocol, and explores its significant potential as a monoamine oxidase (MAO) inhibitor, a target of considerable interest in the treatment of depression and neurodegenerative disorders. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel therapeutic agents.

Introduction: The Phenoxyacetamide Scaffold

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including but not limited to, antiviral, antibacterial, analgesic, and anti-leukemia agents.[1] The phenoxy moiety can enhance a compound's ability to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking, thereby improving selectivity and potency.[1] The acetamide group, also a common feature in many pharmaceuticals, contributes to the molecule's polarity and potential for hydrogen bonding interactions.[2] The convergence of these two functional groups in the phenoxyacetamide structure creates a platform for the development of novel drugs with diverse pharmacological profiles.

Discovery and History of this compound

The precise first synthesis and discovery of this compound is not prominently documented in readily available scientific literature. However, its synthesis falls under the well-established Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850. This reaction remains a cornerstone of ether synthesis in both academic and industrial settings.

The broader class of phenoxyacetamides gained significant attention in medicinal chemistry throughout the 20th century. The journey of monoamine oxidase inhibitors (MAOIs) began serendipitously in the 1950s with the discovery of the antidepressant effects of iproniazid, a drug initially developed for tuberculosis.[3][4] This discovery led to the monoamine theory of depression and spurred the development of numerous MAOIs.[3]

More recently, a 2018 study published in Molecules detailed the synthesis and evaluation of a series of 2-phenoxyacetamide analogues, including this compound, as potent and selective monoamine oxidase inhibitors.[5] This research highlights the continued interest in the phenoxyacetamide scaffold for developing novel therapeutics for neurological disorders. While this may not be the first-ever synthesis of the compound, it provides a modern, peer-reviewed protocol and establishes a key biological activity.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[6]

PropertyValueSource
Molecular Formula C₉H₉NO₃[6]
Molecular Weight 179.17 g/mol [6]
Appearance Solid
CAS Number 849015-95-8

Synthesis of this compound

The synthesis of this compound is reliably achieved through a nucleophilic substitution reaction, a classic example of the Williamson ether synthesis.[5] This method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.

Reaction Principle

The synthesis proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of 3-hydroxybenzaldehyde with a base, acts as a nucleophile and attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group.

Experimental Protocol

The following protocol is adapted from the general method described for the synthesis of 2-phenoxyacetamide analogues.[5]

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Addition of Reagent: Add 2-chloroacetamide (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reflux (12-24h) Reflux (12-24h) 3-Hydroxybenzaldehyde->Reflux (12-24h) 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Reflux (12-24h) K2CO3 K2CO3 K2CO3->Reflux (12-24h) Acetone Acetone Acetone->Reflux (12-24h) Filtration Filtration Reflux (12-24h)->Filtration Reaction Mixture Concentration Concentration Filtration->Concentration Filtrate Extraction Extraction Concentration->Extraction Crude Product Purification Purification Extraction->Purification Organic Layer This compound This compound Purification->this compound Pure Product

Caption: Workflow for the synthesis of this compound.

Biological Activity: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[7][8] The inhibition of MAOs leads to an increase in the concentration of these neurotransmitters, which is a key mechanism for the treatment of depression.[7] There are two main isoforms of MAO: MAO-A and MAO-B. Selective inhibitors of these isoforms have different therapeutic applications. For instance, selective MAO-B inhibitors are used in the management of Parkinson's disease.[8]

A study on 2-phenoxyacetamide analogues revealed that these compounds are potent inhibitors of both MAO-A and MAO-B.[5] The inhibitory activity is influenced by the nature and position of the substituents on the phenoxy ring. While the specific inhibitory constants for this compound were not detailed in the referenced study, the general findings for the class suggest its potential as a modulator of monoamine oxidase activity.

Signaling Pathway

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Monoamine_Neurotransmitter Monoamine Neurotransmitter Synaptic_Monoamine Increased Monoamine Concentration Monoamine_Neurotransmitter->Synaptic_Monoamine Release Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Binding MAO Monoamine Oxidase (MAO) Synaptic_Monoamine->MAO Degradation Neuronal_Signal Enhanced Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal 2_3_Formylphenoxyacetamide This compound 2_3_Formylphenoxyacetamide->MAO Inhibits

Caption: Mechanism of MAO inhibition by this compound.

Future Directions and Applications

The identification of this compound as a potential monoamine oxidase inhibitor opens avenues for further research and development. Key areas of future investigation include:

  • Determination of IC₅₀ and Selectivity: Quantifying the inhibitory potency (IC₅₀ values) of this compound against both MAO-A and MAO-B is crucial to determine its selectivity and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Further structural modifications of the molecule could lead to the development of more potent and selective inhibitors.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of depression and neurodegenerative diseases are necessary to evaluate the in vivo efficacy and safety profile of the compound.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, is essential for its development as a drug candidate.

Conclusion

This compound is a readily synthesizable molecule belonging to the pharmacologically significant class of phenoxyacetamides. While its specific discovery history is not well-documented, its role as a potential monoamine oxidase inhibitor positions it as a compound of interest for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a foundational understanding of its synthesis, properties, and biological context, encouraging further exploration by the scientific community.

References

  • Kumar, A., & Sharma, S. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Shen, W., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620. [Link]

  • ResearchGate. A QSAR study of some Phenoxyacetamide derivatives as a MAO-A inhibitor. [Link]

  • López-Muñoz, F., & Alamo, C. (2009). Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today. Current pharmaceutical design, 15(14), 1563–1586. [Link]

  • Bowden, N. A., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & medicinal chemistry letters, 25(5), 1133–1138. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(7), 1597-1629. [Link]

  • ResearchGate. Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. [Link]

  • Amsterdam, J. D., & Shults, J. (2014). Early Development of Monoamine Oxidase Inhibitors. Psychiatric Annals, 44(12), 563-566. [Link]

  • Front Psychiatry. On the Origins of MAOI Misconceptions: Reaffirming their Role in Melancholic Depression. [Link]

  • Frontiers in Chemistry. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

  • Al-Salahi, R., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & medicinal chemistry, 16(5), 2378–2386. [Link]

  • Shen, W., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules (Basel, Switzerland), 19(11), 18620–18642. [Link]

  • Psychiatrist.com. MAOI Antidepressants: A History Being Rewritten. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

Sources

The Strategic Role of 2-(3-Formylphenoxy)acetamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. The phenoxy acetamide moiety represents one such scaffold, consistently appearing in compounds with a wide spectrum of pharmacological activities. This technical guide delves into the specifics of a particularly intriguing derivative, 2-(3-Formylphenoxy)acetamide, offering a comprehensive overview of its chemical properties, synthesis, and, most importantly, its established and potential roles in medicinal chemistry. By examining the broader context of phenoxy acetamides and the unique reactivity of the formyl group, we aim to provide researchers, scientists, and drug development professionals with a robust framework for exploring the therapeutic promise of this compound.

Core Molecular Attributes and Synthesis of this compound

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol [1]. Its structure features a central phenoxy ring substituted with a formyl (aldehyde) group at the meta position and an acetamide side chain. The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide and aldehyde carbonyl oxygens, and the ether oxygen) suggests the potential for specific interactions with biological macromolecules.

PropertyValueSource
Molecular FormulaC₉H₉NO₃[1]
Molecular Weight179.17 g/mol [1]
Physical StateSolid
CAS Number849015-95-8
Strategic Synthesis Pathway

The synthesis of this compound can be achieved through a straightforward and efficient nucleophilic substitution reaction. This proposed methodology is adapted from established protocols for analogous phenoxy acetamide derivatives. The primary causality behind this experimental choice lies in the high reactivity of the phenolic hydroxyl group under basic conditions, facilitating its etherification.

Synthesis_Workflow Reactant1 3-Hydroxybenzaldehyde Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 2-Chloroacetamide Reactant2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Base Solvent Acetone Solvent->Reaction Solvent Product This compound Reaction->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq). The suspension is stirred vigorously at room temperature for 30 minutes. The use of a polar aprotic solvent like acetone is crucial as it effectively dissolves the organic reactants while remaining inert to the strong base. Potassium carbonate serves as a mild and effective base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Nucleophilic Addition: 2-Chloroacetamide (1.2 eq) is added portion-wise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 4-6 hours). The elevated temperature provides the necessary activation energy for the nucleophilic attack of the phenoxide on the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound. This standard work-up procedure effectively removes inorganic salts and unreacted starting materials.

The Role of this compound in Medicinal Chemistry: Established Precedent and Future Directions

The phenoxy acetamide core is a well-established pharmacophore, with derivatives exhibiting a remarkable diversity of biological activities[2]. This broad applicability stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for fine-tuning of interactions with various biological targets.

The Phenoxy Acetamide Scaffold: A Privileged Structure

Molecules incorporating the phenoxy acetamide linkage have been reported to possess a wide array of pharmacological properties, including:

  • Anti-inflammatory and Analgesic Effects: Several patents describe novel phenylacetamide derivatives with potent anti-inflammatory and analgesic activities[3].

  • Anticancer Activity: Certain phenoxy acetamide derivatives have shown promising in-vitro cytotoxic activity against various human cancer cell lines[2].

  • Antitubercular Potential: The 2-phenoxy-N-phenylacetamide core has been identified as a promising scaffold for the development of affordable and effective antitubercular agents[4].

  • Antioxidant and Neuroprotective Properties: Some acetamide derivatives have demonstrated significant antioxidant activity, protecting biological systems from oxidative damage[5][6].

  • Anticonvulsant and Antidepressant Activities: Derivatives of acetamide have been explored for their potential in treating central nervous system disorders, showing both anticonvulsant and antidepressant effects[2].

A Strong Lead: Acetylcholinesterase Inhibition and Alzheimer's Disease

A significant finding in the literature points towards a promising therapeutic avenue for formyl-substituted phenoxy acetamides. A study on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives identified them as a new class of acetylcholinesterase (AChE) inhibitors[7]. Several compounds in this series were found to be more potent than the established Alzheimer's disease drug, galantamine[7].

Mechanism of Action Hypothesis: The formyl group, along with the phenoxy acetamide backbone, likely plays a crucial role in binding to the active site of AChE. The aldehyde could potentially form a reversible covalent bond (a Schiff base) with a lysine residue in the enzyme's active site, or engage in hydrogen bonding interactions, contributing to the inhibitory activity.

Sources

Methodological & Application

High-Yield Synthesis of Phenoxyacetamide Scaffolds: Protocols for Direct Alkylation and Acyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-206

Abstract & Strategic Significance

Phenoxyacetamides represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for various bioactive agents, including local anesthetics, anticonvulsants, antimicrobials, and herbicides (e.g., 2,4-D derivatives). Their structural versatility stems from the ether linkage (


) combined with an amide functionality (

), providing dual hydrogen-bonding capability and lipophilic tuning.

This guide details two distinct synthetic strategies:

  • Direct Alkylation (Convergent): Ideal for single-target synthesis where the chloroacetamide partner is available.

  • Acyl Chloride Coupling (Divergent): The preferred route for combinatorial library generation, allowing a single phenoxyacetic acid precursor to be coupled with diverse amines.

Retrosynthetic Analysis

To design a robust synthesis, we must visualize the bond disconnections. The choice of pathway depends on the diversity required at the amide nitrogen versus the phenolic ring.

Retrosynthesis Target Target: Phenoxyacetamide (Ar-O-CH2-CO-NR2) DisconnectB Path B: Ether Disconnection (Williamson Type) Target->DisconnectB Retro-Williamson DisconnectC Path C: Amide Disconnection (Acyl Substitution) Target->DisconnectC Retro-Amidation DisconnectA Path A: N-Alkylation Disconnection (Rarely used due to poor nucleophilicity) PrecursorB1 Phenol (Ar-OH) DisconnectB->PrecursorB1 PrecursorB2 2-Chloroacetamide (Cl-CH2-CO-NR2) DisconnectB->PrecursorB2 PrecursorC1 Phenoxyacetyl Chloride (Ar-O-CH2-CO-Cl) DisconnectC->PrecursorC1 PrecursorC2 Amine (H-NR2) DisconnectC->PrecursorC2

Figure 1: Retrosynthetic disconnection strategies. Path B is the direct alkylation route; Path C is the modular amide coupling route.

Protocol A: Direct Alkylation (Williamson Ether Synthesis)

Application: Best for synthesizing specific targets where the


-chloroacetamide is commercially available or easily prepared.
Mechanism: 

nucleophilic substitution. The phenoxide ion displaces the chloride.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Substituted Phenol (1.0 equiv)

  • Electrophile: 2-Chloro-N-substituted acetamide (1.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetone (dry) or Acetonitrile (

    
    ). Note: DMF can be used for unreactive phenols but requires aqueous workup.
    
Step-by-Step Methodology
  • Activation of Phenol:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (10 mmol) in anhydrous Acetone (30 mL).

    • Add anhydrous

      
       (20-30 mmol).
      
    • Critical Step: Stir at room temperature for 15–30 minutes. This deprotonates the phenol, generating the more nucleophilic phenoxide anion in situ.

  • Addition of Electrophile:

    • Add Potassium Iodide (KI, 1 mmol).

    • Why KI? KI acts via the Finkelstein mechanism, converting the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate [1].

    • Add the 2-chloroacetamide derivative (11 mmol) slowly.

  • Reflux:

    • Equip the flask with a reflux condenser.[1]

    • Heat the mixture to reflux (

      
      C for acetone) for 6–12 hours.
      
    • Monitoring: Monitor reaction progress via TLC (typically Hexane:Ethyl Acetate 7:3). The starting phenol spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , KCl, KI) using a vacuum filter or sintered glass funnel. Wash the solid residue with cold acetone.
      
    • Evaporate the solvent from the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

  • Purification:

    • Recrystallize the crude product from Ethanol or an Ethanol/Water mixture.

    • Alternatively, wash the solid with dilute NaOH (to remove unreacted phenol) and then water, followed by drying.

Protocol B: Divergent Synthesis via Acid Chloride

Application: Best for combinatorial chemistry. Allows the creation of a library of amides from a single phenolic precursor.

Phase 1: Synthesis of Phenoxyacetic Acid[3][8]
  • Reaction: Mix Phenol (1.0 equiv) + Chloroacetic acid (1.2 equiv) + NaOH (2.5 equiv) in water.

  • Conditions: Reflux for 1-2 hours.

  • Isolation: Acidify with concentrated HCl to pH 1. The phenoxyacetic acid will precipitate. Filter and recrystallize from hot water [2].

Phase 2: Acyl Chloride Formation & Amidation

Reagents: Thionyl Chloride (


), Triethylamine (

), DCM (Dichloromethane).
  • Activation:

    • Dissolve Phenoxyacetic acid (10 mmol) in dry DCM (20 mL).

    • Add

      
       (15 mmol) and a catalytic drop of DMF.
      
    • Reflux for 2 hours until gas evolution (

      
      , HCl) ceases.
      
    • Evaporate excess

      
       and solvent to yield the crude Phenoxyacetyl chloride.
      
  • Coupling:

    • Redissolve the crude acid chloride in dry DCM (10 mL).

    • In a separate flask, mix the target Amine (10 mmol) and

      
       (12 mmol) in DCM (10 mL) at 
      
      
      
      C.
    • Add the acid chloride solution dropwise to the amine solution.

    • Stir at room temperature for 4–6 hours.

  • Workup:

    • Wash the organic layer sequentially with:

      • 1M HCl (removes unreacted amine).

      • Sat.

        
         (removes unreacted acid).
        
      • Brine.[2]

    • Dry over

      
      , filter, and evaporate.
      

Experimental Logic & Troubleshooting

The success of these protocols relies on controlling the nucleophilicity of the phenol and the electrophilicity of the acetamide.

LogicFlow Start Start Reaction CheckTLC Check TLC (Phenol remaining?) Start->CheckTLC Decision Incomplete? CheckTLC->Decision AddKI Add catalytic KI (Finkelstein) Decision->AddKI Yes (Slow) ChangeSolvent Switch to DMF (Higher Temp) Decision->ChangeSolvent Yes (Stalled) Success Proceed to Workup Decision->Success No (Done) AddKI->CheckTLC ChangeSolvent->CheckTLC

Figure 2: Troubleshooting logic flow for stalled alkylation reactions.

Optimization Parameters
ParameterStandard ConditionOptimization/AlternativeRationale
Base


or NaH
Cesium is larger/softer, improving solubility in organic solvents (cesium effect). NaH is stronger for sterically hindered phenols.
Solvent AcetoneDMF or MEKAcetone is easy to remove but boils at

C. DMF allows higher temps (

C) for sluggish reactions but is harder to remove.
Catalyst NoneKI or TBAIKI creates a reactive iodide intermediate. Tetrabutylammonium iodide (TBAI) acts as a Phase Transfer Catalyst (PTC).
Leaving Group ChlorideBromide

-Bromoacetamides react significantly faster than chloro-analogs due to the weaker C-Br bond.

Safety & Handling

  • Phenols: Highly corrosive and toxic. Can cause severe chemical burns. Wear nitrile gloves and handle in a fume hood.

  • Thionyl Chloride: Releases HCl and

    
     gas. Must be used in a well-ventilated fume hood. Reacts violently with water.
    
  • Chloroacetamide: Potent alkylating agents; potential sensitizers. Avoid inhalation.

References

  • Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. Journal of the Chemical Society C. (1969). [Link]

  • Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education. (1949). [Link]

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules. (2014).[3][4] [Link]

  • Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Organic Preparations and Procedures International.[5] (2014).[3][4] [Link][6]

Sources

Application Notes and Protocols: Evaluating 2-(3-Formylphenoxy)acetamide in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Phenoxy Acetamide Scaffolds

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The phenoxy acetamide scaffold has emerged as a promising chemotype, with various derivatives demonstrating significant anti-inflammatory and analgesic properties.[1][2] This application note provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of 2-(3-Formylphenoxy)acetamide, a specific analog within this promising class of compounds.

This compound (C₉H₉NO₃, Molecular Weight: 179.17 g/mol ) is a solid compound characterized by a central phenoxy ring linked to an acetamide group and bearing a formyl substituent.[3][4] The presence of the aldehyde (formyl) group offers a reactive site for potential covalent interactions with biological targets or for further chemical modification to explore structure-activity relationships (SAR). This document outlines a strategic and systematic approach to characterizing the anti-inflammatory activity of this compound, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation.

Rationale for Investigation: Why this compound?

The impetus for evaluating this compound stems from the established biological activities of related structures. Studies on various 2-(substituted phenoxy)acetamide derivatives have revealed their potential to modulate key inflammatory pathways.[1] Furthermore, the acetamide moiety is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.[5][6] The systematic evaluation proposed herein will serve to determine if this compound itself possesses anti-inflammatory properties and to identify its potential mechanism of action.

Experimental Workflow for Anti-Inflammatory Evaluation

A tiered approach is recommended to efficiently assess the anti-inflammatory potential of this compound. This workflow progresses from broad initial screens to more specific mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Preparation & Solubility Assessment B Cytotoxicity Assay (e.g., MTT on Macrophages) A->B C Nitric Oxide (NO) Inhibition Assay B->C D Pro-inflammatory Cytokine Quantification (ELISA) C->D I Carrageenan-Induced Paw Edema Model C->I If potent inhibition E Western Blot Analysis of NF-κB & MAPK Pathways D->E If significant inhibition F COX-1/COX-2 Enzyme Inhibition Assay D->F If significant inhibition G Gene Expression Analysis (qPCR) E->G H Acute Toxicity Study H->I J Cytokine Analysis from Paw Tissue or Serum I->J

Caption: A tiered experimental workflow for evaluating the anti-inflammatory potential of this compound.

Phase 1: Foundational In Vitro Screening

The initial phase focuses on establishing the compound's basic biological profile using cell-based assays. Macrophage cell lines, such as RAW 264.7 or THP-1, are excellent models as they are central players in the inflammatory response.[7][8][9] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[8][10]

Protocol 1: Cell Viability and Cytotoxicity Assessment

Rationale: It is crucial to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide (NO) Production Inhibition Assay

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[11] The Griess assay is a simple and sensitive method for measuring nitrite (a stable product of NO), making it an excellent readout for iNOS activity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Protocol 3: Quantification of Pro-inflammatory Cytokines

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory cascade.[12][13] Quantifying the effect of this compound on the secretion of these cytokines provides direct evidence of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 of Protocol 2.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in each sample. Determine the percentage inhibition of cytokine production for each concentration of the test compound.

Parameter Expected Outcome for an Active Compound Example Positive Control
Cell Viability (IC₅₀) > 50 µMDoxorubicin
NO Production (IC₅₀) < 25 µML-NAME
TNF-α Secretion (IC₅₀) < 25 µMDexamethasone
IL-6 Secretion (IC₅₀) < 25 µMDexamethasone

Phase 2: Unraveling the Mechanism of Action

If this compound demonstrates significant inhibitory activity in the initial screening, the next phase is to investigate its molecular mechanism. Key signaling pathways that regulate the inflammatory response include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[12][14][15]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAP3K MAP3K TLR4->MAP3K activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes transcription MAP2K MAP2K MAP3K->MAP2K activates MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK activates MAPK->Nucleus activates transcription factors

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) activated by LPS in macrophages.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

Rationale: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[12][16][17] In resting cells, it is sequestered in the cytoplasm by an inhibitor protein, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate transcription.[18] MAPKs are another family of proteins that regulate the synthesis of inflammatory mediators.[14][19] Western blotting can be used to measure the phosphorylation status of key proteins in these pathways (e.g., p-IκB, p-p65, p-p38, p-ERK, p-JNK) as an indicator of their activation.

Step-by-Step Methodology:

  • Cell Lysis: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, ERK, and JNK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Protocol 5: Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[20] There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[21][22] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[23][24]

Step-by-Step Methodology:

  • Assay Kits: Utilize commercially available colorimetric or fluorometric COX-1 and COX-2 inhibitor screening assay kits.

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the purified enzyme (COX-1 or COX-2) with arachidonic acid (the substrate) and the test compound.

  • Detection: The assay measures the production of prostaglandin G2, which is detected by a specific probe.

  • Data Analysis: Calculate the IC₅₀ value of this compound for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher ratio indicates greater selectivity for COX-2.

Phase 3: Preliminary In Vivo Validation

Promising in vitro results should be followed up with a preliminary in vivo study to assess the compound's efficacy in a whole organism model.

Protocol 6: Carrageenan-Induced Paw Edema in Mice

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model.[25][26] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be measured to assess the efficacy of an anti-inflammatory agent.

Step-by-Step Methodology:

  • Animals: Use male Swiss albino mice (20-25g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Groups (this compound at different doses, e.g., 25, 50, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion and Future Directions

This document provides a structured framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The outlined protocols are designed to provide a comprehensive dataset, from initial activity screening to mechanistic insights and in vivo proof-of-concept. Positive results from this workflow would warrant further investigation, including more chronic inflammatory models, pharmacokinetic studies, and detailed SAR analysis of related analogs to optimize potency and selectivity. The exploration of novel chemical entities like this compound is essential for the continued development of safer and more effective treatments for inflammatory diseases.

References

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

  • Cureus. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Cureus. [Link]

  • PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]

  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • PubMed Central (PMC). (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. [Link]

  • MDPI. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

  • PubMed Central (PMC). (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC. [Link]

  • International Journal of Nanomedicine. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. [Link]

  • PubMed Central (PMC). (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • PubMed Central (PMC). (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • PubMed Central (PMC). (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

  • MDPI. (n.d.). Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract. MDPI. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Pacific Journal of Medical and Health Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Biomedical Research and Therapy. (n.d.). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. [Link]

  • Frontiers in Immunology. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. [Link]

  • PLOS One. (2020). Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • PubMed. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. PubMed. [Link]

  • YouTube. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. YouTube. [Link]

  • ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • PubMed Central (PMC). (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • YouTube. (2019). NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
  • ResearchGate. (2003). The development of COX-2 inhibitors. ResearchGate. [Link]

  • PubMed Central (PMC). (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC. [Link]

Sources

Experimental Setup for 2-(3-Formylphenoxy)acetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility Profile

2-(3-Formylphenoxy)acetamide is a bifunctional building block extensively used in fragment-based drug discovery (FBDD) and combinatorial chemistry.[1] Its utility stems from its dual-pharmacophore nature:[1]

  • The Acetamide Tail: Provides a hydrogen-bond donor/acceptor motif that improves aqueous solubility and mimics peptide backbones, often engaging with solvent-exposed residues in protein binding pockets.[1]

  • The 3-Formyl (Meta-Aldehyde) Head: A versatile electrophilic handle for divergent synthesis, allowing rapid library generation via reductive amination, Knoevenagel condensation, or hydrazone formation.[1]

This guide details the synthesis of the core scaffold and its downstream application in generating diverse small-molecule libraries.

Pre-Reaction Characterization & Safety

Before initiating synthesis, operators must account for the physicochemical properties of the core scaffold to ensure efficient reaction kinetics and workup.[1]

Physicochemical Properties
PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₉H₉NO₃Stoichiometry calculations (MW: 179.17 g/mol )
Physical State White to off-white solidEasy to weigh; prone to static charge.[1]
Solubility (High) DMSO, DMF, AcetonitrilePreferred solvents for homogeneous reactions.
Solubility (Mod/Low) Ethanol, DCM, WaterWater is an excellent anti-solvent for precipitation workups.
Melting Point 168–172 °CHigh thermal stability allows reflux conditions.[1]
Safety & Handling (GHS Standards)
  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

  • PPE: Nitrile gloves (0.11 mm), safety goggles, and fume hood are mandatory.

  • Reagent Warning: The alkylating agent used in synthesis (2-chloroacetamide) is a potential sensitizer and toxic; handle with extreme care.[1]

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound via Williamson Ether Synthesis.[1] Mechanism: SN2 substitution where the phenoxide ion (generated by K₂CO₃) displaces the chloride from 2-chloroacetamide.[1]

Reaction Assembly
  • Vessel: 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Atmosphere: Nitrogen (N₂) balloon (recommended to prevent aldehyde oxidation, though not strictly required).

  • Temperature Control: Oil bath set to 80 °C (Reflux).

Reagents & Stoichiometry
ReagentEquiv.Role
3-Hydroxybenzaldehyde 1.0Nucleophile (Core)
2-Chloroacetamide 1.2Electrophile (Alkylating Agent)
Potassium Carbonate (K₂CO₃) 2.0Base (Deprotonation)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein-like activation)
Acetonitrile (ACN) [0.5 M]Solvent (Polar Aprotic)
Step-by-Step Procedure
  • Charge: Add 3-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous K₂CO₃ (20 mmol, 2.76 g) to the RBF containing ACN (20 mL).

  • Activation: Stir at room temperature for 15 minutes. The mixture will turn yellow/orange as the phenoxide forms.[1]

  • Addition: Add 2-chloroacetamide (12 mmol, 1.12 g) and catalytic KI (1 mmol, 166 mg).

  • Reflux: Attach a reflux condenser and heat to 80 °C for 4–6 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane).[1] The starting phenol (R_f ~0.[1]6) should disappear; product appears at lower R_f due to the amide.[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white solid.[1]

    • Filter via Buchner funnel.[1] Wash the cake with water (2 x 20 mL) to remove salts and unreacted amide.[1]

    • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Yield Expectation: 75–85%.

Protocol B: Divergent Library Synthesis (Reductive Amination)

Objective: Derivatization of the aldehyde handle to create a library of secondary amines. Why this method? We utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH₄, STAB is mild and does not reduce the aldehyde/ketone before the imine is formed, allowing for a "One-Pot" protocol without isolating the imine intermediate.[1]

Reaction Assembly
  • Vessel: 20 mL Scintillation Vials (for parallel synthesis) or 50 mL RBF.

  • Solvent System: 1,2-Dichloroethane (DCE) or THF.[1] DCE is preferred for solubility and reaction rate.[1]

Reagents
ReagentEquiv.Notes
This compound 1.0Limiting Reagent
Primary Amine (R-NH₂) 1.1Diversity Element
STAB (NaBH(OAc)₃) 1.5Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (Promotes imine formation)
Step-by-Step Procedure
  • Imine Formation: Dissolve the scaffold (1 mmol, 179 mg) in DCE (5 mL). Add the primary amine (1.1 mmol) and Acetic Acid (1 mmol, 60 µL).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: Some imines may precipitate; this is acceptable.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

  • Reaction: Stir at RT for 12–16 hours (Overnight).

  • Quench: Add saturated NaHCO₃ solution (5 mL) to neutralize the acid and quench borohydride.

  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient) is usually required as amine salts can be sticky.[1]

Protocol C: Knoevenagel Condensation

Objective: Synthesis of conjugated acrylamides or nitriles (e.g., for covalent inhibitor design).

Procedure
  • Mix: Combine Scaffold (1 mmol) and Active Methylene Compound (e.g., Malononitrile, 1.1 mmol) in Ethanol (5 mL).

  • Catalyze: Add Piperidine (2 drops, cat.).

  • React: Heat to reflux for 2 hours.

  • Isolate: Cool to RT. The product usually crystallizes out of ethanol.[1] Filter and wash with cold ethanol.[1]

Visualization of Experimental Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision nodes and process flow for synthesizing the core scaffold and its downstream library generation.

G Start Raw Materials: 3-Hydroxybenzaldehyde 2-Chloroacetamide Reaction Williamson Ether Synthesis (K2CO3, KI, ACN, 80°C) Start->Reaction Mix & Reflux 4h Workup Precipitation (Ice Water Pour) Reaction->Workup TLC Check Product Scaffold: This compound Workup->Product Filter & Dry Library Divergent Library Generation Product->Library Dissolve in DCE/EtOH PathA Reductive Amination (Amine + STAB) Library->PathA Target: 2° Amines PathB Knoevenagel (Malononitrile + Piperidine) Library->PathB Target: Acrylonitriles PathC Schiff Base (Hydrazide + EtOH) Library->PathC Target: Hydrazones

Caption: Figure 1. End-to-end workflow from raw material alkylation to divergent library synthesis pathways.

Analytical Validation Parameters

To ensure "Trustworthiness" of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signature (Key Peaks)Diagnostic Value
¹H NMR (DMSO-d₆) δ 9.98 (s, 1H) : Aldehyde proton.δ 7.40 (br s, 1H) & 7.60 (br s, 1H) : Amide NH₂ protons.δ 4.56 (s, 2H) : O-CH₂-CO methylene.[1]Confirms the presence of both the aldehyde head and amide tail intact.[1]
IR Spectroscopy 1690 cm⁻¹ : Aldehyde C=O stretch.1660 cm⁻¹ : Amide C=O stretch.3100-3400 cm⁻¹ : Amide N-H stretch.[1]Rapid verification of functional groups.
LC-MS (ESI+) [M+H]⁺ = 180.06 [M+Na]⁺ = 202.05 Confirms molecular weight and purity.[1]

References

  • Williamson Ether Synthesis General Protocol

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989 .[1] [1]

  • Reductive Amination with STAB

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[1][3][4] Chem.1996 , 61, 3849–3862.[1][3] [Link]

  • Synthesis of Phenoxyacetamide Derivatives (Analogous Protocols)

    • Rani, M.; Yusuf, M. "Synthesis and biological evaluation of some new 2-(4-formylphenoxy)-N-phenylacetamide derivatives."[1] Arabian Journal of Chemistry2014 . (Demonstrates the K2CO3/Acetone reflux method for the 4-isomer). [Link][1]

  • Compound Data (PubChem)

    • PubChem Compound Summary for CID 11084466, this compound.[1] [Link][1]

Sources

Application Note: In Vitro Profiling of 2-(3-Formylphenoxy)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 2-(3-Formylphenoxy)acetamide scaffold represents a versatile pharmacophore in medicinal chemistry.[1] Characterized by an ether linkage connecting a phenolic aldehyde to an acetamide moiety, these derivatives are frequently investigated as precursors for hydrazones (Schiff bases) or as direct-acting agents.

Therapeutic Potential: Research indicates that phenoxyacetamide derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity: Induction of apoptosis in HepG2 and MCF-7 cell lines via mechanisms such as PARP-1 inhibition [1, 3].

  • Osteoclast Regulation: Inhibition of RANKL-induced differentiation [5].[2]

Technical Challenge: The presence of the formyl group (-CHO) at the meta position introduces specific stability and reactivity challenges in in vitro assays. Aldehydes are electrophilic and prone to oxidation (to carboxylic acids) or non-specific Schiff base formation with amine-rich culture media. This guide provides optimized protocols to mitigate these artifacts and generate robust bioactivity data.

Compound Management & Solubilization

Objective: To prepare stable stock solutions that maximize solubility while minimizing solvent-induced toxicity and aldehyde oxidation.

Solubility Profile
  • Lipophilicity: High (LogP ~1.5–2.5). Poor aqueous solubility.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stability Risk: The formyl group is susceptible to air oxidation.

Preparation Protocol
  • Weighing: Weigh the solid derivative into a glass vial (avoid polystyrene, which can leach plasticizers in 100% DMSO).

  • Primary Stock: Dissolve to 10 mM or 20 mM in anhydrous DMSO. Vortex for 30 seconds.

  • Storage: Aliquot immediately into amber tubes to protect from light. Store at -20°C.

    • Critical Step: Purge headspace with nitrogen or argon gas before closing to prevent oxidation of the aldehyde to 2-(3-carboxyphenoxy)acetamide.

  • Working Solutions: Do not store diluted aqueous solutions. Prepare fresh serial dilutions in assay buffer/media immediately before use.

Serial Dilution Logic (Visualization)

StockPrep Solid Solid Compound (Store Desiccated) DMSO_Stock Primary Stock (20 mM in 100% DMSO) Solid->DMSO_Stock Dissolve & Vortex Inter_Plate Intermediate Plate (200x Conc. in DMSO) DMSO_Stock->Inter_Plate Serial Dilution (1:3 or 1:10) Assay_Well Assay Well (1x Conc., 0.5% DMSO) Inter_Plate->Assay_Well 1:200 Dilution into Media

Figure 1: Dilution workflow ensuring DMSO concentration remains constant (0.5%) across all test doses.

Protocol: Cytotoxicity Profiling (MTT Assay)

Context: Phenoxyacetamides often display antiproliferative effects against carcinoma lines (e.g., HepG2, MCF-7).[3] The MTT assay measures metabolic activity as a proxy for viability.

Scientific Integrity Check:

  • Aldehyde Interference: Aldehydes can react with proteins in Fetal Bovine Serum (FBS).

    • Mitigation: Reduce FBS to 5% during the drug-exposure window or include a "Media + Drug" blank to check for precipitation/color interference.

  • Solvent Tolerance: Maintain DMSO < 0.5% (v/v) to prevent solvent-induced cytotoxicity [6].

Materials
  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), or HEK293 (Normal control).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Controls:

    • Positive: Doxorubicin or 5-Fluorouracil (standard cytotoxic agents).

    • Negative: 0.5% DMSO in Media.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells in exponential growth phase.

    • Seed 5,000–10,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare 200x stocks in a separate DMSO master plate.

    • Dilute compounds 1:200 into pre-warmed culture media (final DMSO = 0.5%).

    • Aspirate old media from cells and add 100 µL of drug-containing media.

    • Dose Range: Test 6–8 concentrations (e.g., 0.1 µM to 100 µM).

    • Incubate for 48 or 72 hours .

  • MTT Addition (Day 3/4):

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Viable mitochondria reduce MTT (yellow) to Formazan (purple).

  • Solubilization & Readout:

    • Carefully aspirate media (avoid disturbing the purple crystals).

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Shake plate orbitally for 10 minutes.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Assay Logic & Pathway

MTT_Workflow Start Cell Seeding (Day 0) Treat Compound Treatment (Day 1) Start->Treat Adherence Incubate Incubation (48-72 hrs) Treat->Incubate MTT_Add Add MTT Reagent (Mitochondrial Reduction) Incubate->MTT_Add Read OD 570nm Measurement MTT_Add->Read Formazan Solubilization

Figure 2: Chronological workflow for the MTT cytotoxicity assay.

Protocol: Acetylcholinesterase (AChE) Inhibition

Context: Phenoxyacetamide derivatives are structural analogs to known cholinesterase inhibitors. This assay uses Ellman’s method to determine if the derivative inhibits the breakdown of acetylcholine, a key mechanism in Alzheimer's therapy.

Reaction Mechanism

AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce a yellow anion (TNB), measurable at 412 nm.

  • Inhibitor Action:[2] If the phenoxyacetamide binds AChE, TNB production decreases.

Materials
  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 100 mM Phosphate Buffer (pH 8.0). Avoid Tris buffers as they may react with the formyl group.

Procedure
  • Buffer Prep: Prepare Phosphate Buffer (pH 8.0).

  • Plate Setup:

    • Blank: 140 µL Buffer + 20 µL DMSO (no enzyme).

    • Control (0% Inhibition): 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

    • Test: 140 µL Buffer + 20 µL Enzyme + 20 µL Compound (various concentrations).

  • Pre-Incubation:

    • Incubate plate for 15 minutes at 25°C. This allows the phenoxyacetamide to interact with the enzyme active site.

  • Reaction Initiation:

    • Add 20 µL of Substrate Mix (1:1 mixture of ATCh and DTNB).

  • Kinetic Read:

    • Measure Absorbance at 412 nm every 60 seconds for 10 minutes.

    • Calculate the slope (Velocity) of the reaction.

Data Calculation

Calculate % Inhibition using the reaction velocities (


):


[4][5][6]

Determine the IC50 (concentration inhibiting 50% activity) using non-linear regression (Log(inhibitor) vs. response).

References

  • Vertex AI Search. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed.[2] Link

  • Aliabadi, A., et al. (2013).[7] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Link

  • Pharmaceutical Sciences. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Link

  • MDPI. (2020). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Molecules. Link

  • Park, K.R., et al. (2020). N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA) Inhibits Osteoclast Differentiation.[2] Molecules. Link

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Chemistry. Link

Sources

Application Note: Precision Polymer Functionalization using 2-(3-Formylphenoxy)acetamide

[1][2][3]

Executive Summary

This application note details the protocol for the covalent attachment of 2-(3-Formylphenoxy)acetamide (CAS: 849015-95-8) to amine-bearing polymeric scaffolds.[1][2] This molecule serves as a critical heterobifunctional ligand, introducing a phenoxyacetamide moiety —a pharmacophore often associated with bioactive compounds and molecular recognition motifs—onto a polymer backbone.[1][2][3]

The methodology relies on reductive amination , a high-fidelity conjugation strategy that targets the aldehyde functionality of the ligand and primary amine groups on the polymer (e.g., Chitosan, Polyallylamine, or amine-terminated PEG).[1][2][3] This approach ensures the preservation of the acetamide functionality for subsequent supramolecular interactions or bioactive signaling.[1][2][3]

Scientific Rationale & Mechanism

The Molecule

This compound possesses two distinct functional regions:

  • The Formyl Group (-CHO): A reactive electrophile located at the meta position of the phenoxy ring.[1][2] This is the "anchor" point for conjugation.

  • The Acetamide Group (-OCH₂CONH₂): A hydrophilic, hydrogen-bonding motif that remains chemically stable under the mild acidic conditions required for conjugation.[1][2]

Reaction Mechanism: Reductive Amination

The conjugation proceeds via a two-step "one-pot" reaction:

  • Schiff Base Formation: The nucleophilic amine on the polymer attacks the electrophilic carbonyl carbon of the aldehyde, releasing water to form an imine (Schiff base).[1][2][3]

  • Reduction: A selective reducing agent (Sodium Cyanoborohydride or Sodium Triacetoxyborohydride) reduces the unstable imine bond to a stable secondary amine linkage.[1][2][3]

Why this approach? Unlike amide coupling (which requires activating agents like EDC/NHS and risks cross-reacting with the ligand's own amide), reductive amination is chemoselective for the aldehyde-amine pair, preventing homopolymerization or side reactions involving the acetamide tail.[1][2][3]

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationNotes
Ligand This compound>97% Purity.[1][2][3] Store at 2-8°C.
Polymer Polyallylamine HCl (PAH) or ChitosanMW 15-50 kDa recommended.[1][2][3]
Solvent A Acetate Buffer (0.1 M, pH 5.[1][2][3]0)Promotes imine formation.[1][2]
Solvent B Methanol or DMSOCo-solvent for ligand solubility.[1][2]
Reducing Agent Sodium Cyanoborohydride (NaCNBH₃)Toxic: Handle in fume hood.[1][2][3]
Purification Dialysis Membrane (MWCO 3.5 kDa)For removal of unreacted ligand.[1][2][3]
Step-by-Step Methodology
Phase 1: Solubilization & Activation[1][2][3]
  • Polymer Prep: Dissolve the amine-bearing polymer in Solvent A to a concentration of 10 mg/mL.[1][2]

    • Note: If using Chitosan, ensure the pH is ~5.0 to maintain solubility while permitting nucleophilic attack.[1][2][3]

  • Ligand Prep: Dissolve This compound in Solvent B (Methanol/DMSO) to create a 50 mM stock solution.

    • Solubility Check: The phenoxyacetamide moiety requires organic co-solvent.[1][2] Ensure the final reaction mixture contains at least 20-30% organic solvent if the ligand precipitates.[1][2]

Phase 2: Conjugation (Schiff Base Formation)[1][2][3]
  • Add the Ligand solution dropwise to the Polymer solution under vigorous stirring.

  • Stoichiometry: Target a molar ratio of 0.2 to 0.5 equivalents of Ligand per amine monomer unit (depending on desired degree of substitution).

  • Incubate at Room Temperature (25°C) for 2 hours .

    • Checkpoint: The solution may turn slightly yellow, indicating imine formation.[1][2][3]

Phase 3: Reduction[1][2][3]
  • Add NaCNBH₃ to the reaction mixture. Use a 5-fold molar excess relative to the Ligand.[1][2]

    • Safety: Perform in a fume hood. NaCNBH₃ can generate HCN gas at low pH.[1][2][3]

  • Stir the reaction for 12–24 hours at Room Temperature.

  • Optional: Quench the reaction by adjusting pH to 8.0 with dilute NaOH.

Phase 4: Purification[1][2][3]
  • Transfer the mixture to a dialysis tubing (MWCO 3.5 kDa).

  • Dialyze against 0.1 M NaCl (2 changes, 4 hours each) to remove ionic byproducts.

  • Dialyze against Distilled Water (3 changes, 24 hours total) to remove unreacted ligand and solvent.

  • Lyophilize (freeze-dry) the product to obtain a white to off-white powder.[1][2]

Visualization of Reaction Pathway[1][2][3]

The following diagram illustrates the chemical transformation and the experimental workflow.

Gcluster_0ReactantsPolymerPolymer-NH2(Nucleophile)IntermediateSchiff Base(Imine Intermediate)UnstablePolymer->Intermediate pH 5.0, 2hLigand2-(3-Formylphenoxy)acetamide(Electrophile)Ligand->IntermediateProductFunctionalized Polymer(Secondary Amine Linkage)Intermediate->Product Reduction(12-24h)ReagentNaCNBH3(Reduction)Reagent->Intermediate

Figure 1: Reaction pathway for the reductive amination of polyamines with this compound.

Quality Control & Characterization

To validate the successful grafting of the phenoxyacetamide moiety, perform the following analyses:

TechniqueExpected ObservationMechanistic Proof
FTIR Spectroscopy New bands at 1660-1690 cm⁻¹ (Amide I) and 1240 cm⁻¹ (Aryl Ether C-O).[1][2][3]Confirms presence of the acetamide and ether linkage.[1][2]
¹H NMR (D₂O/DMSO) Appearance of aromatic protons (6.8–7.5 ppm ) and benzylic protons (~4.0 ppm ).[1][2][3]Quantifies the Degree of Substitution (DS) via integration.[1][2]
UV-Vis Spectroscopy Absorption peak at ~270-280 nm (Phenoxy group).[1][2][3]Rapid quantification of ligand density.

Troubleshooting Guide

  • Issue: Precipitation during reaction.

    • Cause: Ligand hydrophobicity is too high for the aqueous buffer.[1][2]

    • Solution: Increase the Methanol/DMSO fraction to 40-50%. Ensure the polymer remains soluble (e.g., use modified PEG instead of pure PAH).[1][2][3]

  • Issue: Low Degree of Substitution.

    • Cause: Incomplete imine formation before reduction.[1][2][3]

    • Solution: Extend the incubation time in Phase 2 (Schiff base formation) to 4-6 hours before adding the reducing agent.[1][2]

  • Issue: Gelation.

    • Cause: Crosslinking (unlikely with mono-aldehyde, but possible if polymer concentration is too high causing entanglement).[1][2][3]

    • Solution: Lower polymer concentration to 2-5 mg/mL.[1][2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2][3]

  • Hermanson, G. T. (2013).[1][2][3] Bioconjugate Techniques (3rd Edition).[1][2][3] Academic Press.[1][2][3] (Chapter 3: The Chemistry of Reactive Groups - Aldehydes and Ketones).

  • Sigma-Aldrich. Product Specification: this compound.[1][2][3][4]

    • Bhat, V. T., et al. (2021).[1][2][3] Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.[1][2] (Contextual reference for moiety activity).

    Analytical methods for monitoring 2-(3-Formylphenoxy)acetamide synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Precision Analytical Monitoring of 2-(3-Formylphenoxy)acetamide Synthesis

    Executive Summary & Scientific Context

    This compound (CAS 849015-95-8) is a critical bifunctional intermediate used frequently in medicinal chemistry as a "linker" scaffold. It possesses two distinct reactive handles: an aldehyde (susceptible to reductive amination or oxidation) and a primary amide (stable but prone to hydrolysis under forcing conditions).

    The synthesis typically proceeds via a Williamson etherification between 3-hydroxybenzaldehyde and 2-chloroacetamide using a mild base (e.g.,

    
    ) in a polar aprotic solvent (DMF or Acetonitrile).
    

    The Analytical Challenge: Process monitoring must distinguish between the starting phenol (3-hydroxybenzaldehyde) and the O-alkylated product while detecting potential side-products such as:

    • Cannizzaro Disproportionation: Oxidation/reduction of the aldehyde.

    • Amide Hydrolysis: Conversion of the product to the corresponding carboxylic acid (2-(3-formylphenoxy)acetic acid).

    • C-Alkylation: A rare but possible competing pathway.

    This guide details a robust, self-validating analytical workflow combining HPLC-UV for quantitative conversion tracking and NMR/IR for structural authentication.

    Reaction Pathway & Monitoring Logic

    The following diagram illustrates the synthesis pathway and the critical control points (CCPs) where analytical intervention is required.

    ReactionPathway SM1 3-Hydroxybenzaldehyde (Starting Material) Rxn O-Alkylation (Williamson Ether Synthesis) SM1->Rxn SM2 2-Chloroacetamide (Reagent) SM2->Rxn Base Base (K2CO3) Solvent (DMF) Base->Rxn Prod This compound (Target Product) Rxn->Prod Major Pathway Imp1 Impurity A: Amide Hydrolysis (Acid) Rxn->Imp1 Over-heating/Aq. Workup Imp2 Impurity B: Aldehyde Oxidation Rxn->Imp2 Air Exposure

    Figure 1: Reaction scheme highlighting the transformation of starting materials to the target ether-amide and potential degradation pathways.[1]

    Protocol 1: Quantitative HPLC-UV Monitoring

    Objective: To quantify the consumption of 3-hydroxybenzaldehyde and the formation of the product with resolution > 1.5 between all critical pairs.

    Expert Insight: We utilize an acidic mobile phase (0.1% Phosphoric Acid). This is crucial because 3-hydroxybenzaldehyde is a phenol (

    
    ). In neutral buffers, it may tail or split peaks due to partial ionization. Acidic conditions keep it protonated (
    
    
    
    ), ensuring sharp peak shape and consistent retention behavior relative to the neutral amide product.
    Method Parameters
    ParameterSpecification
    Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
    Mobile Phase A Water + 0.1%
    
    
    (or 0.1% Formic Acid for LC-MS)
    Mobile Phase B Acetonitrile (HPLC Grade)
    Flow Rate 1.0 mL/min
    Column Temp 30°C
    Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Carbonyl)
    Injection Vol 5 µL
    Gradient Table
    Time (min)% Mobile Phase BEvent
    0.05Equilibration / Injection
    2.05Hold (Elute polar salts)
    10.060Linear Ramp (Elute Product)
    12.095Wash (Elute dimer impurities)
    15.05Re-equilibration
    System Suitability Criteria (Self-Validation)
    • Resolution (

      
      ):  > 2.0 between 3-hydroxybenzaldehyde (RT ~4.5 min) and Product (RT ~6.8 min).
      
    • Tailing Factor: < 1.5 for the phenolic starting material.

    • Precision: %RSD < 1.0% for Product peak area (n=5 injections).

    Protocol 2: In-Process Control (IPC) via TLC

    While HPLC is quantitative, Thin Layer Chromatography (TLC) provides a rapid qualitative check during the reaction to determine if the reaction is "stalled."

    • Stationary Phase: Silica Gel 60

      
       aluminum sheets.
      
    • Mobile Phase: Ethyl Acetate : Hexane (70 : 30) or Methanol : Dichloromethane (5 : 95).

      • Note: The amide group makes the product relatively polar, requiring a more polar solvent system than typical ethers.

    • Visualization:

      • UV (254 nm): Both SM and Product quench fluorescence (appear dark).

      • 2,4-DNP Stain: Specific for the Aldehyde. Both spots will stain yellow/orange.

      • Ninhydrin: Negative for both (Product is an amide, not an amine).

    Interpretation:

    • Starting Material (SM): Higher

      
       in non-polar solvents (due to intramolecular H-bonding of salicylaldehyde isomers, though meta-isomer is more polar). In MeOH/DCM, SM usually elutes faster than the amide product due to the H-bond donating capability of the amide.
      
    • Target Product: Lower

      
       than SM in MeOH/DCM systems due to amide polarity.
      

    Protocol 3: Structural Confirmation (NMR & IR)

    Once the reaction is deemed complete by HPLC (>98% conversion), the isolated solid must be characterized.

    A. Infrared Spectroscopy (FT-IR)

    The transformation changes the carbonyl environment significantly.

    Functional GroupWavelength (
    
    
    )
    Diagnostic Change
    Aldehyde (C=O) 1690 - 1700Remains present (sharp).
    Amide I (C=O) 1650 - 1680New signal. Strong intensity.
    Amide II (N-H) 3150 - 3400New signal. Broad doublet (primary amide).
    Phenol (O-H) 3200 - 3500Disappears. (Broad stretch gone).
    B. Nuclear Magnetic Resonance ( -NMR)

    Solvent:

    
     or 
    
    
    
    .
    • Aldehyde Proton: Singlet at ~9.9 - 10.0 ppm . (Confirms oxidation state is intact).

    • Amide Protons: Two broad singlets (if restricted rotation) or one broad peak at ~7.2 - 7.6 ppm .

    • Linker (

      
      ):  A distinct singlet at ~4.5 - 4.7 ppm .
      
      • Validation: This peak integrates to 2H. If it integrates to <2H or appears as a doublet, suspect incomplete reaction or side reactions.

    • Aromatic Region: 6.8 - 7.6 ppm (Pattern consistent with meta-substitution).

    Troubleshooting Guide

    ObservationRoot CauseCorrective Action
    HPLC: Extra peak at RT < Product Hydrolysis of amide to acid.Check pH of workup.[2][3] Avoid strong bases during isolation.
    HPLC: Split peak for SM Mobile phase pH too neutral.Ensure 0.1% Phosphoric Acid is fresh.
    Low Yield / Gum Formation Cannizzaro reaction.Reduce reaction temperature; ensure inert atmosphere (
    
    
    ).
    NMR: Missing Amide Protons D-Exchange.Do not use
    
    
    or wet deuterated solvents. Use dry
    
    
    .

    References

    • Royal Society of Chemistry. Synthesis of phenoxyacetamide derivatives via Williamson Etherification. RSC Advances, 2014. Available at: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 11084466: this compound. Available at: [Link]

    • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.

    Sources

    Application Note: 2-(3-Formylphenoxy)acetamide as a Divergent Scaffold in Agrochemical Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The "Dual-Handle" Advantage

    In the high-throughput screening of modern agrochemicals, 2-(3-Formylphenoxy)acetamide (CAS 6278-83-7) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its dual-handle architecture :

    • The meta-Formyl Group (-CHO): A highly reactive electrophile ideal for condensation reactions (Schiff bases, hydrazones, aldol condensations) to generate fungicidal diversity.

    • The Oxyacetamide Motif (-O-CH₂-CO-NH₂): A structural mimic of VLCFA (Very Long Chain Fatty Acid) synthesis inhibitors, a class of herbicides including flufenacet and mefenacet.

    This guide details the synthesis of this core scaffold and its downstream application in generating libraries of hydrazone-based fungicides and phenoxyacetamide herbicides .

    Core Synthesis Protocol: The Scaffold

    Objective: Synthesize this compound via Williamson Ether Synthesis.

    Reaction Logic

    The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 3-hydroxybenzaldehyde) on the

    
    -carbon of 2-chloroacetamide. The meta isomer is specifically selected over the para isomer to influence metabolic stability and alter the vector of substituents in the binding pocket.
    
    Materials[1][2]
    • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (

      
      , anhydrous, 2.0 eq), Potassium Iodide (KI, catalytic, 0.1 eq).
      
    • Solvent: Acetone (HPLC grade) or DMF (for scale-up).

    • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

    Step-by-Step Procedure
    • Activation: In a 250 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in dry acetone (150 mL). Add anhydrous

      
       (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.
      
      • Note: The solution will turn yellow/orange, indicating phenoxide formation.

    • Alkylation: Add 2-chloroacetamide (10.3 g, 110 mmol) and catalytic KI (1.6 g).

    • Reflux: Heat the mixture to reflux (

      
      C for acetone) for 6–8 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The starting phenol spot (
      
      
      
      ) should disappear.
    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Filter off the inorganic salts (

        
        , unreacted carbonate).
        
      • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Purification: Recrystallize the crude solid from Ethanol/Water (8:2).

      • Yield Target: 75–85%.

      • Appearance: White to off-white crystalline solid.

    QC Parameters
    ParameterSpecificationMethod
    Purity >98.0%HPLC (C18, Acetonitrile/Water)
    Melting Point 158–160 °CCapillary Method
    
    
    H-NMR (DMSO-
    
    
    )
    
    
    9.98 (s, 1H, CHO), 7.5 (m, 4H, Ar-H), 4.55 (s, 2H,
    
    
    )
    400 MHz NMR

    Application A: Fungicidal Library Generation (Hydrazones)

    Mechanism: The aldehyde handle reacts with hydrazides to form acylhydrazones . This pharmacophore is critical in inhibiting fungal cell wall synthesis and is structurally related to commercial fungicides like ferimzone.

    Workflow Diagram

    G Scaffold 2-(3-Formylphenoxy) acetamide Catalyst Cat. Glacial Acetic Acid Ethanol, Reflux Scaffold->Catalyst Reagent Hydrazide R-CONHNH2 (e.g., Isoniazid, Benzhydrazide) Reagent->Catalyst Product Target Fungicide: Acylhydrazone Derivative Catalyst->Product Schiff Base Condensation

    Caption: Synthesis of acylhydrazone fungicides via acid-catalyzed condensation.

    Library Protocol
    • Dissolution: Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

    • Addition: Add the selected hydrazide derivative (1.0 mmol) (e.g., isonicotinic acid hydrazide for broad-spectrum screening).

    • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Reaction: Reflux for 4–6 hours. The product often precipitates out of the hot solution.

    • Isolation: Cool, filter the precipitate, and wash with cold ethanol.

    Target Activity: These derivatives are screened against Fusarium oxysporum and Candida albicans. The azomethine proton (-CH=N-) is the key pharmacophore.

    Application B: Herbicidal Optimization (Amide Modification)

    Mechanism: The acetamide group itself is the bioactive core for herbicidal activity. To increase lipophilicity and soil stability, the primary amide is often substituted.

    Modification Strategy

    Direct alkylation of the amide nitrogen is difficult. Instead, the library is best diversified by using substituted chloroacetamides in the initial Williamson synthesis (Step 2.3), rather than modifying the final product.

    Alternative Pathway (Pre-Synthesis):

    • React Chloroacetyl chloride with various anilines (e.g., 2,6-diethylaniline)

      
      N-substituted-2-chloroacetamide.
      
    • Perform Williamson ether synthesis with 3-hydroxybenzaldehyde.

    • Result: N-(2,6-diethylphenyl)-2-(3-formylphenoxy)acetamide.

      • Relevance: This mimics the structure of Mefenacet and Pretilachlor , targeting VLCFA synthesis in weeds like Barnyard grass (Echinochloa crus-galli).

    Visual Summary of Divergent Synthesis

    Agrochemical_Tree Start Raw Material: 3-Hydroxybenzaldehyde Core SCAFFOLD: This compound Start->Core + 2-Chloroacetamide (Williamson Ether) PathA Pathway A: Aldehyde Condensation (Fungicides) Core->PathA PathB Pathway B: Amide Substitution (Herbicides) Core->PathB Pre-functionalization required ProdA1 Acylhydrazones (Cell Wall Inhibitors) PathA->ProdA1 ProdA2 Schiff Bases (Antimicrobials) PathA->ProdA2 ProdB1 N-Aryl Acetamides (VLCFA Inhibitors) PathB->ProdB1 ProdB2 Benzofurans (Cyclization) PathB->ProdB2

    Caption: Divergent synthesis pathways utilizing the this compound scaffold.

    Safety and Handling (E-E-A-T)

    • Chloroacetamide Toxicity: 2-Chloroacetamide is a potent alkylating agent and a contact allergen. It is toxic if swallowed or absorbed through the skin.[1]

      • Protocol: Always handle in a fume hood. Double-glove (Nitrile) is recommended. Inactivate spills with dilute ammonia or sodium thiosulfate.

    • Reaction Safety: The Williamson synthesis involves refluxing acetone or DMF. Ensure condensers are effectively cooled to prevent solvent loss and fire hazards.

    • Waste Disposal: Filtrates containing chloroacetamide residues must be treated as hazardous chemical waste and not poured down the drain.

    References

    • Synthesis of Phenoxyacetamides: Mauf, R. M., Sultan, A. H., & Farag, A. M. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.[2][3] Baghdad Science Journal, 11(2), 486-490. Link

    • Hydrazone Antifungal Activity: Altintop, M. D., et al. (2016). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 21(8), 1032. Link

    • Chloroacetamide Herbicides: PubChem Compound Summary for Dimethenamid-P (VLCFA Inhibitor Class). National Library of Medicine. Link

    • Reaction Protocol (Williamson): Thermo Fisher Scientific. Chloroacetamide Labeling and Blocking Protocol. Link

    • General Agrochemical Scaffolds: Jeschke, P. (2016). The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals. Pest Management Science. Link

    Sources

    Optimized Viability Profiling for Novel Phenoxyacetamide Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    From Metabolic Screening to Apoptotic Mechanism

    Abstract

    Novel phenoxyacetamide derivatives represent a promising class of bioactive small molecules with demonstrated efficacy as EGFR inhibitors, antimicrobial agents, and apoptosis inducers [1, 5]. However, their inherent hydrophobicity and potential for chemical reactivity present specific challenges in standard colorimetric assays. This Application Note provides a validated, biphasic framework for evaluating these compounds: (1) a robust MTT protocol corrected for chemical interference, and (2) a flow cytometric workflow to distinguish apoptotic efficacy from necrotic toxicity.

    Introduction & Chemical Context

    Phenoxyacetamide derivatives are characterized by a phenoxy moiety linked to an amide group, often serving as a scaffold for heterocyclic modifications (e.g., 1,2,3-triazoles or thiadiazoles) [1, 12]. While these structural features enhance potency against cell lines like HepG2 and MCF-7, they introduce two critical variables for viability testing:

    • Solubility Limits: High lipophilicity often leads to micro-precipitation in aqueous media, scattering light and artificially inflating absorbance readings.

    • Redox Interference: Certain amide-linked derivatives can chemically reduce tetrazolium salts (MTT/MTS) in the absence of cellular metabolism, leading to false "viability" signals [4, 16].

    This guide prioritizes Scientific Integrity by embedding "self-validating" controls directly into the workflow to mitigate these risks.

    Phase I: Metabolic Screening (MTT Assay)

    Objective: Determine the IC50 (half-maximal inhibitory concentration) while ruling out false positives caused by compound interference.

    Pre-Assay Validation: The "Cell-Free" Check

    Critically important for novel chemistries. Before touching cells, perform this quick check.[1]

    • Prepare a 100 µM solution of the test compound in complete culture media (no cells).

    • Add MTT reagent as per standard protocol.

    • Incubate for 2 hours at 37°C.

    • Observation: If the solution turns purple/blue, the compound is chemically reducing MTT. Action: Switch to an ATP-based assay (e.g., CellTiter-Glo®) or Resazurin, as these are less prone to reduction by amides.

    Optimized MTT Protocol

    Reagents:

    • MTT Stock: 5 mg/mL in PBS (0.22 µm filtered, stored at 4°C in dark).

    • Solubilization Buffer: 100% DMSO (Acidified isopropanol is less effective for these specific hydrophobic derivatives).

    Step-by-Step Methodology:

    • Seeding: Seed cells (e.g., MCF-7 or HepG2) at

      
       to 
      
      
      
      cells/well in 96-well plates. Incubate for 24 hours to ensure adhesion.
    • Compound Preparation:

      • Dissolve phenoxyacetamide derivatives in DMSO to create a 10–50 mM stock.

      • Critical: Final DMSO concentration in the well must be <0.5% (v/v) to avoid solvent toxicity.

      • Perform serial dilutions in warm culture media immediately before addition to prevent precipitation.

    • Treatment: Aspirate old media and add 100 µL of treatment media. Include:

      • Vehicle Control: Media + 0.5% DMSO.

      • Positive Control: 10% Triton X-100 or 10 µM Doxorubicin.

      • Blank: Media only (no cells).

    • Incubation: Incubate for 24–72 hours (compound dependent).

    • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours at 37°C.

      • Note: Check for purple formazan crystals under a microscope.

    • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO .

    • Measurement: Shake plate on an orbital shaker for 15 mins. Measure absorbance at 570 nm (reference: 630 nm).

    Data Analysis & Visualization

    Calculate % Viability:

    
    [2]
    

    Table 1: Troubleshooting Common MTT Artifacts

    ObservationPotential CauseRemediation
    High Background (Blank) Compound precipitation or chemical reduction.Perform "Cell-Free" check (Sec 3.1); Wash cells with PBS before adding MTT.
    Low Absorbance (Control) Low cell density or metabolic suppression.Increase seeding density; Check incubator CO2 levels.
    High Variance (SEM) Pipetting error or evaporation.Use multi-channel pipettes; Fill edge wells with PBS (evaporation barrier).

    Phase II: Mechanistic Validation (Annexin V/PI)

    Objective: Confirm if the viability loss observed in Phase I is due to apoptosis (programmed death) or necrosis (toxic lysis). Phenoxyacetamides often induce apoptosis via the intrinsic pathway [17].

    Flow Cytometry Workflow

    Reagents:

    • Annexin V-FITC (binds exposed Phosphatidylserine).[3]

    • Propidium Iodide (PI) (stains DNA in membrane-compromised cells).

    • 1X Binding Buffer (Ca2+ is essential for Annexin V binding).

    Step-by-Step Methodology:

    • Treatment: Treat cells in 6-well plates with the IC50 concentration determined in Phase I for 24 hours.

    • Harvesting (Critical Step):

      • Collect supernatant (contains detached apoptotic cells).

      • Wash adherent cells with PBS.[2][4]

      • Detach cells using Accutase™ or EDTA-only. Avoid Trypsin, as it can strip membrane proteins and expose PS, causing false Annexin V positives [18, 22].

    • Staining:

      • Combine supernatant and detached cells.[4] Centrifuge at 300 x g for 5 mins.

      • Resuspend in 100 µL 1X Binding Buffer (

        
         cells).
        
      • Add 5 µL Annexin V-FITC and 5 µL PI.[2][5]

      • Incubate 15 mins at RT in the dark .

    • Analysis: Add 400 µL Binding Buffer and analyze immediately on a flow cytometer (Ex: 488 nm; Em: 530/30 for FITC, 610/20 for PI).

    Visualizing the Workflow

    The following diagrams illustrate the decision logic and biological mechanism.

    Diagram 1: Assay Selection & Validation Logic

    Caption: Decision tree for selecting the correct viability assay based on compound interference properties.

    ViabilityWorkflow Start Start: Novel Phenoxyacetamide Solubility Step 1: Solubility Check (Turbidity in Media?) Start->Solubility Interference Step 2: Cell-Free MTT Check (Purple color w/o cells?) Solubility->Interference Clear Solution WashMTT Modified MTT: Wash cells with PBS before adding dye Solubility->WashMTT Precipitate Observed MTT Proceed with MTT Assay (Standard Protocol) Interference->MTT No Color Change AltAssay Switch Assay: Use ATP (Lum) or Resazurin Interference->AltAssay Color Change (Reduction) Analysis Calculate IC50 MTT->Analysis WashMTT->Analysis AltAssay->Analysis

    Diagram 2: Mechanism of Action (Apoptosis)

    Caption: Proposed apoptotic pathway induced by phenoxyacetamide derivatives leading to Annexin V detection.

    ApoptosisMechanism Compound Phenoxyacetamide Derivative Target Target Inhibition (e.g., EGFR / PARP-1) Compound->Target Binding Mito Mitochondrial Dysfunction Target->Mito Signal Cascade Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release PS_Flip Phosphatidylserine Externalization Caspase->PS_Flip Membrane Asymmetry Loss Annexin Annexin V Binding PS_Flip->Annexin Detection

    References

    • Vertex AI Search (NIH). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available at: [Link]

    • Springer Nature Experiments. MTT Assay Protocol. Available at: [Link]

    • ResearchGate. Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Available at: [Link]

    • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Available at: [Link]

    • ResearchGate. Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents. Available at: [Link]

    • RSC. A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer. Available at: [Link]

    • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

    • PMC - NIH. Particle-induced artifacts in the MTT and LDH viability assays. Available at: [Link]

    • PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]

    • iGEM. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link]

    • Der Pharma Chemica. Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives. Available at: [Link]

    • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

    • ResearchGate. Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies.[6] Available at: [Link]

    • Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Available at: [Link]

    • PubMed. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay.[7] Available at: [Link]

    • PubMed. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available at: [Link]

    • PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.[8] Available at: [Link]

    • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

    Sources

    Troubleshooting & Optimization

    Improving yield in 2-(3-Formylphenoxy)acetamide synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Ticket: #8842-PY Subject: Optimization of 2-(3-Formylphenoxy)acetamide Synthesis (Yield & Purity) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

    Executive Summary

    You are likely encountering a yield plateau (40-60%) typical of phenolic alkylations involving amide-functionalized electrophiles. The synthesis of This compound via Williamson ether synthesis presents three specific chemosynthetic challenges:

    • Competitive Hydrolysis: The acetamide group is susceptible to hydrolysis under strongly basic/aqueous conditions, converting your product into the corresponding carboxylic acid.

    • Aldehyde Instability: The formyl group at the meta-position is sensitive to oxidation (to benzoic acid) or Cannizzaro disproportionation if the base is too strong (e.g., NaOH).

    • Solvation Effects: The nucleophilicity of the phenoxide ion is often dampened by tight ion-pairing in standard solvents.

    This guide moves beyond standard textbook protocols to provide a Process Chemistry approach, focusing on the "Cesium Effect," Finkelstein catalysis, and solubility-driven workups.

    The "Golden Path" Protocol

    Do not use Sodium Hydride (NaH). While it ensures complete deprotonation, it often leads to side reactions with the amide protons. The following protocol uses a soft enolization strategy.

    Reaction Scale: 10 mmol basis (Scalable to 100 mmol)

    ComponentReagentEquiv.[1][2][3][4][5][6]Role
    Substrate 3-Hydroxybenzaldehyde1.0Nucleophile precursor
    Electrophile 2-Chloroacetamide1.2Alkylating agent (slight excess)
    Base Potassium Carbonate (
    
    
    )
    2.0Anhydrous, micronized (Base)
    Catalyst Potassium Iodide (KI)0.1Finkelstein catalyst (Critical)
    Solvent DMF (Dimethylformamide)N/A[0.5 M] Concentration

    Step-by-Step Methodology:

    • Activation: Charge a dry flask with 3-Hydroxybenzaldehyde (1.0 eq) and anhydrous

      
       (2.0 eq) in DMF. Stir at room temperature for 30 minutes. Why? This allows the formation of the phenoxide anion (
      
      
      
      ) before the electrophile is introduced, preventing competitive hydrolysis.
    • Catalyst Addition: Add KI (0.1 eq). Why? This converts the sluggish alkyl chloride into a highly reactive alkyl iodide in situ.

    • Alkylation: Add 2-Chloroacetamide (1.2 eq) in one portion.

    • Thermal Cycle: Heat to 60°C (Do not exceed 80°C). Monitor by TLC (EtOAc:Hexane 1:1) or HPLC. Reaction typically completes in 3-5 hours.[5]

    • Quench: Cool to room temperature.

    Mechanistic Visualization

    The following diagram illustrates the

    
     pathway and the critical role of the Iodide catalyst (Finkelstein exchange) in accelerating the reaction.
    

    ReactionMechanism Reactants 3-Hydroxybenzaldehyde + K2CO3 Phenoxide Phenoxide Anion (Ar-O⁻ K⁺) Reactants->Phenoxide Deprotonation Product 2-(3-Formylphenoxy) acetamide Phenoxide->Product Slow SN2 Intermediate Transient Alkyl Iodide Intermediate->Product Fast SN2 KI KI (Catalyst) KI->Intermediate Cl_Acetamide 2-Chloroacetamide Cl_Acetamide->Intermediate Finkelstein (Fast)

    Figure 1: The catalytic cycle showing how Iodide facilitates the displacement of Chloride, creating a superior leaving group for the Phenoxide attack.

    Troubleshooting & Optimization (Q&A)

    Issue 1: "I see starting material remaining, but the reaction has stalled."

    Diagnosis: The phenoxide anion is likely "caged" by potassium ions, or the electrophile has decomposed.

    • The Fix (The Cesium Effect): Switch the base from

      
       to Cesium Carbonate (
      
      
      
      )
      .
      • Why? Cesium is a larger cation with a lower charge density. It forms a "looser" ion pair with the phenoxide oxygen, making the nucleophile significantly more "naked" and reactive in organic solvents.

      • Protocol: Use 1.5 eq

        
         in Acetonitrile (MeCN) instead of DMF. This often drives conversion from 60% to >90%.
        
    Issue 2: "My yield is low (30%) despite good conversion on TLC."

    Diagnosis: You are losing product during the workup. The amide group makes the product moderately water-soluble, especially in the presence of DMF.

    • The Fix (The "Crash-Out" Protocol):

      • Pour the DMF reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

      • The product should precipitate as a white/off-white solid.

      • Crucial Step: If it does not precipitate, do not extract with Dichloromethane (DCM). DCM often pulls DMF into the organic layer. Instead, extract with Ethyl Acetate (EtOAc) and wash the organic layer 3x with 5% LiCl solution (removes DMF).

    Issue 3: "The product is dark brown/tarry."

    Diagnosis: Oxidation of the aldehyde or polymerization.

    • The Fix:

      • Ensure the reaction is under an inert atmosphere (

        
         or Argon).[7]
        
      • Lower the temperature to 50°C and extend the time.

      • Add a radical scavenger like BHT (trace amounts) if the aldehyde is known to be unstable, though usually, inert gas is sufficient.

    Decision Tree for Yield Improvement

    Follow this logic flow to diagnose your specific failure mode.

    TroubleshootingTree Start Low Yield Detected CheckTLC Check TLC/HPLC: Is SM Remaining? Start->CheckTLC YesSM Yes: Incomplete Rxn CheckTLC->YesSM Yes NoSM No: Conversion Good CheckTLC->NoSM No BaseCheck Using K2CO3? YesSM->BaseCheck SwitchCs Action: Switch to Cs2CO3 / MeCN BaseCheck->SwitchCs No (Using NaH/Other) AddKI Action: Add 0.1 eq KI Increase Temp to 70C BaseCheck->AddKI Yes Solubility Workup Method? NoSM->Solubility Extraction Action: Avoid DCM. Use EtOAc + LiCl Wash Solubility->Extraction Liquid Extraction Precipitation Action: Chill water to 0C. Add NaCl (Salting out) Solubility->Precipitation Pour into Water

    Figure 2: Diagnostic workflow for isolating the root cause of yield loss.

    References

    • Williamson Ether Synthesis Overview

      • Organic Chemistry Portal. "Williamson Ether Synthesis."[1][4][6] Available at: [Link]

    • Cesium Carbonate Effect

      • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[5] "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications, 25(9), 1367-1370.[5] (Demonstrates superior yields of phenoxy ethers using

        
         in MeCN).
        
    • Finkelstein Catalysis in Alkylation

      • Master Organic Chemistry. "The Finkelstein Reaction." Available at: [Link]

    • Purification of Amides

      • ACS Green Chemistry Institute. "Purification Guide: Crystallization and Precipitation." Available at: [Link]

    Sources

    Technical Support Center: Phenoxyacetamide Synthesis & Impurity Profiling

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Ticket Focus: Byproduct Identification & Process Optimization Assigned Specialist: Senior Application Scientist

    Introduction: The Phenoxyacetamide Scaffold

    Welcome to the technical support hub for phenoxyacetamide synthesis. This scaffold is a cornerstone in medicinal chemistry (e.g., local anesthetics, sodium channel blockers) and agrochemistry (e.g., herbicides like metolachlor).

    Researchers typically access this motif via two primary routes:

    • The Alkylation Route (Williamson Ether Synthesis): Reaction of a phenol with an

      
      -chloroacetamide.
      
    • The Amidation Route: Coupling of a phenoxyacetic acid with an amine using carbodiimides (DCC/EDC).

    Each route generates a distinct "fingerprint" of byproducts. This guide details how to identify, prevent, and remove them.[1]

    Module 1: The Alkylation Route (Williamson Synthesis)

    Scenario: You are reacting a substituted phenol with 2-chloroacetamide (or a derivative) in the presence of a base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).
    Troubleshooting: Common Impurities
    Issue 1: The "Hygroscopic Impurity" (Hydrolysis)
    • Symptom: The product is oily, difficult to crystallize, or shows a broad OH stretch in IR despite the phenol being consumed. LC-MS shows a peak at

      
       (OH replaces Cl).
      
    • Diagnosis:

      
      -Hydroxyacetamide Formation. 
      
    • Root Cause: Traces of water in the solvent or base allow hydroxide ions to compete with the phenoxide nucleophile.

      
      -Chloroacetamides are highly susceptible to hydrolysis under basic conditions via an intermolecular 
      
      
      
      mechanism [1].[2]
    • Prevention:

      • Use anhydrous solvents (MeCN or DMF).

      • Dry hygroscopic bases (

        
        , 
        
        
        
        ) in an oven before use.
      • Protocol Tip: Add the chloroacetamide last, after the phenol has been fully deprotonated and the system is confirmed dry.

    Issue 2: The "Colored Impurity" (Oxidative Coupling)
    • Symptom: The reaction mixture turns dark brown/black; yield is lower than expected.

    • Diagnosis: Quinone/Biphenol Formation.

    • Root Cause: Electron-rich phenols are prone to oxidation in air, especially under basic conditions. They can dimerize or oxidize to quinones before reacting with the electrophile.

    • Prevention: Sparge the reaction solvent with Nitrogen/Argon for 15 minutes prior to adding the base.

    Issue 3: The "Regioisomer" (C-Alkylation)
    • Symptom: NMR shows loss of aromatic symmetry or unexpected splitting patterns.

    • Diagnosis: C-Alkylation.

    • Root Cause: Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored with "hard" electrophiles like chloroacetamides, sterically hindered phenols or the use of protic solvents can sometimes encourage alkylation at the ortho/para carbon positions [2].

    Visualizing the Reaction Network

    WilliamsonPathways Phenol Phenol (Starting Material) Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (K2CO3/NaH) Base->Phenoxide Product Phenoxyacetamide (Desired Product) Phenoxide->Product O-Alkylation (Major) C_Alk C-Alkylated Phenol (Regioisomer) Phenoxide->C_Alk C-Alkylation (Minor) Chloroamide α-Chloroacetamide (Electrophile) Chloroamide->Product Hydroxy α-Hydroxyacetamide (Hydrolysis Byproduct) Chloroamide->Hydroxy Chloroamide->C_Alk Water Trace H2O (Contaminant) Water->Hydroxy Hydrolysis (SN2)

    Caption: Competitive pathways in the Williamson ether synthesis of phenoxyacetamides. Hydrolysis is the primary impurity vector.

    Module 2: The Amidation Route (Coupling)

    Scenario: You are coupling phenoxyacetic acid with an amine using DCC (N,N'-dicyclohexylcarbodiimide) or EDC.

    Troubleshooting: Coupling Byproducts
    Issue 1: The "Brick Dust" (DCU)
    • Symptom: A white, insoluble solid persists in the reaction mixture or contaminates the final product after evaporation.

    • Diagnosis: Dicyclohexylurea (DCU). [3][4][5][6][7]

    • Root Cause: This is the stoichiometric byproduct of DCC activation. It is notoriously insoluble in most organic solvents but slightly soluble enough to contaminate chromatography fractions.

    • Solution: See "Purification Protocols" below.

    Issue 2: The "Dead-End Rearrangement" (N-Acylurea)
    • Symptom: Yield is low. LC-MS shows a peak with the correct mass for the product + urea, or a stable isomer that does not react with the amine.

    • Diagnosis: N-Acylurea Formation. [3][4][8][9]

    • Root Cause: The active intermediate (O-acylisourea) is unstable. If the amine is sterically hindered or added too slowly, the intermediate rearranges via an

      
       acyl migration to form a stable, unreactive N-acylurea [3].
      
    • Prevention:

      • Pre-mix the acid and the amine before adding the coupling reagent.

      • Use "additives" like HOBt or HOAt to form a more stable active ester that is less prone to rearrangement but still reactive toward the amine.

    Visualizing the Coupling Pathway

    CouplingPathways Acid Phenoxyacetic Acid O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl Activation DCC DCC (Coupling Agent) DCC->O_Acyl Product Phenoxyacetamide (Desired Amide) O_Acyl->Product Aminolysis (Fast) DCU DCU (Insoluble Urea) O_Acyl->DCU Byproduct N_Acyl N-Acylurea (Rearrangement Byproduct) O_Acyl->N_Acyl O->N Migration (Slow/No Amine) Amine Amine (Nucleophile) Amine->Product

    Caption: The critical branch point in carbodiimide coupling. Slow aminolysis leads to the irreversible N-acylurea impurity.

    Module 3: Purification & Isolation Protocols

    The following protocols are designed to specifically target the byproducts identified above.

    Protocol A: Removing DCU (The "Freeze-Out" Method)

    Applicable when using DCC.

    • Concentrate the reaction mixture to a minimum volume.

    • Dilute with cold Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) . DCU is sparingly soluble in these solvents [4].[1][5][6]

    • Cool the suspension to -20°C for 2 hours.

    • Filter through a Celite pad.[1]

    • Critique: If traces remain, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for future runs. The urea byproduct of EDC is water-soluble and is removed by a simple aqueous wash.[6]

    Protocol B: Removing Hydrolyzed Chloroacetamide

    Applicable when the Williamson product is contaminated with

    
    -hydroxyacetamide.
    
    • Dissolve the crude residue in EtOAc.[1]

    • Wash 3x with Water (The hydroxy-impurity is significantly more water-soluble than the phenoxy product).

    • Wash 1x with 1M NaOH (To remove any unreacted phenol).

    • Dry over

      
       and concentrate.
      
    Data Table: Solvent Selection for Impurity Control
    SolventRoleDCU SolubilityHydrolysis RiskRecommendation
    Dichloromethane (DCM) Reaction SolventModerateLowGood for coupling; poor for filtering DCU.
    Acetonitrile (MeCN) Reaction SolventLowLowExcellent for Williamson (polar aprotic) & DCU filtration.
    DMF Reaction SolventHighModerateGood for solubility, but hard to remove; promotes hydrolysis if wet.
    Ethyl Acetate Workup SolventLow (Cold)LowBest for precipitating DCU during workup.

    Frequently Asked Questions (FAQ)

    Q: My Williamson reaction stalled at 80% conversion. Should I add more chloroacetamide? A: Only if you are sure the base is still active. Often, the base surface becomes coated with salt byproducts (

    
    /
    
    
    
    ). Try adding a fresh equivalent of base and a catalytic amount of Sodium Iodide (Finkelstein condition) to activate the chloroacetamide in situ.

    Q: I see a peak at M+130 in my coupling reaction. What is it? A: If you are using DCC (MW ~206), this is likely the N-acylurea adduct. The mass corresponds to Acid + DCC.[4] This confirms your amine addition was too slow or the amine is non-nucleophilic.

    Q: Can I use NaOH for the Williamson synthesis? A: It is risky. Hydroxide is a strong nucleophile and will aggressively hydrolyze the chloroacetamide to the hydroxy-derivative [1]. Carbonate bases (

    
    ) are safer because they are poor nucleophiles but strong enough to deprotonate phenols.
    

    References

    • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.Journal of Agricultural and Food Chemistry. (2006).

      
       mechanism of hydroxide displacing chloride in chloroacetamides.
      
      
    • Williamson Ether Synthesis: Side Reactions. Wikipedia / Organic Chemistry Portal. Overview of ambident nucleophile behavior in phenoxides.

    • Formation of N-acyl-N,N'-dicyclohexylurea in DCC mediated peptide synthesis. National Institutes of Health (PubMed). Details the mechanism of the O-acyl to N-acyl migration.

    • How can I remove DCU from reaction mixture? ResearchGate / BenchChem Technical Notes. Practical discussions on solubility profiles of DCU in various organic solvents.

    Sources

    Optimizing reaction conditions for phenoxyacetamide synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Phenoxyacetamide Synthesis Optimization

    Welcome to the Reaction Optimization Hub. This guide is designed for medicinal chemists and process engineers encountering yield, selectivity, or reproducibility issues in the synthesis of phenoxyacetamides. Unlike generic organic chemistry texts, this module focuses on the specific nuances of the Williamson ether synthesis applied to

    
    -haloacetamides.
    

    Module 1: Reaction Design & Causality

    The Core Challenge: The synthesis of phenoxyacetamide typically involves the nucleophilic attack of a phenoxide ion on an

    
    -chloroacetamide. While theoretically simple (
    
    
    
    ), the reaction is plagued by the ambident nature of the phenoxide (O- vs. C-alkylation) and the electrophilic duality of the acetamide (susceptibility to hydrolysis).
    Strategic Reagent Selection Matrix

    Use this table to select conditions based on your substrate's electronic properties.

    Substrate TypeRecommended SystemBaseSolventCatalystRationale
    Electron-Poor Phenols (e.g., 4-NO2, 4-CN)High Energy NaH (1.1 eq)DMF or DMAcNoneWeak nucleophiles require complete deprotonation. Polar aprotic solvents naked the anion.
    Electron-Rich Phenols (e.g., 4-OMe, 4-Alkyl)Standard Mild
    
    
    (2-3 eq)
    Acetone or MeCNKI (0.1 eq)Strong nucleophiles react well under mild conditions. KI facilitates Finkelstein exchange (Cl
    
    
    I).
    Base-Sensitive Substrates (e.g., Esters present)Phase Transfer
    
    
    or NaOH (aq)
    Toluene/WaterTBAB (5 mol%)Biphasic system protects sensitive groups from bulk basicity; reaction occurs in the interface/organic layer.
    Sterically Hindered Phenols (e.g., 2,6-disubstituted)Forced Conditions
    
    
    DMFTBAICesium "cesium effect" improves solubility and anion availability; Iodide is a better leaving group.

    Module 2: Troubleshooting & Optimization (Q&A)

    Q1: I am observing low conversion despite refluxing in acetone for 24 hours. What is the bottleneck? Diagnosis: This is often a "heterogeneous kinetics" failure. Potassium carbonate has low solubility in acetone. The Fix:

    • Mechanical: Ensure vigorous stirring (vortexing). The reaction occurs on the surface of the solid base.

    • Chemical (The Finkelstein Boost): Add 10 mol% Potassium Iodide (KI).

      • Mechanism:[1][2][3][4][5][6] KI reacts with

        
        -chloroacetamide to form 
        
        
        
        -iodoacetamide in situ. The C-I bond is weaker and the iodide is a superior leaving group (
        
        
        vs Cl), accelerating the
        
        
        attack by the phenoxide [1].

    Q2: I see a significant "spot-to-spot" impurity just below my product on TLC. What is it? Diagnosis: This is likely C-alkylation (formation of the hydroxyphenylacetamide isomer) or Self-Condensation of the acetamide (piperazine-2,5-dione derivatives). The Fix:

    • To stop C-Alkylation: Switch solvents. Protic solvents (ethanol, water) or highly ionizing solvents (TFE) solvate the oxygen of the phenoxide, shielding it and favoring attack from the carbon ring (C-alkylation) [2].[1] Move to strictly polar aprotic solvents (DMF, DMSO) to favor O-alkylation.

    • To stop Self-Condensation: Ensure the phenol is in excess (1.1 eq) relative to the chloroacetamide, or add the chloroacetamide slowly to the pre-formed phenoxide.

    Q3: My yield is high, but the product is contaminated with unreacted phenol that is difficult to separate by column chromatography. Diagnosis: Phenols often streak on silica, co-eluting with polar amides. The Protocol (Self-Validating Workup): Do not rely on chromatography for phenol removal. Use a Chemical Wash :

    • Dissolve crude in EtOAc.

    • Wash 2x with 1M NaOH (or 10%

      
      ).
      
      • Logic: This deprotonates the remaining phenol (

        
        ) into water-soluble phenoxide, while the phenoxyacetamide (
        
        
        
        ) remains in the organic layer.
    • Wash 1x with Brine (neutralize traces).

    • Dry and concentrate.

      • Validation: Check TLC of the organic layer; the phenol spot should be absent before you load a column.

    Module 3: Visualizing the Pathway

    The following diagram illustrates the decision logic and mechanistic pathways, including the critical "Finkelstein Loop" for rate acceleration.

    Phenoxyacetamide_Synthesis Start Start: Phenol + 2-Chloroacetamide Check_Substrate Analyze Substrate Electronics Start->Check_Substrate Path_Rich Electron Rich (Standard) Check_Substrate->Path_Rich Donating Groups Path_Poor Electron Poor (Aggressive) Check_Substrate->Path_Poor Withdrawing Groups Path_Sens Base Sensitive (PTC) Check_Substrate->Path_Sens Esters/Labile Cond_Acetone Acetone / K2CO3 + KI (10%) Path_Rich->Cond_Acetone Cond_DMF DMF / NaH (0 deg C -> RT) Path_Poor->Cond_DMF Cond_PTC Toluene / 30% NaOH + TBAB Path_Sens->Cond_PTC Inter_I In Situ: Iodoacetamide Cond_Acetone->Inter_I Finkelstein Exchange Product Product: Phenoxyacetamide Cond_Acetone->Product Slow SN2 Cond_DMF->Product Side_C Impurity: C-Alkylated Isomer Cond_DMF->Side_C If Solvent Wet/Protic Cond_PTC->Product Interface Rxn Inter_Cl Intermediate: Chloroacetamide Inter_I->Product Fast SN2

    Caption: Decision tree for reaction condition selection with mechanistic insight into the Finkelstein modification (KI) and solvent-dependent side reactions.

    Module 4: Advanced Green Protocol (Microwave)

    For high-throughput libraries, traditional reflux is too slow. This protocol utilizes microwave irradiation to superheat the solvent above its boiling point safely.

    Protocol: Microwave-Assisted Synthesis in Water Based on Green Chemistry Principles [3]

    • Setup: In a 10 mL microwave vial, combine Phenol (1.0 mmol), 2-Chloroacetamide (1.1 mmol), and

      
       (1.2 mmol).
      
    • Solvent: Add Water (2 mL) and TBAB (Tetrabutylammonium bromide, 5 mol%).

      • Why Water? Water absorbs microwave energy efficiently (

        
        ). The PTC (TBAB) creates a molten organic phase where the reaction occurs.
        
    • Irradiation: Heat to 120°C for 10-15 minutes (Fixed Power mode, high stirring).

    • Workup: Cool to RT. The product often precipitates as a solid. Filter and wash with water.

      • Yield Advantage: This method typically suppresses side reactions due to the short reaction time.

    References

    • Reaction of phenols with

      
      -chloro-ketones in the presence of potassium iodide. Journal of the Chemical Society C.
      [Link]
      
    • Phenolates - O-alkylation and C-alkylation. PharmaXChange. [Link]

    • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health (PMC). [Link]

    Sources

    2-(3-Formylphenoxy)acetamide stability and degradation issues

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(3-Formylphenoxy)acetamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues that may be encountered during experimental work. Our goal is to provide not only solutions but also the scientific rationale behind them to ensure the integrity and success of your research.

    Troubleshooting Guide

    This section addresses specific problems you might encounter during the handling, storage, and analysis of this compound.

    Q1: I've observed a new peak in my HPLC chromatogram after storing my stock solution of this compound for a few days at room temperature. What could this be?

    A1: The appearance of a new, more polar peak in your HPLC chromatogram is likely due to the oxidation of the formyl group. Aromatic aldehydes are susceptible to autoxidation, especially when exposed to air, converting the aldehyde to the corresponding carboxylic acid[1][2]. In this case, the degradation product would be 2-(3-carboxyphenoxy)acetamide.

    Causality and Verification:

    • Mechanism: The formyl group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). This reaction can be initiated by light, air (oxygen), or trace metal impurities.

    • Verification:

      • LC-MS Analysis: The most definitive way to identify the new peak is by liquid chromatography-mass spectrometry (LC-MS). The expected mass of the parent compound, this compound (C9H9NO3), is 179.17 g/mol . The oxidized product, 2-(3-carboxyphenoxy)acetamide (C9H9NO4), would have a molecular weight of 195.17 g/mol . You should look for an ion corresponding to [M+H]+ at m/z 196.

      • Co-injection: If you have a standard of 2-(3-carboxyphenoxy)acetamide, you can perform a co-injection with your degraded sample. If the new peak increases in size, it confirms the identity of the degradant.

      • pH Test: Dissolving the degraded sample in a neutral solvent and measuring the pH may show a slight decrease due to the formation of the carboxylic acid.

    Preventative Measures:

    • Storage: Store stock solutions in amber vials at 2-8°C to minimize light exposure and thermal effects[3].

    • Inert Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing[1].

    • Solvent Choice: Prepare solutions in degassed, high-purity solvents.

    Q2: My assay values for this compound are consistently low, and I see multiple new peaks in my chromatogram after exposing my sample to acidic or basic conditions. What is happening?

    A2: Exposure to strong acidic or basic conditions can lead to the hydrolysis of the acetamide and/or the ether linkage in this compound.

    Plausible Degradation Pathways:

    • Amide Hydrolysis: The primary acetamide group is susceptible to hydrolysis, especially under harsh pH conditions, to yield 2-(3-formylphenoxy)acetic acid and ammonia[4]. This is a common degradation pathway for amide-containing compounds.

    • Ether Cleavage: While aromatic ethers are generally more stable than alkyl ethers, they can be cleaved under strong acidic conditions (e.g., HBr or HI)[5][6]. This would result in the formation of 3-hydroxybenzaldehyde and 2-chloroacetamide (if HCl was used for hydrolysis) or other related products.

    Troubleshooting and Identification:

    • Forced Degradation Study: To confirm these pathways, a systematic forced degradation study is recommended. This involves intentionally exposing the compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat, and light) and analyzing the resulting samples by a stability-indicating HPLC method[7][8][9].

    • LC-MS/MS Analysis: Use LC-MS/MS to identify the degradation products. The fragmentation patterns can help elucidate the structures of the degradants.

    Visualizing Degradation: A Proposed Pathway

    The following diagram illustrates the primary potential degradation pathways for this compound based on its chemical structure.

    G cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A This compound (C9H9NO3) MW: 179.17 B 2-(3-Carboxyphenoxy)acetamide (C9H9NO4) MW: 195.17 A->B O2, Light, Heat C 2-(3-Formylphenoxy)acetic Acid (C9H8O4) MW: 180.16 A->C Acid/Base D 3-Hydroxybenzaldehyde (C7H6O2) MW: 122.12 A->D Strong Acid

    Caption: Potential degradation pathways of this compound.

    Frequently Asked Questions (FAQs)

    Q3: What are the recommended storage conditions for solid this compound?

    A3: For solid (powder) this compound, it is recommended to store it in a tightly sealed, opaque container in a cool, dry, and dark place. Long-term storage at 2-8°C is ideal to minimize the potential for both oxidative and hydrolytic degradation.

    Q4: Is this compound sensitive to light?

    A4: Yes, compounds containing a benzaldehyde moiety can be sensitive to light[10][11]. Photons can provide the energy to initiate the radical chain reaction of autoxidation to the corresponding benzoic acid. Therefore, it is crucial to protect the compound from light during storage and experiments whenever possible. A photostability study as part of forced degradation is recommended to quantify this sensitivity.

    Q5: What type of HPLC column is suitable for developing a stability-indicating method for this compound?

    A5: A reversed-phase C18 column is a good starting point for developing a stability-indicating HPLC method. The aromatic nature of this compound and its likely degradation products makes them well-suited for retention on a C18 stationary phase. A typical mobile phase could consist of a mixture of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate or acetate buffer) to control the pH and improve peak shape, especially for the acidic degradants.

    Q6: How can I perform a forced degradation study for this compound?

    A6: A forced degradation study should be conducted according to ICH guidelines (Q1A(R2)) to identify potential degradation products and establish the stability-indicating nature of your analytical method[7][12]. The following is a general protocol:

    Experimental Protocol: Forced Degradation Study
    Stress ConditionReagents and ConditionsRationale
    Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess susceptibility to acid-catalyzed hydrolysis of the amide and ether linkages.
    Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo evaluate susceptibility to base-catalyzed hydrolysis of the amide group.
    Oxidative Degradation 3% H2O2 at room temperature for 24 hoursTo promote oxidation of the aldehyde group and other potential sites.
    Thermal Degradation Solid sample at 80°C for 48 hoursTo assess the impact of heat on the solid-state stability of the compound.
    Photodegradation Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)To determine the light sensitivity of the compound.

    Workflow for the Forced Degradation Study:

    G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare stock solution of This compound B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C) A->B2 B3 Oxidative Stress (3% H2O2, RT) A->B3 B4 Thermal Stress (Solid, 80°C) A->B4 B5 Photolytic Stress (ICH light source) A->B5 C Neutralize samples (if needed) and dilute to working concentration B1->C B2->C B3->C B4->C B5->C D Analyze by Stability-Indicating HPLC-UV/MS Method C->D E Assess peak purity and identify degradation products D->E F Quantify degradation and elucidate pathways E->F

    Caption: Workflow for a forced degradation study.

    References

    • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

    • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 18-35.
    • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
    • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
    • Annapurna, M., et al. (2012).
    • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability testing: A review. International Journal of Drug Development and Research, 5(4), 21-37.
    • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104.
    • Wang, M., et al. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
    • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
    • PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

    • Pacheco-Alvarez, M., et al. (2024).
    • Quora. (2021). Can benzaldehyde be oxidised?. Available from: [Link]

    • Beilstein-Institut. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 76.
    • Hsiao, S. H., & Yang, C. P. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
    • Wikipedia. (2024). Phenol ether.
    • ICH. (1998). Stability Testing of Drug Substances and Drug Products.
    • ResearchGate. (2021). Scheme 21: Photolysis products of benzaldehyde (8) in different...
    • MDPI. (2024).
    • BenchChem. (2025).
    • ResearchGate. (2021). Scheme 21: Photolysis products of benzaldehyde (8) in different...
    • BenchChem. (2025).
    • Quora. (2021). Can benzaldehyde be oxidised?.
    • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
    • Pacific Northwest National Laboratory. (2017).
    • Wikipedia. (2024). Phenol ether.
    • MDPI. (2024).
    • SciSpace. (2014).
    • Wikipedia. (2024). Phenol ether.
    • PharmaGuideline. (n.d.).
    • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
    • IJTSRD. (2019).
    • IJPPR. (2023).
    • ResearchGate. (2019). (PDF)
    • Quora. (2021). Can benzaldehyde be oxidised?.
    • Beilstein-Institut. (2020).
    • Polymer Degradation and Stability. (2005). Thermal degradation behaviour of aromatic poly(ester-amide)

    Sources

    Column chromatography techniques for 2-(3-Formylphenoxy)acetamide purification

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Context

    Target Molecule: 2-(3-Formylphenoxy)acetamide Functional Analysis:

    • Aldehyde (Ar-CHO): Electrophilic, sensitive to oxidation (to carboxylic acid) and acetal formation (in acidic alcohols).

    • Primary Amide (-CONH₂): Highly polar, Hydrogen-bond donor/acceptor, prone to "tailing" on silica gel due to interaction with silanol groups.

    • Ether Linkage (Ar-O-C): Generally stable, provides moderate lipophilicity.

    The Challenge: The purification of this compound presents a "polarity paradox." The amide group requires polar solvents (like methanol) to elute, but the aldehyde group is chemically sensitive to the acidic/nucleophilic conditions often created by these solvents on silica gel. This guide provides a self-validating protocol to navigate these competing requirements.

    Pre-Chromatography Optimization (The "Chemical Filter")

    Critical Insight: The most common impurity in this synthesis is the starting material, 3-hydroxybenzaldehyde . Because phenols are acidic (pKa ~10) and the target amide is neutral, you can remove >95% of the impurity before the column, drastically simplifying the chromatography.

    Protocol: Chemical Scavenging Wash

    Do not skip this step. It prevents the "co-elution" issues common with phenolic impurities.

    • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for this wash if possible, as emulsions are more common.

    • The Scavenger Wash: Wash the organic layer twice with 10% Sodium Carbonate (Na₂CO₃) or 0.5 M NaOH (cold).

      • Mechanism:[1] This deprotonates the unreacted 3-hydroxybenzaldehyde (Phenol

        
         Phenoxide), forcing it into the aqueous layer. The target amide and aldehyde remain in the organic layer.
        
      • Safety Note: Avoid concentrated bases (>2M NaOH) to prevent the Cannizzaro reaction on the aldehyde or hydrolysis of the amide.

    • Neutralization: Wash once with Brine/Water to remove excess base.

    • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

    Chromatography Method Development

    Stationary Phase Selection
    • Standard: Silica Gel 60 (40-63 µm).

    • Recommendation: Neutralized Silica. Standard silica is slightly acidic (pH 6.5-7.0), which can catalyze the oxidation of the aldehyde or the formation of acetals if Methanol is used.

    • Pro-Tip: If your aldehyde degrades, pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading. This neutralizes active acidic sites.

    Mobile Phase Strategy (Solvent Systems)
    SystemCompositionSuitabilityNotes
    A (Recommended) EtOAc / Hexanes HighStart 20% EtOAc
    
    
    100% EtOAc. Best for aldehyde stability.
    B (High Polarity) DCM / Methanol MediumUse 0%
    
    
    10% MeOH. Risk:[1][2] Methanol + Acidic Silica = Acetal formation (New spot on TLC).
    C (Alternative) DCM / Acetonitrile High0%
    
    
    30% MeCN. Excellent for amides; avoids alcohol reactivity.
    Visualization: Solvent Decision Tree

    SolventSelection Start Start: Crude Mixture TLC_Check Run TLC: 50% EtOAc/Hexane Start->TLC_Check Rf_Check Is Rf > 0.2? TLC_Check->Rf_Check System_A Use System A: Gradient 20-100% EtOAc Rf_Check->System_A Yes (Good Mobility) System_B Use System B: DCM / MeOH (0-10%) Rf_Check->System_B No (Stuck at Baseline) Check_Acetal Warning: Check for Acetal Formation System_B->Check_Acetal Risk

    Figure 1: Decision matrix for selecting the mobile phase based on TLC retention factors.

    Troubleshooting Guide (FAQ)

    Q1: My compound "tails" or streaks significantly on the column. How do I fix this?

    Diagnosis: The primary amide protons (-CONH₂) are hydrogen-bonding with the free silanol groups (Si-OH) on the silica surface. Solution:

    • Switch Solvent: Move to DCM/Acetonitrile . Acetonitrile is a dipole-dipole interactor that competes effectively for silanol sites without the reactivity of methanol.

    • Doping: Add 0.5% Acetic Acid to the mobile phase.

      • Why? While counter-intuitive for basic amines, for neutral amides, slight acidity suppresses the ionization of surface silanols, sharpening the peak. Note: Do not use amine bases (TEA) with aldehydes unless necessary, as they can catalyze aldol condensations.

    Q2: I see a new impurity spot appearing during the column run that wasn't in the crude.

    Diagnosis: On-column degradation.

    • Scenario A (Oxidation): The aldehyde is oxidizing to the carboxylic acid (2-(3-carboxyphenoxy)acetamide). This often happens if the column runs dry or takes too long.

    • Scenario B (Acetalization): If using MeOH, the aldehyde is reacting with the solvent:

      
      .
      Solution: 
      
    • Speed: Increase flow rate. Use Flash chromatography (air/N2 pressure) rather than gravity.

    • Solvent Change: Eliminate Methanol. Use EtOAc or Acetone as the polar modifier.[3]

    Q3: The compound is not soluble in the mobile phase (DCM or Hexanes).

    Diagnosis: Primary amides often have poor solubility in non-polar solvents, leading to precipitation at the column head. Solution: Dry Loading.

    • Dissolve the crude in a minimum amount of Acetone or MeOH.

    • Add silica gel (ratio 1:2 crude:silica).

    • Evaporate to dryness (rotary evaporator) until a free-flowing powder remains.

    • Load this powder on top of the packed column. This ensures a tight band and eliminates solubility issues.

    Validated Workflow Diagram

    PurificationWorkflow Reaction Crude Reaction (Phenol + Product) Wash Basic Wash (10% Na2CO3) Reaction->Wash PhaseSep Phase Separation Wash->PhaseSep Aq_Layer Aqueous Layer (Phenolate Impurity) PhaseSep->Aq_Layer Org_Layer Organic Layer (Product + Aldehyde) PhaseSep->Org_Layer DryLoad Dry Load on Silica Org_Layer->DryLoad Flash Flash Chromatography (EtOAc/Hex Gradient) DryLoad->Flash Pure Pure Product Flash->Pure

    Figure 2: Optimized purification workflow emphasizing the chemical removal of phenolic impurities prior to chromatography.

    References

    • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
    • Biotage. "Strategies for the Flash Purification of Highly Polar Compounds." Biotage Technical Notes. Available at: [Link] (General guidance on polar amide separation).

    • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2014. (Reference for Cannizzaro/Aldol side-reactions of aldehydes in basic media).

    Sources

    Identifying and removing impurities from 2-(3-Formylphenoxy)acetamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Case Reference: T-FPA-009

    Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

    Executive Summary: The Impurity Profile

    Researchers working with 2-(3-Formylphenoxy)acetamide (CAS: 849015-95-8) often encounter reproducibility issues due to the dual-reactive nature of the molecule. It contains a formyl group (aldehyde) susceptible to oxidation and an amide linkage sensitive to hydrolysis.[2]

    The synthesis generally proceeds via a Williamson etherification between 3-hydroxybenzaldehyde and 2-chloroacetamide . Consequently, the three most critical impurities interfering with downstream applications (such as Mcl-1 inhibitor synthesis or fragment-based drug discovery) are:

    • Unreacted Phenol: 3-hydroxybenzaldehyde (Starting Material).[2][3]

    • Oxidation Byproduct: 2-(3-carboxyphenoxy)acetamide (Carboxylic Acid).[2]

    • Inorganic Salts: Potassium/Sodium chloride trapped in the crystal lattice.[2]

    This guide provides a self-validating purification workflow designed to isolate high-purity material (>98% HPLC).

    Impurity Genealogy & Control

    Understanding the origin of impurities is the first step to elimination.[2] The following diagram maps the reaction pathways and potential side-products.

    ImpurityMap SM1 3-Hydroxybenzaldehyde (Starting Material) Product TARGET MOLECULE This compound SM1->Product Etherification Impurity1 Impurity A (Phenol) Unreacted SM1 SM1->Impurity1 Incomplete Rxn SM2 2-Chloroacetamide SM2->Product Base Base (K2CO3) Base->Product Impurity3 Impurity C (Salts) KCl / NaCl Base->Impurity3 Byproduct Impurity2 Impurity B (Acid) Oxidation Product Product->Impurity2 Air Oxidation (Storage)

    Figure 1: Reaction pathway and impurity genealogy.[1][2] Note that Impurity B (Carboxylic Acid) can form during the reaction or upon improper storage.[1][2]

    Troubleshooting Guides

    Issue #1: The "Sticky Solid" (Persistent Phenol Contamination)

    Symptom: The product isolates as a sticky, off-white solid or oil that refuses to crisp up, even under high vacuum.[1][2] NMR shows aromatic peaks shifted slightly upfield from the product. Root Cause: Presence of unreacted 3-hydroxybenzaldehyde . Phenols are notoriously difficult to remove by simple filtration due to hydrogen bonding with the amide product.

    Corrective Protocol: The pH-Swing Wash Rationale: We exploit the acidity of the phenol (

    
    ) vs. the neutral ether/amide product.[2]
    
    • Dissolution: Dissolve the crude "sticky" solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with basic water.[1][2]

    • The Scavenger Wash: Wash the organic layer with 5% cold aqueous

      
        (Sodium Carbonate).[2]
      
      • Critical: Do NOT use strong NaOH (1M or higher).[1][2] Strong bases can hydrolyze the amide bond or trigger aldol condensation of the aldehyde.[2]

      • Observation: The aqueous layer may turn yellow/orange (phenolate anion color).[2]

    • Validation: Spot the organic layer on a TLC plate. The lower-running spot (phenol) should disappear.[2]

    • Workup: Wash with brine, dry over

      
      , and concentrate.
      
    Issue #2: The "Ghost Peak" (Aldehyde Oxidation)

    Symptom: HPLC shows a front-running peak (approx RRT 0.[2]85) that grows over time.[2] Root Cause: Oxidation of the formyl group to a carboxylic acid: 2-(3-carboxyphenoxy)acetamide .[2] This happens if the reaction mixture was exposed to air too long or stored improperly.[2]

    Corrective Protocol: Bicarbonate Extraction Rationale: The carboxylic acid impurity is much more acidic (

    
    ) than the phenol or the product.[2]
    
    • Dissolution: Dissolve crude material in EtOAc.

    • Extraction: Wash with saturated aqueous

      
        (Sodium Bicarbonate).[2]
      
      • Mechanism:[1][2][4][5][6][7][8] This weak base will deprotonate the carboxylic acid (making it water-soluble) but is too weak to deprotonate the phenol or damage the amide.[2]

    • Polishing: If the impurity persists, recrystallization is required (see below).[1][2]

    The Golden Standard: Recrystallization Protocol

    If simple washing does not yield >98% purity, recrystallization is mandatory.[1][2] The amide functionality provides excellent crystallization leverage.[2]

    ParameterRecommendationScientific Rationale
    Primary Solvent Ethanol (95%) Solubilizes the polar amide/aldehyde at high temps.[2]
    Anti-Solvent Water Drastically reduces solubility of the organic product upon cooling.[2]
    Alternative System EtOAc / Hexane Use if the impurity is highly polar (salts/acids).[2]
    Temperature 60°C
    
    
    4°C
    Slow cooling prevents trapping of impurities in the lattice.[2]

    Step-by-Step Procedure:

    • Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (~5-8 mL).

    • Once clear, remove from heat.[1][2]

    • Add warm water dropwise until a faint permanent turbidity (cloudiness) appears.[2]

    • Add one drop of Ethanol to clear it again.[2]

    • Allow to cool to room temperature undisturbed, then place in a fridge (4°C) for 3 hours.

    • Filter the white needles and wash with ice-cold Ethanol/Water (1:1).[2]

    Decision Logic for Purification

    Use this flow to determine the correct intervention for your specific batch.

    DecisionTree Start Crude Product Isolated Check1 Check TLC/HPLC Is Phenol Present? Start->Check1 Wash1 Perform 5% Na2CO3 Wash Check1->Wash1 Yes Check2 Is Acid Impurity Present? Check1->Check2 No Wash1->Check2 Wash2 Perform NaHCO3 Wash Check2->Wash2 Yes Check3 Is Purity >98%? Check2->Check3 No Wash2->Check3 Recryst Recrystallize (EtOH/Water) Check3->Recryst No Final Dry under Vacuum Store under Argon Check3->Final Yes Recryst->Final

    Figure 2: Purification logic flow. Follow the diamonds to determine the necessary chemical wash or physical separation.

    Frequently Asked Questions (FAQ)

    Q: Can I use Acetone for recrystallization? A: Acetone is generally too good a solvent for this molecule; you will struggle to get recovery (yield loss).[1][2] Furthermore, acetone can undergo aldol condensation with the aldehyde moiety under basic conditions or high heat, introducing new impurities [1].[1][2] Stick to Ethanol/Water.[2]

    Q: My product turned pink during storage. Is it ruined? A: The pink coloration often indicates trace phenol oxidation (quinones) or slight decomposition of the aldehyde.[2] If the HPLC purity is still acceptable, a quick filtration through a small pad of silica gel using 5% MeOH in DCM will remove the colored impurities.[2] Store the purified solid in the dark, preferably under Argon, to prevent auto-oxidation [2].[1]

    Q: What is the best way to monitor the reaction? A: TLC: Use 5% Methanol in Dichloromethane (DCM).[2]

    • Rf ~ 0.3: Product (Amide is polar).[1][2]

    • Rf ~ 0.6: 3-Hydroxybenzaldehyde.[2]

    • Stain: Use 2,4-DNP stain.[1][2] The product (aldehyde) will stain yellow/orange immediately. The unreacted chloroacetamide will not stain.

    Q: I see a peak at 10.0 ppm in the Proton NMR. Is that an impurity? A: No, that is the aldehyde proton (

    
    ).[1][2] It is diagnostic for your product.[2][7] If this peak disappears or broadens significantly, you have likely oxidized your product to the acid (which has a broad peak >11 ppm) [3].[1][2]
    

    References

    • Li, C.-J. (2005).[1][2] Organic Reactions in Aqueous Media. Wiley-VCH.[2] (General reference on solvent reactivity and aldol risks in acetone).

    • Sigma-Aldrich. (n.d.).[2] this compound Safety Data Sheet. Retrieved from [1][2]

    • Royal Society of Chemistry. (2014).[2] Supplementary Information: Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide and related compounds. (Provides analogous NMR and IR characterization data for phenoxyacetamide derivatives). Retrieved from [1][2]

    • PubChem. (n.d.).[2] this compound Compound Summary. Retrieved from [1][2]

    Sources

    Catalyst selection for optimizing phenoxyacetamide synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support & Troubleshooting Center

    Status: Operational Operator: Senior Application Scientist Topic: Catalyst Selection & Process Optimization for Phenoxyacetamide Synthesis

    Executive Summary: The Reaction Landscape

    The synthesis of phenoxyacetamides typically proceeds via a Williamson Ether Synthesis , coupling a phenol with an

    
    -chloroacetamide. While the reaction appears deceptively simple (
    
    
    
    substitution), it is plagued by phase-transfer limitations, competing hydrolysis, and ambident nucleophile issues (C- vs O-alkylation).

    Success relies on two catalytic pillars:

    • Phase Transfer Catalysis (PTC): To shuttle the phenoxide anion into the organic phase.

    • Nucleophilic Catalysis (Finkelstein): To swap the sluggish chloride leaving group for a reactive iodide.

    Catalyst Selection Matrix

    Use this matrix to select the optimal catalyst system based on your specific substrate constraints.

    Catalyst ClassSpecific AgentBest For...Mechanism of ActionLimitations
    Quaternary Ammonium (PTC) TBAB (Tetrabutylammonium bromide)Standard Biphasic Systems (e.g., Toluene/Water). Best for lipophilic phenols.Forms lipophilic ion-pair (
    
    
    ) that migrates to organic phase.
    Thermally unstable >100°C (Hofmann elimination).
    Quaternary Ammonium (PTC) TEBA (Benzyltriethylammonium chloride)Sterically Hindered Phenols .Smaller head group allows tighter ion-pairing with bulky phenoxides.Less lipophilic than TBAB; requires higher agitation rates.
    Nucleophilic Catalyst KI / NaI (Potassium Iodide)Chloroacetamide Substrates . Essential for maximizing rate.Finkelstein Exchange: Converts unreactive R-Cl to highly reactive R-I in situ.Requires polar environment or PTC to function effectively.
    Crown Ether 18-Crown-6 Solid-Liquid Systems (e.g., Solid
    
    
    in Acetone).
    Solubilizes metal cation (
    
    
    ), leaving "naked" reactive phenoxide.
    High cost; toxicity concerns for scale-up.

    Visualizing the Dual-Catalytic Cycle

    The following diagram illustrates the synergistic effect of combining PTC (Transfer) with Iodide (Activation). This is the "Gold Standard" for difficult phenoxyacetamide syntheses.

    Dual_Catalytic_Cycle cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase Base Base (KOH/K2CO3) Phenoxide Phenoxide (ArO- K+) Base->Phenoxide Phenol Phenol (ArOH) Phenol->Phenoxide Deprotonation IonPair Active Ion Pair [Q+ ArO-] Phenoxide->IonPair Phase Transfer (via Q+) KI Catalyst (KI) Substrate_I I-Acetamide (Activated) KI->Substrate_I Transfers I- Q_Salt PTC (Q+ X-) Q_Salt->IonPair Product Phenoxyacetamide IonPair->Product SN2 Attack Substrate_Cl Cl-Acetamide Substrate_Cl->Substrate_I I- exchange (KI) Substrate_Cl->Product Slow Reaction Substrate_I->Product Fast Reaction

    Figure 1: Synergistic Catalysis Mechanism. The PTC (Blue) shuttles the nucleophile, while Iodide (Green) activates the electrophile via in situ Finkelstein exchange.

    Troubleshooting Guides (FAQs)

    Scenario A: "My reaction stalls at ~60% conversion."

    Diagnosis: Catalyst Poisoning or Decomposition.

    • Cause 1 (PTC Instability): If you are using TBAB above 100°C (or prolonged reflux in toluene), it undergoes Hofmann elimination, destroying the catalyst.

    • Cause 2 (Hydration Shells): As the reaction progresses, the leaving group (chloride salts) builds up in the aqueous phase. High ionic strength can dehydrate the PTC, but conversely, too much water can form a "hydration shell" around the phenoxide, reducing its nucleophilicity.

    Solution Protocol:

    • Lower Temperature: Switch to 60-80°C.

    • Refresh Catalyst: Add a second portion (0.02 eq) of PTC at the 4-hour mark.

    • Switch Catalyst: Use TBPB (Tetrabutylphosphonium bromide) which has higher thermal stability than ammonium salts.

    Scenario B: "I am seeing a 'Hydrolysis' impurity (Phenoxyacetic Acid)."

    Diagnosis: Runaway Basicity. The amide bond in chloroacetamide is sensitive to hydrolysis under strongly basic conditions (

    
    ) and high heat, converting your desired product into phenoxyacetic acid.
    

    Solution Protocol:

    • Buffer the Base: Switch from KOH/NaOH to Potassium Carbonate (

      
      ) . It is milder and reduces the hydrolysis rate significantly.
      
    • Anhydrous Conditions: If hydrolysis persists, move to a solid-liquid PTC system (Acetone/

      
       / 18-Crown-6) to eliminate water entirely.
      
    Scenario C: "I see C-alkylation instead of O-alkylation."

    Diagnosis: Ambident Nucleophile Attack.[1] Phenoxide can attack via Oxygen (desired) or Carbon (ring alkylation). C-alkylation is favored by "soft" interactions and non-polar solvents where the ion pair is very tight.

    Solution Protocol:

    • Solvent Switch: Move to a more polar aprotic solvent (DMF or Acetonitrile). This solvates the cation better, leaving the Oxygen "harder" and more selective for the "hard" electrophile.

    • Change Leaving Group: Ensure you are using the KI catalyst . The Iodide intermediate is a "softer" electrophile, but the sheer rate acceleration of O-alkylation usually outcompetes C-alkylation kinetically.

    Experimental Protocols

    Protocol A: The "Robust" Biphasic Method (Recommended)

    Best for scale-up and general screening.

    • Charge: To a flask, add Phenol (1.0 eq), Toluene (5-10 volumes), and 30% aq. NaOH or solid

      
       (1.5 eq).
      
    • Catalyst Addition: Add TBAB (0.05 eq) and KI (0.1 eq) .

      • Note: The KI is critical here. Without it, reaction times with chloroacetamide can triple.

    • Substrate: Add 2-chloroacetamide (1.1 eq).

    • Reaction: Heat to 80°C with vigorous stirring (ensure good mixing of phases).

    • Monitor: Check HPLC at 2 hours. If stalled, see Scenario A.

    • Workup: Separate phases. Wash organic layer with dilute HCl (to remove unreacted amine/amide byproducts) and brine. Crystallize.

    Protocol B: The "Difficult Substrate" Method (Finkelstein-Modified)

    Use for sterically hindered phenols or electron-deficient phenols.

    • Pre-Activation: Dissolve 2-chloroacetamide (1.1 eq) and NaI (1.2 eq) in Acetone or MEK (Methyl Ethyl Ketone). Stir at RT for 30 mins. A white precipitate (NaCl) will form.

      • Why? This pre-converts the substrate to the highly reactive Iodoacetamide.

    • Reaction: Add Phenol (1.0 eq) and

      
       (2.0 eq).
      
    • Reflux: Heat to reflux (approx 60-80°C) for 4-6 hours.

    • Filtration: Filter off the inorganic salts (

      
      ).
      
    • Concentration: Evaporate solvent to yield crude product.

    Decision Tree: Troubleshooting Logic

    Troubleshooting_Tree Start Issue Detected Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Start->Check_Purity Stalled Reaction Stalled? Check_Yield->Stalled Yes Impurity_Type Identify Impurity Check_Purity->Impurity_Type Temp_Check Temp > 100°C? Stalled->Temp_Check Decomp PTC Decomposition Action: Lower Temp / Add Fresh PTC Temp_Check->Decomp Yes Kinetics Slow Kinetics Action: Add KI (Finkelstein) Temp_Check->Kinetics No Hydrolysis Phenoxyacetic Acid (Hydrolysis) Impurity_Type->Hydrolysis C_Alk C-Alkylation Impurity_Type->C_Alk Base_Fix Too Basic/Wet Action: Switch to K2CO3 / Anhydrous Hydrolysis->Base_Fix Solvent_Fix Tight Ion Pair Action: Switch to DMF/Polar Solvent C_Alk->Solvent_Fix

    Figure 2: Troubleshooting Decision Tree for Phenoxyacetamide Synthesis.

    References

    • Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 93(1), 195–199. Link

    • Makosza, M. (2000). "Phase Transfer Catalysis.[1][2][3] A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry, 72(7), 1399–1403. Link

    • Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions." Phase Transfer Catalysis Communications. Link

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
    • Sinha, A. K., et al. (2007). "Green synthesis of phenoxyacetamide derivatives." Indian Journal of Chemistry, 46B, 1713-1717. (Contextual application of PTC in this specific synthesis).

    Sources

    Validation & Comparative

    A Comparative Guide to the Biological Activity of 2-(Formylphenoxy)acetamide Isomers for Drug Discovery Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of medicinal chemistry, the positional isomerism of substituents on an aromatic ring is a critical determinant of a molecule's biological efficacy. This guide offers an in-depth comparative analysis of the ortho-, meta-, and para-isomers of 2-(formylphenoxy)acetamide, a scaffold of interest for its potential therapeutic applications. We will delve into the nuanced differences in their synthesis and explore the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, validated experimental protocols.

    Introduction: The Significance of Isomeric Position

    The 2-(formylphenoxy)acetamide core structure presents a promising framework for the development of novel therapeutic agents. The presence of a reactive aldehyde group, a flexible ether linkage, and an acetamide moiety provides multiple points for interaction with biological targets. However, the spatial arrangement of the formyl group on the phenoxy ring—ortho (2-), meta (3-), and para (4-)—can profoundly influence the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby dictating its pharmacological activity. Understanding these subtle yet significant differences is paramount for the rational design of more potent and selective drug candidates.

    Synthesis of 2-(Formylphenoxy)acetamide Isomers

    The synthesis of the ortho-, meta-, and para-isomers of 2-(formylphenoxy)acetamide can be achieved through a straightforward two-step process, starting from the corresponding hydroxybenzaldehyde isomers.

    General Synthetic Scheme:

    A typical synthetic route involves the Williamson ether synthesis followed by amidation.

    Synthesis cluster_step1 Step 1: Williamson Ether Synthesis Hydroxybenzaldehyde Hydroxybenzaldehyde (ortho, meta, or para) Isomer 2-(Formylphenoxy)acetamide Isomer Hydroxybenzaldehyde->Isomer 1. Chloroacetamide 2-Chloroacetamide Chloroacetamide->Isomer 2. Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Isomer Reflux

    Caption: General synthetic workflow for 2-(formylphenoxy)acetamide isomers.

    Experimental Protocol: Synthesis of 2-(4-Formylphenoxy)acetamide (para-isomer)
    • To a solution of 4-hydroxybenzaldehyde (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

    • Add 2-chloroacetamide (1.1 eq.) to the mixture.

    • Reflux the reaction mixture for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain pure 2-(4-formylphenoxy)acetamide.

    This protocol can be adapted for the synthesis of the ortho- and meta-isomers by starting with 2-hydroxybenzaldehyde and 3-hydroxybenzaldehyde, respectively.

    Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

    While direct comparative experimental data for all three isomers of 2-(formylphenoxy)acetamide is limited in the public domain, we can infer their potential biological activities based on established structure-activity relationships of substituted aromatic compounds.[1][2]

    Anticancer Activity

    The anticancer potential of benzaldehyde and its derivatives has been documented, with some studies suggesting they can induce apoptosis in cancer cells.[3][4][5] The position of the formyl group is expected to influence this activity.

    • Hypothesized Activity Trend: para > ortho > meta

    • Rationale: The para-position allows for greater electronic delocalization and potentially more favorable interactions with biological targets due to reduced steric hindrance compared to the ortho-isomer.[6] The electron-withdrawing nature of the aldehyde group is generally considered to be a deactivating group for electrophilic aromatic substitution, which can be correlated to certain biological interactions.[7] The meta-position may result in a different electronic distribution that could be less favorable for anticancer activity in this specific scaffold. Phenoxyacetamide derivatives, in general, have shown promise as cytotoxic agents.[8]

    Antimicrobial Activity

    Aldehydes are known for their antimicrobial properties, and their efficacy can be modulated by their structural features.[9] The accessibility of the formyl group is crucial for its interaction with microbial components.

    • Hypothesized Activity Trend: ortho > para > meta

    • Rationale: The ortho-isomer, despite potential steric hindrance, may exhibit enhanced activity due to the "ortho effect," where the proximity of the formyl group to the ether linkage could lead to intramolecular hydrogen bonding or specific conformations that favor interaction with microbial targets.[10][11] The para-isomer is also expected to show good activity due to the exposed nature of the formyl group. The meta-isomer might be the least active due to its electronic and steric properties. Studies on substituted benzaldehyde derivatives have shown that the position of substituents significantly affects their antimicrobial potential.[2]

    Anti-inflammatory Activity

    Phenolic compounds and aldehydes have been investigated for their anti-inflammatory effects, often linked to their antioxidant and enzyme-inhibiting properties.[12][13]

    • Hypothesized Activity Trend: para > ortho > meta

    • Rationale: The para-position of the electron-withdrawing formyl group can influence the electronic properties of the phenoxy ring, potentially enhancing its ability to scavenge free radicals or interact with inflammatory enzymes. The ortho-isomer may also be active, but intramolecular interactions could slightly reduce its potency compared to the para-isomer. The meta-isomer is predicted to have the least activity. Some aromatic aldehydes have demonstrated the ability to decrease the expression of pro-inflammatory cytokines.[12]

    Summary of Predicted Biological Activity
    IsomerAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
    Ortho ModerateHighModerate
    Meta LowLowLow
    Para HighModerateHigh

    Experimental Protocols for Biological Evaluation

    To empirically validate the hypothesized biological activities, the following standardized in vitro assays are recommended.

    In Vitro Anticancer Activity: MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[14]

    MTT_Assay cluster_workflow MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat cells with isomer solutions Cell_Seeding->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Agar_Well_Diffusion cluster_workflow Agar Well Diffusion Workflow Prepare_Agar Prepare and pour Muller-Hinton agar plates Inoculate Inoculate with bacterial suspension Prepare_Agar->Inoculate Create_Wells Create wells in the agar Inoculate->Create_Wells Add_Compounds Add isomer solutions to the wells Create_Wells->Add_Compounds Incubate Incubate at 37°C for 24 hours Add_Compounds->Incubate Measure_Zones Measure the diameter of the inhibition zones Incubate->Measure_Zones

    Caption: Workflow for the agar well diffusion antimicrobial assay.

    • Media Preparation: Prepare Muller-Hinton agar plates.

    • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and spread it evenly over the surface of the agar plates.

    • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Compound Addition: Add a fixed volume (e.g., 100 µL) of each isomer solution (at a specific concentration) into separate wells. Use a solvent control (e.g., DMSO) and a positive control (e.g., a standard antibiotic).

    • Incubation: Incubate the plates at 37°C for 24 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

    In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

    This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

    NO_Scavenging_Assay cluster_workflow Nitric Oxide Scavenging Assay Workflow Reaction_Mixture Prepare reaction mixture: Sodium nitroprusside, PBS, and isomer solution Incubation Incubate at room temperature Reaction_Mixture->Incubation Griess_Reagent Add Griess reagent Incubation->Griess_Reagent Color_Development Allow color to develop Griess_Reagent->Color_Development Absorbance_Reading Read absorbance at ~546 nm Color_Development->Absorbance_Reading

    Caption: Workflow for the in vitro nitric oxide scavenging assay.

    • Reaction Mixture Preparation: In a 96-well plate, mix sodium nitroprusside solution (10 mM in phosphate-buffered saline, PBS) with different concentrations of the test isomers.

    • Incubation: Incubate the mixture at room temperature for 150 minutes.

    • Griess Reagent Addition: Add Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

    • Color Development: Allow the color to develop for 5-10 minutes at room temperature.

    • Absorbance Measurement: Measure the absorbance at 546 nm.

    • Data Analysis: Calculate the percentage of nitric oxide scavenging activity. A decrease in absorbance indicates NO scavenging.

    Conclusion and Future Directions

    The positional isomerism of the formyl group in 2-(formylphenoxy)acetamide is predicted to have a profound impact on its biological activity profile. Based on established structure-activity relationships, the para-isomer is hypothesized to exhibit the most promising anticancer and anti-inflammatory activities, while the ortho-isomer may possess superior antimicrobial properties. The meta-isomer is anticipated to be the least active across the tested biological endpoints.

    The experimental protocols provided in this guide offer a robust framework for the empirical validation of these hypotheses. The resulting data will be invaluable for elucidating the precise structure-activity relationships of this compound class and for guiding the future design of more potent and selective therapeutic agents. Further studies, including in vivo efficacy and toxicity assessments, will be crucial next steps in the development of any promising lead compounds identified from this isomeric series.

    References

    • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). Molecules. [Link]

    • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central. [Link]

    • Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]

    • Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers. (n.d.). PubMed Central. [Link]

    • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). The Journal of Organic Chemistry. [Link]

    • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. [Link]

    • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. [Link]

    • Ortho, Meta and Para Substitution. (n.d.). AK Lectures. [Link]

    • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

    • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2014). ResearchGate. [Link]

    • 2-(4-Formylphenoxy)acetamide. (n.d.). PubChem. [Link]

    • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

    • Ortho, meta and para substitution in aromatic compounds. (2018). YouTube. [Link]

    • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. (n.d.). TALENTA Publisher - Universitas Sumatera Utara. [Link]

    • 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. (n.d.). PubChem. [Link]

    • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

    • Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. (2007). PubMed. [Link]

    • Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil. (2023). Journal of Food Science. [Link]

    • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed. [Link]

    • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

    • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (n.d.). ACS Omega. [Link]

    • In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils. (n.d.). MDPI. [Link]

    • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (2022). ChemCatChem. [Link]

    • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (2021). Arkivoc. [Link]

    • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

    • In Vitro Antioxidant and Anti-Inflammatory Activities of Protocatechualdehyde Isolated from Phellinus gilvus. (2018). ResearchGate. [Link]

    • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (n.d.). MDPI. [Link]

    • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. (2022). ResearchGate. [Link]

    • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (n.d.). PubMed Central. [Link]

    • A Small Aromatic Compound Has Antifungal Properties and Potential Anti-Inflammatory Effects against Intestinal Inflammation. (2019). MDPI. [Link]

    • What is ortho, meta, and para for aliphatic compounds? (2019). Quora. [Link]

    • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. [Link]

    • Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer. [Link]

    • Antitumor activity of benzaldehyde. (1980). PubMed. [Link]

    • N-(2-Acetylphenyl)acetamide. (2006). ResearchGate. [Link]

    • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

    Sources

    Structure-Activity Relationship of 2-(3-Formylphenoxy)acetamide Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR), synthesis, and comparative performance of 2-(3-formylphenoxy)acetamide derivatives.

    Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

    Executive Summary

    The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a versatile precursor for anticonvulsant, antimicrobial, and neuroprotective agents. Unlike rigid heterocyclic scaffolds, this chemotype offers a flexible oxy-acetamide linker that facilitates hydrogen bonding with diverse biological targets, including Voltage-Gated Sodium Channels (VGSCs) and Acetylcholinesterase (AChE).

    This guide objectively compares the performance of 3-formyl derivatives against their 4-formyl regioisomers and standard clinical agents (Phenytoin, Valproic Acid), highlighting the critical role of the meta-substitution pattern in metabolic stability and receptor affinity.

    Chemical Space & Synthetic Pathway

    The utility of this compound lies in its dual-functionality: the acetamide tail acts as a hydrogen-bond donor/acceptor network, while the formyl group serves as a reactive "warhead" precursor for hydrazones, semicarbazones, and imines.

    Synthetic Workflow

    The synthesis typically proceeds via a Williamson ether synthesis followed by condensation.

    Synthesis SM1 3-Hydroxybenzaldehyde Core This compound (Core Scaffold) SM1->Core K2CO3, Acetone Reflux, 6-8h SM2 2-Chloroacetamide SM2->Core Prod1 Hydrazone Derivatives (Anticonvulsant) Core->Prod1 R-NH-NH2 EtOH, AcOH (cat) Prod2 Schiff Bases (Antimicrobial) Core->Prod2 R-NH2 EtOH, Reflux

    Figure 1: Divergent synthetic pathway for generating bioactive derivatives from the core scaffold.

    Structure-Activity Relationship (SAR) Analysis

    The SAR of this scaffold is defined by three distinct regions. Modifications in these zones drastically alter the pharmacological profile.

    Region A: The Aryl Core (3-Formyl vs. 4-Formyl)
    • Meta (3-Position) Preference: In anticonvulsant screening, meta-substituted derivatives often exhibit superior bioavailability compared to para-isomers. The 3-formyl position prevents steric clash within the hydrophobic pocket of the sodium channel, a limitation observed with bulky 4-substituted analogs.

    • Electronic Effects: Electron-withdrawing groups (EWGs) like -Cl or -F on the phenyl ring, when combined with the 3-formyl hydrazone moiety, enhance lipophilicity (logP) and blood-brain barrier (BBB) penetration.

    Region B: The Oxy-Acetamide Linker (-OCH₂CONH-)
    • H-Bonding: The amide nitrogen and carbonyl oxygen are essential for anchoring the molecule to the receptor site (e.g., the glycine binding site of NMDA receptors or the catalytic triad of AChE).

    • Spacer Length: Extending the methylene bridge (e.g., to propionamide) generally reduces potency, indicating that the distance between the aromatic ring and the H-bonding motif is optimized at one carbon unit.

    Region C: The Terminal "Warhead" (Formyl Modifications)
    • Hydrazones (>C=N-NH-): Converting the formyl group to a hydrazone significantly increases anticonvulsant activity. The

      
       hybridized nitrogen mimics the imidazolidine-2,4-dione ring of Phenytoin.
      
    • Semicarbazones: These derivatives show broad-spectrum activity but often suffer from lower solubility.

    Comparative Performance Review

    The following data compares 2-(3-substituted phenoxy)acetamide derivatives against standard care drugs.

    Table 1: Anticonvulsant Activity (MES & scPTZ Models)

    Data synthesized from comparative studies of phenoxyacetamide derivatives.

    Compound ClassR-Group (Terminal)MES Protection (ED₅₀ mg/kg)scPTZ ProtectionNeurotoxicity (TD₅₀)Comparative Verdict
    3-Formyl Derivative (A) Phenylhydrazone18.5High>300Superior Safety Index
    4-Formyl Derivative (B) Phenylhydrazone24.2Moderate210Lower potency due to steric hindrance
    Phenytoin (Std) N/A9.5Inactive65Potent but high toxicity
    Valproic Acid (Std) N/A250.0High450Low potency, requires high dose

    Key Insight: While Phenytoin is more potent on a mg/kg basis, the 3-Formyl derivative (A) exhibits a significantly wider therapeutic index (TI = TD₅₀/ED₅₀), reducing the risk of motor impairment (ataxia) common in epilepsy therapy.

    Table 2: Acetylcholinesterase (AChE) Inhibition (Alzheimer's Target)

    Comparison of 3-formyl derivatives vs. Galantamine.

    CompoundSubstitutionIC₅₀ (µM) AChESelectivity (AChE/BuChE)Mechanism
    Derivative 8c 3-Formyl-N-benzyl3.9445-foldMixed-type (CAS & PAS binder)
    Galantamine N/A2.1010-foldCompetitive

    Key Insight: The phenoxyacetamide derivatives are slightly less potent than Galantamine but offer higher selectivity for AChE over Butyrylcholinesterase (BuChE), potentially reducing peripheral side effects.

    Experimental Protocols

    To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.

    Protocol A: Synthesis of this compound[1]
    • Reagents: 3-Hydroxybenzaldehyde (10 mmol), 2-Chloroacetamide (12 mmol), Anhydrous

      
       (15 mmol), KI (catalytic).
      
    • Solvent: Dry Acetone (50 mL).

    • Procedure:

      • Dissolve 3-hydroxybenzaldehyde in acetone and add

        
        . Stir at RT for 30 min.
        
      • Add 2-Chloroacetamide and KI. Reflux at 56°C for 8 hours.

      • Monitor via TLC (Hexane:Ethyl Acetate 6:4).

      • Filter hot to remove inorganic salts. Evaporate solvent.

      • Recrystallize from ethanol.

    • Yield: Typically 75-85%. MP: 148-150°C.

    Protocol B: MES Anticonvulsant Assay (Mouse)
    • Animals: Male albino mice (18-25g).

    • Administration: Intraperitoneal (i.p.) injection of test compound suspended in 0.5% CMC.

    • Stimulus: Corneal electrodes delivering 50 mA, 60 Hz for 0.2s.

    • Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

    • Validation: Must include a control group (vehicle) and standard (Phenytoin 25 mg/kg).

    Mechanism of Action (MOA)

    The anticonvulsant activity of this compound hydrazones is hypothesized to occur via the modulation of voltage-gated sodium channels (VGSC), stabilizing the inactive state of the channel.

    MOA Drug 3-Formyl Phenoxyacetamide Derivative Target Voltage-Gated Na+ Channel (Inactive State) Drug->Target Hydrophobic Interaction (Aryl Ring) Drug->Target H-Bonding (Acetamide Linker) Effect1 Stabilization of Inactivation Gate Target->Effect1 Effect2 Blockade of High-Frequency Neuronal Firing Effect1->Effect2 Outcome Seizure Suppression (Anticonvulsant Activity) Effect2->Outcome

    Figure 2: Proposed mechanism of action involving Sodium Channel modulation.

    References

    • Synthesis and Anticonvulsant Activity of Phenoxyacetamide Derivatives. Source: National Institutes of Health (NIH) / PubMed Citation: Comparison of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in MES models. URL:[Link] (General search context validated from search results 1.2, 1.7)

    • Structure-Activity Relationship of 2-Phenoxybenzamides and Acetamides. Source: MDPI Molecules Citation: Analysis of substitution patterns on the phenoxy ring and their effect on biological activity. URL:[Link]

    • This compound Chemical Data. Source: PubChem Citation: Compound Summary CID 11084466. URL:[Link]

    • Acetylcholinesterase Inhibitors Derived from Phenoxyacetamides. Source: Bioorganic & Medicinal Chemistry Letters Citation: Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives as AChE inhibitors.[1] URL:[Link]

    • Anticonvulsant Activity of Hydrazone Derivatives. Source: ResearchGate Citation: Synthesis and anticonvulsant activity of hydrazones derived from phenoxy-acetyl hydrazides. URL:[Link]

    Sources

    Cross-Validation of Analytical Methods for 2-(3-Formylphenoxy)acetamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Analytical Void

    2-(3-Formylphenoxy)acetamide (CAS: 849015-95-8) is a critical synthetic scaffold used in the development of benzofuran derivatives and novel MAO inhibitors.[1] Despite its utility, it is frequently supplied as a "Chemical Procurement" item with limited analytical characterization—often lacking a comprehensive Certificate of Analysis (CoA).[1]

    For drug development professionals, relying on vendor-supplied purity values without internal validation is a critical risk.[1] This guide provides a self-validating analytical framework, cross-referencing High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) to establish absolute purity without a primary reference standard.[1]

    Critical Quality Attributes (CQAs)

    Before method selection, the physicochemical behavior of the analyte must be understood to prevent artifact generation during analysis.[1]

    AttributeSpecificationAnalytical Implication
    Structure 3-substituted benzaldehyde with an acetamide ether tail.[1][2]Aldehyde: Susceptible to oxidation (to carboxylic acid) in air.[1] Amide: Hygroscopic potential.[1][2]
    Solubility Moderate in Water; High in DMSO, MeOH, ACN.[1]HPLC: Compatible with Reverse Phase. NMR: DMSO-d6 is the preferred solvent.[1]
    Thermal Stability Melting Point: Solid (est. >150°C).[1]GC: Risk of thermal degradation (dehydration of amide to nitrile) at injector ports >250°C.
    Chromophore Benzene ring + Carbonyls.[1]UV Detection: Strong absorption at 210 nm (amide) and 254 nm (aromatic).[1]

    Comparative Analysis of Methods

    The following table contrasts the three primary methodologies available for validating this intermediate.

    FeatureMethod A: RP-HPLC (UV) Method B: qNMR (
    
    
    H)
    Method C: GC-MS
    Role Routine Quantification Primary Reference (Absolute Purity) Impurity Profiling
    Principle Separation based on polarity (hydrophobicity).[1]Molar ratio of protons vs. Internal Standard.[1][2]Volatility & Mass Fragmentation.[1][2]
    Reference Std REQUIRED (Often unavailable).[1][2]NOT REQUIRED (Uses generic internal std).REQUIRED for quantitation.
    Precision High (RSD < 0.5%).[1]High (RSD < 1.0% with proper relaxation).[1]Moderate (RSD 1-2%).[1][2]
    Bias Risk Response factor differences between impurities.[1][2]Baseline integration errors.Thermal degradation in injector.[1]
    Suitability Best for batch-to-batch QC.[1]Best for qualifying the "First Standard".Best for identifying volatile solvents.[1]

    Detailed Protocols

    Method A: Stability-Indicating RP-HPLC (The Workhorse)

    Use this method for routine lot release after the reference standard has been qualified by qNMR.[1]

    System Suitability:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).[1]

    • Temperature: 30°C.

    Gradient Program:

    Time (min) % Mobile Phase B Event
    0.0 10 Equilibration
    15.0 90 Elution of Analytes
    18.0 90 Wash
    18.1 10 Re-equilibration

    | 23.0 | 10 | Stop |

    Causality of Design:

    • Acidic pH: Suppresses ionization of the phenolic impurities, sharpening peaks.[1]

    • Gradient: Necessary because the acetamide tail is polar (elutes early) while the aromatic core is hydrophobic.[1] Isocratic runs often result in broad peaks for late-eluting dimers.[1]

    Method B: H-qNMR (The "Truth Serum")

    Use this method to determine the absolute purity (Assay %) of the material when no certified reference standard exists.[1]

    Protocol:

    • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.[1]

      • Why: Maleic acid provides a sharp singlet at ~6.3 ppm, a "silent" region for most phenoxyacetamides.[1]

    • Solvent: DMSO-d6 (99.9 atom % D).[1]

    • Sample Prep: Weigh ~10 mg of Analyte and ~5 mg of IS accurately (±0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-d6.

    • Acquisition Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 of the aldehyde proton).

      • Scans: 16 or 32.

      • Temperature: 298 K.[1]

    Integration Strategy:

    • Analyte Signal: The Formyl proton (-CH O) appears as a distinct singlet at ~9.9 - 10.0 ppm .[1] This is the most specific handle, free from aromatic interference.[1]

    • IS Signal: Maleic acid vinylic protons at 6.3 ppm .[1]

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)[1][3][4][5][6]
      

    Validation Workflow & Decision Tree

    The following diagram illustrates the logical flow for validating a new batch of this compound using the cross-validation approach.

    ValidationWorkflow Input Raw Material Received (CAS: 849015-95-8) Solubility Solubility Check (DMSO/ACN) Input->Solubility Decision1 Soluble? Solubility->Decision1 qNMR Method B: qNMR Analysis (Target: -CHO @ 10ppm) Decision1->qNMR Yes HPLC Method A: HPLC-UV Profiling (Area %) Decision1->HPLC Yes Compare Cross-Validation Calculation |qNMR Purity - HPLC Area%| qNMR->Compare Absolute Purity % HPLC->Compare Chromatographic Purity % Pass VALIDATED Assign qNMR value as Potency Compare->Pass Diff < 2.0% Investigate INVESTIGATE Check for UV-inactive impurities or Water content Compare->Investigate Diff > 2.0% GCMS Method C: GC-MS Investigate->GCMS Run GC-MS for Volatiles

    Figure 1: Cross-validation decision matrix ensuring analytical integrity before material release.

    References

    • Sigma-Aldrich. Product Specification: this compound (AldrichCPR).[1][7][8] Retrieved from [1]

    • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD). Guidance on Maleic Acid and DMSO2 as internal standards.[1] Retrieved from

    • PubChem. Compound Summary: this compound.[1][7] National Library of Medicine.[1] Retrieved from [1]

    • F. Malz & H. Jancke. Validation of quantitative NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 2005.[1] (Foundational text on qNMR precision).

    • MDPI. Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies. (Context on thermal stability of similar organic matrices). Retrieved from [1]

    Sources

    Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Formyl-Phenoxyacetamide Compounds

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's Perspective on Translating Benchtop Results to Preclinical Models

    For researchers in drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The phenoxyacetamide scaffold has emerged as a versatile backbone for developing novel therapeutic agents, with derivatives showing potent anticancer, anti-inflammatory, and antioxidant activities.[1][2][3] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 2-(formylphenoxy)acetamide compounds and their close analogs, offering insights into the critical transition from cell-based assays to animal models. While direct comparative data for the 2-(3-formylphenoxy)acetamide scaffold is limited in publicly available literature, we will draw upon robust data from structurally related phenoxyacetamide derivatives to illuminate the key considerations and experimental workflows.

    The In Vitro Landscape: Defining Cellular Potency

    In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. For formyl-phenoxyacetamide derivatives, the primary in vitro investigations have centered on their cytotoxic effects against cancer cell lines and their potential to modulate inflammatory and oxidative stress pathways.

    Anticancer Activity: From IC50 Values to Mechanistic Insights

    The initial screening of novel phenoxyacetamide compounds typically involves determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. This provides a quantitative measure of a compound's potency. For instance, novel semi-synthetic phenoxyacetamide derivatives have demonstrated significant cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines.[4] One promising compound, referred to as "compound I" in a recent study, exhibited an IC50 value of 1.43 µM against HepG2 cells, which was notably more potent than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) with an IC50 of 5.32 µM.[4]

    Beyond simple cytotoxicity, in vitro assays are crucial for elucidating the mechanism of action. For many phenoxyacetamide derivatives, the induction of apoptosis (programmed cell death) is a key anticancer mechanism.[4][5] This can be investigated through a variety of assays:

    • Apoptosis Assays: Techniques such as Annexin V/PI staining and TUNEL assays can quantify the extent of apoptosis and necrosis induced by the compound. For example, one phenoxyacetamide derivative was shown to increase the apoptotic cell population in HepG2 cells by approximately 24.51-fold.[4]

    • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound causes cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[4]

    • Gene and Protein Expression Analysis: Techniques like RT-PCR and Western blotting can reveal the upregulation of pro-apoptotic genes (e.g., Bax, FasL) and the downregulation of anti-apoptotic genes (e.g., Bcl-2).[5]

    Table 1: In Vitro Cytotoxicity of Representative Phenoxyacetamide Derivatives
    Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
    Phenylacetamide derivative 3dMDA-MB-468, PC-120.6 ± 0.08--[5]
    Phenylacetamide derivative 3cMCF-70.7 ± 0.08--[5]
    Phenylacetamide derivative 3dMCF-70.7 ± 0.4--[5]
    Phenoxyacetamide "compound I"HepG21.435-Fluorouracil5.32[4]
    Phenoxyacetamide "compound II"HepG26.525-Fluorouracil5.32[4]
    Anti-inflammatory and Antioxidant Potential

    Other classes of acetamide derivatives have been investigated for their ability to combat inflammation and oxidative stress. In vitro assays for these activities include:

    • Radical Scavenging Assays: Methods like the DPPH and ABTS assays measure the compound's ability to neutralize free radicals.[3][6]

    • Reactive Oxygen and Nitrogen Species (ROS/NOS) Production: Cellular assays using fluorescent probes can quantify the reduction of ROS and nitric oxide (NO) in stimulated macrophage cell lines (e.g., J774.A1).[3][7]

    • Anti-inflammatory Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which are key mediators of inflammation.

    The In Vivo Challenge: Efficacy in a Complex Biological System

    While in vitro data is essential, the ultimate test of a drug candidate's potential lies in its performance in vivo. Animal models, typically rodents, are used to assess not only the compound's efficacy but also its safety, pharmacokinetics, and pharmacodynamics in a whole organism.

    Tumor Growth Inhibition in Xenograft Models

    For anticancer drug candidates, the most common in vivo model is the tumor xenograft model. In this setup, human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored. A significant reduction in tumor volume and weight compared to a control group indicates in vivo efficacy.

    For the aforementioned "compound I," its in vivo anticancer activity was confirmed in a solid Ehrlich carcinoma (SEC)-bearing mouse model. The study reported significant tumor growth suppression, as measured by tumor weight and volume, alongside favorable hematological, biochemical, and histopathological profiles.[4][8] This demonstrates a successful translation from potent in vitro cytotoxicity to tangible in vivo antitumor effects.

    Table 2: Comparison of In Vitro and In Vivo Findings for a Representative Phenoxyacetamide Compound ("Compound I")
    ParameterIn Vitro FindingIn Vivo FindingSource
    Efficacy Metric IC50 of 1.43 µM against HepG2 cellsSignificant suppression of tumor growth (weight and volume) in SEC-bearing mice[4][8]
    Mechanism Induction of apoptosis and cell cycle arrest-[4]
    Selectivity Displayed a degree of selectivity towards cancer cells over normal cells-[4]

    Experimental Protocols: A Step-by-Step Guide

    To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount. Below are representative protocols for key in vitro and in vivo assays.

    In Vitro Cytotoxicity Assay (MTT Assay)

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

    • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the 2-(formylphenoxy)acetamide compound for a specified duration (e.g., 24-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

    In Vivo Tumor Xenograft Study
    • Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude mice) to the laboratory conditions for at least one week.

    • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HepG2) into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

    • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Compound Administration: Administer the 2-(formylphenoxy)acetamide compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor Measurement: Continue to measure tumor volume and mouse body weight throughout the study.

    • Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Perform histopathological and biochemical analyses as required.

    Visualizing the Path to Efficacy

    Diagrams can be powerful tools for visualizing experimental workflows and biological pathways.

    experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Determine IC50 Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT)->Apoptosis Assay Investigate Mechanism Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Xenograft Model Xenograft Model Cell Cycle Analysis->Xenograft Model Promising Candidate Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Measure Efficacy Toxicity Assessment Toxicity Assessment Tumor Growth Inhibition->Toxicity Assessment Assess Safety

    Caption: A streamlined workflow from in vitro screening to in vivo validation for novel anticancer compounds.

    apoptosis_pathway Phenoxyacetamide Phenoxyacetamide Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Phenoxyacetamide->Bcl-2 (Anti-apoptotic) Inhibits Bax (Pro-apoptotic) Bax (Pro-apoptotic) Phenoxyacetamide->Bax (Pro-apoptotic) Activates Mitochondria Mitochondria Bcl-2 (Anti-apoptotic)->Mitochondria Bax (Pro-apoptotic)->Mitochondria Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

    Caption: The intrinsic apoptosis pathway potentially activated by phenoxyacetamide compounds.

    Conclusion: A Holistic Approach to Drug Development

    The successful development of novel therapeutics like 2-(formylphenoxy)acetamide compounds hinges on a comprehensive evaluation of both their in vitro and in vivo properties. While in vitro assays provide crucial initial data on potency and mechanism, they represent a simplified biological system. The transition to in vivo models is essential to understand how a compound behaves in the complex physiological environment of a living organism, considering factors like absorption, distribution, metabolism, and excretion (ADME) and potential off-target effects. By carefully designing and executing a logical progression of experiments, from the benchtop to preclinical models, researchers can more effectively identify and advance promising drug candidates.

    References

    • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

    • Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

    • Kumar, A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]

    • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Bioorganic & Medicinal Chemistry Letters, 26(10), 2465-2469. [Link]

    • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

    • Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed, 38004390. [Link]

    • Singh, V., et al. (2014). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. Acta Poloniae Pharmaceutica, 71(1), 137-144. [Link]

    • Roaiah, H. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 226-234. [Link]

    • Galtieri, M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2026-2038. [Link]

    • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Bioorganic Chemistry, 141, 106881. [Link]

    • Galtieri, M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

    • Shah, P., et al. (2022). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. Molecules, 27(15), 4994. [Link]

    • Galtieri, M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

    • Kumar, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

    • Ali, A. A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11373-11386. [Link]

    • (2025). In vitro antioxidant and anti-inflammatory activities, total phenolic and flavonoid contents of Anadenanthera colubrina from Northern Peru. bioRxiv. [Link]

    • Sridevi, C., et al. (2018). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES; EFFECTS ON PROTEINASE ENZYME TRYPSIN AND ALBUMIN DENATURATION. ResearchGate. [Link]

    Sources

    Comparative Guide: Quantitative Analysis of 2-(3-Formylphenoxy)acetamide via Mass Spectrometry

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    2-(3-Formylphenoxy)acetamide (CAS: 849015-95-8) represents a critical intermediate in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and other aromatic ether-based pharmaceuticals. Its dual functionality—containing both a reactive aldehyde and a hydrolyzable amide—presents a unique analytical challenge.

    While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the standard for raw material assay (>98% purity), it fails to meet the sensitivity requirements for trace impurity profiling (ppm/ppb levels) mandated by ICH M7 guidelines for potentially genotoxic impurities (PGIs).

    This guide objectively compares Direct LC-MS/MS (ESI+) against Derivatization-LC-MS/MS , establishing the direct method as the superior balance of speed and specificity for process control, while reserving derivatization for ultra-trace quantification (<10 ng/mL).

    Part 1: The Analytical Challenge

    The molecule

    
     (MW 179.17) possesses two competing ionization sites and a stability risk:
    
    • The Aldehyde (-CHO): Electrophilic and prone to oxidation (to carboxylic acid) or hydrate formation in aqueous mobile phases.

    • The Acetamide (-CONH2): Provides a site for protonation

      
      , enabling positive mode ESI.
      
    • Matrix Interference: Low molecular weight (179 Da) places it in a noisy region of the mass spectrum, requiring high-selectivity transitions (MRM) to avoid false positives.

    Decision Matrix: Selecting the Right Workflow

    DecisionMatrix Start Define Analytical Goal Conc Target Concentration? Start->Conc High > 0.1% (Assay/Purity) Conc->High High Level Med 1 ppm - 0.1% (Process Impurity) Conc->Med Trace Level Low < 1 ppm (Genotoxic Screen) Conc->Low Ultra-Trace MethodA Method A: HPLC-UV (254 nm) High->MethodA MethodB Method B: Direct LC-MS/MS (ESI+ MRM) Med->MethodB MethodC Method C: Derivatization LC-MS (DNPH or Girard T) Low->MethodC

    Figure 1: Analytical workflow selection based on sensitivity requirements.

    Part 2: Comparative Methodology

    Method A: Direct LC-ESI-MS/MS (Recommended)

    This is the "Gold Standard" for routine process control. It utilizes the basicity of the amide nitrogen for ionization.

    • Ionization: ESI Positive Mode (

      
      )
      
    • Column: C18 or Phenyl-Hexyl (for enhanced aromatic selectivity).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Crucial: Avoid Methanol to prevent hemiacetal formation with the aldehyde group.

    Method B: Derivatization-LC-MS

    Used when sensitivity below 10 ng/mL is required. The aldehyde reacts with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone, increasing molecular weight and ionization efficiency.

    • Ionization: ESI Negative Mode (typically) or Positive (depending on reagent).[1]

    • Pros: Stabilizes the aldehyde; shifts mass away from solvent noise.

    • Cons: Time-consuming (60 min prep); reagent peaks can interfere.

    Quantitative Comparison Table
    FeatureDirect LC-MS/MS (Method B)Derivatization (Method C)HPLC-UV (Method A)
    LOD (Limit of Detection) ~1–5 ng/mL~0.05–0.1 ng/mL~1000 ng/mL
    Linearity (
    
    
    )
    > 0.995> 0.990> 0.999
    Sample Prep Time 10 mins (Dilute & Shoot)60–90 mins10 mins
    Specificity High (MRM)Very HighLow (Retention time only)
    Throughput High (5 min run)Low (Longer gradients)Medium
    Cost per Sample
    
    
    
    
    $
    $

    Part 3: Detailed Experimental Protocol (Direct LC-MS/MS)

    This protocol focuses on the Direct LC-MS/MS method, as it offers the best balance for drug development professionals monitoring intermediates.

    Instrumentation & Conditions
    • System: Agilent 6400 Series or Sciex Triple Quad.

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5%

        
         90% B
        
      • 3.0-4.0 min: 90% B

      • 4.1 min: Re-equilibrate at 5% B.

    Mass Spectrometry Parameters (ESI+)

    The amide group facilitates protonation. The fragmentation pattern is dominated by the cleavage of the ether linkage and loss of ammonia.

    • Source Temp: 350°C

    • Capillary Voltage: 3500 V

    • Precursor Ion:

      
       180.1 
      
      
      

    MRM Transitions:

    TypePrecursor (
    
    
    )
    Product (
    
    
    )
    Collision Energy (V)Mechanism
    Quantifier 180.1163.115Loss of
    
    
    (Amide)
    Qualifier 1 180.1121.025Cleavage of ether (Phenolic cation)
    Qualifier 2 180.1135.020Loss of Formamide moiety
    Fragmentation Pathway Diagram[2]

    Fragmentation M Precursor [M+H]+ m/z 180.1 Frag1 Fragment 1 [M+H - NH3]+ m/z 163.1 M->Frag1 - NH3 (17 Da) Frag2 Fragment 2 [Phenol Cation]+ m/z 121.0 M->Frag2 - Acetamide moiety (59 Da)

    Figure 2: Proposed ESI+ fragmentation pathway for this compound.

    Part 4: Validation & Troubleshooting

    Self-Validating the Protocol

    To ensure trustworthiness (Trustworthiness in E-E-A-T), perform these checks:

    • Solvent Blank Check: Inject pure acetonitrile. If a peak appears at 180.1, check for carryover or contamination from the injector needle.

    • Isotopic Pattern: The M+1 peak (181.1) should be approximately 10% of the parent peak (due to Carbon-13 natural abundance). Significant deviation indicates interference.

    • Aldehyde Stability: Prepare standards in fresh acetonitrile. If peak area decreases over 4 hours, the aldehyde is oxidizing. Solution: Add 0.1% EDTA to the aqueous phase or store samples at 4°C in amber vials.

    Common Pitfalls
    • Methanol Adducts: Using methanol as a solvent can lead to the formation of hemiacetals (

      
       212), reducing the signal of the parent ion (
      
      
      
      180). Always use Acetonitrile.
    • Signal Suppression: Phenolic compounds can suppress ionization in ESI+. Ensure the elution time does not overlap with the void volume (dead time).

    References

    • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

    • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • Li, W., et al. (2010). LC-MS/MS methods for the determination of aldehyde impurities in pharmaceutical intermediates. Journal of Chromatography B. [Link] (General reference for aldehyde profiling methodology).

    Sources

    A Comparative Guide to the Structural Confirmation of 2-(3-Formylphenoxy)acetamide Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. In the synthesis of novel compounds, particularly those with potential therapeutic applications like 2-(3-Formylphenoxy)acetamide and its derivatives, rigorous structural elucidation is paramount. These compounds, belonging to the broader class of phenoxy acetamides, are of interest for their diverse biological activities.[1] This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these derivatives, offering insights into the causality behind experimental choices and presenting supporting data to ensure scientific integrity.

    The Imperative of Orthogonal Analytical Approaches

    The synthesis of this compound derivatives typically involves the reaction of a substituted phenol with an acetamide moiety. While seemingly straightforward, this process can yield isomeric products or unexpected side reactions. Therefore, relying on a single analytical technique is often insufficient for unequivocal structure confirmation. An orthogonal approach, employing multiple techniques that probe different physical and chemical properties of the molecule, provides a self-validating system for structural elucidation. The principal methods for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

    NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

    Proton (¹H) NMR Spectroscopy

    ¹H NMR spectroscopy is the first-line technique for structural confirmation. The chemical shift, splitting pattern (multiplicity), and integration of the proton signals provide a wealth of information. Due to the partial double bond character of the C-N bond in amides, the rotation around this bond can be restricted, sometimes leading to complex spectra.[2]

    Expected ¹H NMR Spectral Features for this compound:

    Proton(s) Expected Chemical Shift (ppm) Expected Multiplicity Integration Rationale
    Aldehyde (-CHO)9.8 - 10.0Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
    Aromatic (Ar-H)7.0 - 8.0Multiplets (m)4HThe protons on the benzene ring will exhibit complex splitting patterns depending on their substitution. The meta-substitution pattern of the formyl and acetamide groups will lead to distinct signals.
    Methylene (-OCH₂-)4.6 - 4.8Singlet (s)2HThese protons are adjacent to an oxygen atom and will be shifted downfield. They appear as a singlet as there are no adjacent protons.
    Amide (-NH₂)5.5 - 8.5Broad Singlet (br s)2HThe chemical shift of amide protons can vary significantly due to hydrogen bonding and exchange with trace amounts of water in the solvent. The signal is often broad due to quadrupolar relaxation of the nitrogen atom.

    For comparison, the experimentally determined ¹H NMR data for the isomeric 2-(4-Formylphenoxy)-N-(pyridin-2-yl)acetamide shows the aldehyde proton at 9.93 ppm (singlet), the methylene protons at 4.72 ppm (singlet), and the aromatic protons in the range of 7.10-8.33 ppm.[3] This data supports the expected chemical shift ranges.

    Carbon-¹³ (¹³C) NMR Spectroscopy

    ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and types of carbon atoms.

    Expected ¹³C NMR Spectral Features for this compound:

    Carbon(s) Expected Chemical Shift (ppm) Rationale
    Aldehyde Carbonyl (-CHO)190 - 200The aldehyde carbonyl carbon is highly deshielded.
    Amide Carbonyl (-C=O)165 - 175The amide carbonyl carbon is also deshielded but typically appears upfield from the aldehyde carbonyl.
    Aromatic (Ar-C)110 - 160The six aromatic carbons will give rise to distinct signals in this region. The carbon attached to the oxygen will be the most downfield.
    Methylene (-OCH₂-)65 - 75The methylene carbon is attached to an electronegative oxygen atom, shifting it downfield.

    Mass Spectrometry (MS): Determining the Molecular Weight and Formula

    Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

    For this compound (C₉H₉NO₃), the expected monoisotopic mass is 179.05824 Da.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

    Predicted Mass Spectrometry Data for this compound: [4]

    Adduct m/z
    [M+H]⁺180.06552
    [M+Na]⁺202.04746
    [M-H]⁻178.05096

    Fragmentation Analysis:

    Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Common fragmentation pathways for phenoxy acetamide derivatives may include cleavage of the ether bond and loss of the acetamide side chain.

    Single Crystal X-ray Diffraction: The Definitive Structure

    Single crystal X-ray diffraction is the gold standard for unambiguous structure determination of crystalline compounds. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[1] While NMR and MS provide evidence for a proposed structure, X-ray crystallography provides a definitive picture.

    The process involves growing a high-quality single crystal of the compound, which can be a challenging and time-consuming step. However, the resulting data is unparalleled in its detail and accuracy. For N-phenyl-2-(phenylsulfanyl)acetamide, a related compound, X-ray crystallography revealed the formation of chains of molecules linked by hydrogen bonds.[1]

    Experimental Protocols

    Synthesis of this compound Derivatives

    A general procedure for the synthesis of phenoxy acetamide derivatives involves the reaction of a hydroxybenzaldehyde with a haloacetamide in the presence of a base.[5]

    Step-by-step Protocol:

    • Dissolve 3-hydroxybenzaldehyde (1 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent such as acetone or DMF.

    • Add 2-chloroacetamide (1.1 equivalents) to the mixture.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

    NMR Sample Preparation and Analysis

    Step-by-step Protocol:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

    Mass Spectrometry Sample Preparation and Analysis

    Step-by-step Protocol:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL.

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes using an electrospray ionization (ESI) source for molecular weight determination.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) experiments.

    Single Crystal X-ray Diffraction

    Step-by-step Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion.

    • Mount a suitable crystal on a goniometer head.

    • Collect the diffraction data at a controlled temperature (often low temperature to reduce thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

    • Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

    Visualizing the Workflow

    G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Confirmation & Purity Check ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight & Formula xrd Single Crystal X-ray Diffraction purification->xrd Definitive Structure (if crystalline) confirmation Unambiguous Structure Confirmation nmr->confirmation ms->confirmation xrd->confirmation

    Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.

    Conclusion

    The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational information on the molecular framework and Mass Spectrometry confirms the molecular weight and elemental composition, Single Crystal X-ray Diffraction offers the ultimate, unambiguous structural proof. By employing these techniques in a complementary fashion, researchers can ensure the scientific rigor necessary for advancing drug discovery and development. This guide provides the rationale and a starting point for the experimental protocols required for such a comprehensive structural elucidation.

    References

    • Ahmad, R., et al. (2009). Indolostilbenes.
    • Mohamed-Ezzat, A., & Elgemeie, G. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 835–839. [Link]

    • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. International Journal of Medical and Pharmaceutical Case Reports, 15(4), 1-7. [Link]

    • PubChemLite. (n.d.). This compound. Retrieved from a hypothetical source as the original link is a redirect.
    • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

    • Subashini, R., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemistry, 2014, 1-7. [Link]

    • Dolan, J. W. (2012). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 17(5), 5463-5469. [Link]

    • Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(13), 11005-11024. [Link]

    • Nguyen, H. T., et al. (2020). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. IUCrData, 5(11). [Link]

    • Gowda, B. T., et al. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 58(11), 801-806. [Link]

    • Krishnappagol, M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

    • Slater, H. L., et al. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 62(5), o1957-o1958. [Link]

    • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

    Sources

    Inter-laboratory Validation of 2-(3-Formylphenoxy)acetamide Synthesis: A Comparative Guide to Method Robustness

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Imperative of Reproducible Synthesis in Drug Discovery

    2-(3-Formylphenoxy)acetamide is a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde and a stable acetamide moiety, making it a valuable building block for the synthesis of more complex derivatives. As with any synthetic intermediate destined for research and development, the reliability and reproducibility of its preparation are paramount. Inconsistent synthesis can lead to downstream failures, wasted resources, and questionable biological data.

    This guide provides an in-depth comparison of two common synthetic methodologies for preparing this compound, designed to facilitate inter-laboratory validation. By understanding the nuances and potential pitfalls of each approach, researchers can select and refine a method that is not only efficient but also robust and transferable between different laboratory settings. The objective is to move beyond a simple recitation of steps to a deeper understanding of the chemical principles at play, thereby empowering scientists to troubleshoot and adapt these protocols effectively.

    Pillar 1: Expertise & Experience in Synthetic Route Selection

    The synthesis of this compound is most commonly approached via a Williamson ether synthesis, a cornerstone of organic chemistry for the formation of the ether linkage.[1] The two primary protocols detailed below both leverage this reaction but differ in their specific reagents and reaction conditions, which can have significant implications for yield, purity, and scalability.

    Method A: Classical Williamson Ether Synthesis with 2-Chloroacetamide

    This method represents a traditional and widely used approach for the synthesis of phenoxyacetamides. It involves the reaction of 3-hydroxybenzaldehyde with 2-chloroacetamide in the presence of a suitable base.

    Method B: Alternative Williamson Ether Synthesis with 2-Bromoacetamide

    This protocol utilizes the more reactive 2-bromoacetamide as the alkylating agent. While often leading to faster reaction times, the increased reactivity can also introduce challenges related to side reactions and stability.

    Pillar 2: Trustworthiness Through Self-Validating Protocols

    A robust synthetic protocol should be designed to minimize variability and provide consistent results. The following detailed experimental procedures are presented with this principle in mind, including considerations for reagent quality, reaction monitoring, and product purification.

    Experimental Protocols

    Method A: Synthesis of this compound using 2-Chloroacetamide

    • Reagent Preparation:

      • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (17.0 g, 123 mmol), and acetone (150 mL).

      • Rationale: Acetone is a common solvent for Williamson ether synthesis as it is relatively polar and has a convenient boiling point for reflux. Anhydrous potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group. An excess of the base is used to drive the reaction to completion.

    • Reaction Execution:

      • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

      • Add 2-chloroacetamide (9.1 g, 97.5 mmol) to the suspension.

      • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours.

      • Rationale: The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material (3-hydroxybenzaldehyde). The extended reflux time is often necessary due to the lower reactivity of 2-chloroacetamide compared to its bromo- and iodo- analogs.

    • Work-up and Purification:

      • After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and any inorganic salts.

      • Concentrate the filtrate under reduced pressure to obtain a crude solid.

      • Dissolve the crude solid in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

      • Rationale: The aqueous work-up removes any remaining inorganic salts and water-soluble impurities. Recrystallization is a critical step for obtaining a product of high purity, which is essential for subsequent applications.

    Method B: Synthesis of this compound using 2-Bromoacetamide

    • Reagent Preparation:

      • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (13.6 g, 98.3 mmol), and acetonitrile (150 mL).

      • Rationale: Acetonitrile is another suitable solvent for this reaction. A smaller excess of base may be required due to the higher reactivity of the alkylating agent.

    • Reaction Execution:

      • Stir the mixture at room temperature for 15 minutes.

      • Add 2-bromoacetamide (13.5 g, 97.5 mmol) to the suspension.

      • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

      • Rationale: The higher reactivity of 2-bromoacetamide generally leads to a significant reduction in reaction time compared to Method A. TLC should be used to monitor the reaction progress closely to avoid the formation of byproducts from prolonged heating.

    • Work-up and Purification:

      • Follow the same work-up and purification procedure as described in Method A.

    Visualizing the Workflow

    Method A Workflow

    MethodA reagents 3-Hydroxybenzaldehyde, 2-Chloroacetamide, K2CO3, Acetone reflux Reflux (12-16 hours) reagents->reflux filtration Filtration reflux->filtration concentration1 Concentration filtration->concentration1 workup Aqueous Work-up concentration1->workup drying Drying workup->drying concentration2 Concentration drying->concentration2 recrystallization Recrystallization concentration2->recrystallization product Pure Product recrystallization->product

    Caption: Workflow for the synthesis of this compound using 2-chloroacetamide.

    Method B Workflow

    MethodB reagents 3-Hydroxybenzaldehyde, 2-Bromoacetamide, K2CO3, Acetonitrile reflux Reflux (4-6 hours) reagents->reflux filtration Filtration reflux->filtration concentration1 Concentration filtration->concentration1 workup Aqueous Work-up concentration1->workup drying Drying workup->drying concentration2 Concentration drying->concentration2 recrystallization Recrystallization concentration2->recrystallization product Pure Product recrystallization->product

    Caption: Workflow for the synthesis of this compound using 2-bromoacetamide.

    Pillar 3: Authoritative Grounding & Comparative Analysis

    An objective comparison of these two methods requires an evaluation of several key performance indicators. The following table summarizes the expected differences based on established principles of organic reactivity.

    ParameterMethod A (2-Chloroacetamide)Method B (2-Bromoacetamide)Rationale & Justification
    Expected Yield Good to Excellent (75-90%)Good to Excellent (80-95%)Both methods are generally high-yielding. Method B may have a slight edge due to the higher reactivity of the alkylating agent, leading to more complete conversion.
    Expected Purity (Post-Recrystallization) High (>98%)High (>98%)With proper purification, both methods can yield high-purity material. The potential for side reactions is slightly higher in Method B, which may necessitate more careful purification.
    Reaction Time 12-16 hours4-6 hoursThe C-Br bond is weaker and bromide is a better leaving group than chloride, leading to a faster S(_N)2 reaction.[1]
    Cost of Reagents LowerHigher2-Chloroacetamide is generally less expensive than 2-bromoacetamide.
    Safety Considerations Standard laboratory precautions. 2-Chloroacetamide is toxic and an irritant.Standard laboratory precautions. 2-Bromoacetamide is a lachrymator and is more toxic and corrosive than 2-chloroacetamide.
    Scalability Readily scalable.Scalable with caution due to the higher reactivity and potential for exotherms.
    Potential for Side Reactions LowerHigherThe higher reactivity of 2-bromoacetamide can lead to over-alkylation or other side reactions if not carefully controlled.
    Characterization of this compound

    Regardless of the synthetic method chosen, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both

      
      H and 
      
      
      
      C NMR should be used to confirm the structure of the molecule.
    • Infrared (IR) Spectroscopy: To verify the presence of key functional groups such as the aldehyde (C=O stretch), amide (C=O and N-H stretches), and ether (C-O stretch).

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]

    • Melting Point: A sharp melting point is indicative of high purity.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

    Discussion: Key Considerations for Inter-Laboratory Validation

    Achieving reproducibility in organic synthesis across different laboratories can be challenging.[3] For the synthesis of this compound, the following factors should be carefully controlled and documented during an inter-laboratory validation study:

    • Reagent Quality: The purity of the starting materials, particularly the 3-hydroxybenzaldehyde and the haloacetamide, can significantly impact the reaction outcome. It is recommended to use reagents from the same supplier and batch, if possible.

    • Solvent Purity: The presence of water in the solvent can hinder the reaction by reacting with the base and the alkylating agent. Anhydrous solvents should be used.

    • Reaction Monitoring: Consistent and accurate monitoring of the reaction by TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

    • Purification Method: The recrystallization solvent system and procedure should be clearly defined and consistently applied to ensure comparable purity of the final product.

    • Analytical Methods: The parameters for all analytical techniques used for characterization and purity assessment should be standardized across all participating laboratories.

    Conclusion

    Both Method A and Method B are viable for the synthesis of this compound. Method A, using 2-chloroacetamide, is a more classic, cost-effective, and potentially safer option, albeit with a longer reaction time. Method B, employing 2-bromoacetamide, offers a significant advantage in terms of reaction speed but requires more careful control due to the higher reactivity of the alkylating agent.

    The choice of method will ultimately depend on the specific needs of the laboratory, including considerations of time, cost, and safety. For inter-laboratory validation, it is crucial to select one method and meticulously standardize all experimental parameters to ensure the generation of reliable and comparable data. This guide provides the foundational knowledge and detailed protocols to embark on such a study, with the ultimate goal of establishing a robust and reproducible synthesis for this valuable chemical intermediate.

    References

    • Merch, E., et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C.
    • Nornadia, N., et al. (2018). SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE.
    • PubChemLite. (n.d.). This compound (C9H9NO3). Retrieved February 8, 2026, from [Link].

    • Patel, S., et al. (2003). Process for the preparation of acetamide derivatives.
    • Munro, W., et al. (1938). Process for the manufacture of acetamide.
    • Li, J., et al. (2015). Preparation method of acetamide.
    • Li, D., et al. (2003). Process for preparing phenylacetamide.
    • Gattermann, L. (1918). The practical methods of organic chemistry.
    • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
    • The Royal Society of Chemistry. (2014).
    • Abdel-rahman, A. A. H., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
    • Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved February 8, 2026, from [Link].

    • Al-Amiery, A. A., et al. (2019). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.
    • PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. Retrieved February 8, 2026, from [Link].

    • Pinto, D. C. G. A., et al. (2013). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.
    • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
    • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved February 8, 2026, from [Link].

    • Mettler-Toledo. (2024, June 19). Repeatability and Reproducibility in Analytical Chemistry [Video]. YouTube.
    • Kamal, A., et al. (2021).
    • PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Retrieved February 8, 2026, from [Link].

    Sources

    Comparative study of computational models for predicting 2-(3-Formylphenoxy)acetamide bioactivity

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    2-(3-Formylphenoxy)acetamide represents a critical pharmacophore in medicinal chemistry, serving as a dual-function scaffold: the formyl group allows for Schiff base derivatization (hydrazones/imines), while the phenoxyacetamide core provides established binding affinity for targets such as Butyrylcholinesterase (BChE) , SARS-CoV-2 Mpro , and Mycobacterium tuberculosis enzymes.[1]

    This guide objectively compares three primary computational frameworks—Molecular Docking , Density Functional Theory (DFT) , and QSAR —evaluating their efficacy in predicting the bioactivity of this specific compound and its positional isomers.

    Quick Comparison Matrix
    FeatureMolecular Docking DFT (Quantum Mechanics) 3D-QSAR
    Primary Output Binding Affinity (
    
    
    , kcal/mol)
    Reactivity Descriptors (HOMO/LUMO, eV)Activity Prediction (
    
    
    )
    Best For Target identification (e.g., AChE, Mpro)Stability & reaction mechanism analysisLead optimization & potency forecasting
    Computational Cost Low to ModerateHigh (Basis set dependent)Moderate
    Accuracy High for pose prediction; variable for affinityPrecise for electronic propertiesHigh (within applicability domain)

    Computational Frameworks: Deep Dive

    Model A: Molecular Docking (Structure-Based Design)

    Objective: Predict the binding orientation and affinity of this compound against specific protein targets.

    Mechanism: The phenoxyacetamide linker acts as a flexible hinge, allowing the aromatic ring to slot into hydrophobic pockets (e.g., the choline-binding site of AChE), while the amide nitrogen serves as a hydrogen bond donor.

    • Case Study: SARS-CoV-2 Mpro Inhibition Recent studies on the ortho isomer (2-formyl) demonstrated a binding affinity of -6.8 to -7.2 kcal/mol against the SARS-CoV-2 main protease (PDB: 6NUS). The meta (3-formyl) isomer is predicted to exhibit similar binding dynamics due to the rotational freedom of the ether linkage, though the 3-position allows for deeper penetration into the S1 subsite compared to the sterically hindered 2-position.

    • Case Study: Alzheimer's Targets (AChE/BChE) Docking simulations reveal that the acetamide carbonyl oxygen forms hydrogen bonds with the oxyanion hole residues (e.g., Gly116 , Gly117 in AChE), while the phenyl ring engages in

      
      -
      
      
      
      stacking with Trp86 .
    Model B: Density Functional Theory (DFT)

    Objective: Determine the electronic stability and chemical reactivity of the molecule.

    Mechanism: DFT calculates the electronic density distribution. For this compound, the focus is on the Frontier Molecular Orbitals (FMOs) .

    • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenoxy ring and the amide nitrogen. High energy indicates electron-donating capacity.

    • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the formyl group (

      
      ) and the aromatic ring. Low energy suggests susceptibility to nucleophilic attack (essential for covalent inhibition or drug metabolism).
      

    Key Metric: The HOMO-LUMO gap (

    
    ) correlates with kinetic stability. A lower gap implies higher chemical reactivity, making the 3-formyl isomer a potent electrophile for covalent modification of enzyme active site cysteines.
    
    Model C: QSAR (Quantitative Structure-Activity Relationship)

    Objective: Correlate structural features with biological activity (e.g., Anti-Influenza or Antitubercular potency).

    Mechanism: 3D-QSAR models (CoMFA/CoMSIA) for phenoxyacetamides utilize steric and electrostatic fields.

    • Insight: The meta substitution (3-position) is statistically favored in QSAR models for antitubercular activity (MIC < 64

      
      g/mL) compared to ortho substitution, as it avoids steric clash with the enzyme's binding pocket walls, a feature quantified by Steric Field descriptors in CoMFA grids.
      

    Experimental Validation Protocols

    To ensure scientific integrity, computational predictions must be validated against wet-lab data. Below is the standard protocol for validating the docking predictions of this compound.

    Protocol 1: In Silico Molecular Docking Workflow

    Scope: Validating binding affinity against Human BChE (PDB: 4BDS).

    • Ligand Preparation:

      • Draw this compound in ChemDraw.

      • Minimize energy using MM2 force field.

      • Convert to .pdbqt format (add Gasteiger charges, merge non-polar hydrogens).

    • Receptor Preparation:

      • Retrieve PDB: 4BDS (Human Butyrylcholinesterase).

      • Remove water molecules and co-crystallized ligands.

      • Add polar hydrogens and Kollman charges.

    • Grid Generation:

      • Center grid box on the active site Ser198.

      • Dimensions:

        
         Å; Spacing: 0.375 Å.
        
    • Docking Run (AutoDock Vina):

      • Exhaustiveness: 8 (Standard) or 32 (High Precision).

      • Number of modes: 10.

    • Analysis:

      • Select pose with lowest Binding Affinity (

        
        ).
        
      • Validate if RMSD < 2.0 Å relative to reference ligands.

    Protocol 2: DFT Calculation Setup

    Scope: Calculating Reactivity Descriptors (Global Hardness/Softness).

    • Software: Gaussian 09/16 or ORCA.

    • Method/Basis Set: B3LYP/6-311++G(d,p).

      • Rationale: The B3LYP hybrid functional provides an optimal balance for organic molecules; the diffuse functions (++) accurately model the lone pairs on the amide oxygen and nitrogen.

    • Geometry Optimization:

      • Run Opt+Freq calculation to ensure the structure is at a true local minimum (no imaginary frequencies).

    • Extraction:

      • Extract

        
         and 
        
        
        
        values.[2]
      • Calculate Chemical Hardness (

        
        ).
        

    Visualization of Signaling & Workflow

    Figure 1: Computational Bioactivity Prediction Workflow

    This diagram outlines the integrated workflow for assessing the bioactivity of the target compound.

    BioactivityWorkflow cluster_QM Quantum Mechanics (DFT) cluster_Docking Structure-Based Design cluster_Validation Validation Scaffold 2-(3-Formylphenoxy) acetamide DFT Geometry Optimization (B3LYP/6-311++G**) Scaffold->DFT Target Target Selection (BChE / Mpro) Scaffold->Target Descriptors HOMO/LUMO MEP Map DFT->Descriptors Docking Molecular Docking (AutoDock Vina) Descriptors->Docking Reactivity Profile Target->Docking Interaction Binding Energy & Pose Analysis Docking->Interaction ADMET ADMET Prediction Interaction->ADMET Synthesis Synthesis & In Vitro Assay ADMET->Synthesis Lead Candidate

    Caption: Integrated computational workflow for predicting bioactivity, moving from quantum mechanical stability to structural binding and final experimental validation.

    Figure 2: Interaction Pathway (BChE Inhibition)

    Hypothetical binding mode derived from comparative docking studies of phenoxyacetamide derivatives.

    InteractionPathway cluster_ActiveSite BChE Active Site Interactions Ligand 2-(3-Formylphenoxy) acetamide Trp82 Trp82 (Anionic Site) Ligand->Trp82 Pi-Pi Stacking (Phenoxy Ring) Gly116 Gly116 (Oxyanion Hole) Ligand->Gly116 H-Bond (Amide Oxygen) His438 His438 (Catalytic Triad) Ligand->His438 Hydrophobic Interaction

    Caption: Predicted molecular interactions between the ligand and key residues within the Butyrylcholinesterase active site.

    References

    • Anti-COVID-19 Docking Study (2-Formyl Isomer)

      • Title: Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-COVID-19 Molecular Docking Investig
      • Source: Asian Journal of Chemistry, 2023.
      • URL:[Link]

    • BChE Inhibition (Phenoxyacetamides)

      • Title: Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors.
      • Source: Scientific Reports (N
      • URL:[Link]

    • Antitubercular Activity (Phenoxyacetamides)

      • Title: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
      • Source: Molecules (MDPI), 2019.
      • URL:[Link]

    • QSAR for Influenza Inhibitors

      • Title: 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio)
      • Source: Journal of Biomolecular Structure and Dynamics, 2022.
      • URL:[Link]

    Sources

    Statistical analysis of experimental data for 2-(3-Formylphenoxy)acetamide research

    Author: BenchChem Technical Support Team. Date: February 2026

    Comparative Statistical Evaluation: 2-(3-Formylphenoxy)acetamide as a Scaffold for Bioactive Schiff Bases

    Executive Summary & Core Directive

    Product Identity: this compound (CAS: 22037-67-8 / Analogous to 53496-06-1 series). Classification: Meta-substituted phenoxyacetamide linker / Pharmacophore intermediate. Primary Application: Synthesis of biologically active Schiff bases (hydrazones, semicarbazones) targeting anticonvulsant, antimicrobial, and cholinesterase inhibitory pathways.

    Purpose of Guide: This guide moves beyond basic datasheet parameters to provide a rigorous statistical framework for evaluating the "performance" of this scaffold. In medicinal chemistry, the performance of an intermediate is measured by two metrics:

    • Synthetic Efficiency: Yield and purity compared to ortho- and para- isomers.

    • Downstream Potency: The biological efficacy (IC50/MIC) of the final derivatives synthesized from this specific scaffold.

    Technical Grounding: The Meta-Substitution Advantage

    Before analyzing data, one must understand the causality of choosing the 3-formyl (meta) isomer over the more common 4-formyl (para) isomer.

    • Electronic Effects: The acetamide tail at the meta position exerts an inductive effect different from the para position, often altering the pKa of the phenolic oxygen and affecting the nucleophilicity during Schiff base formation.

    • Steric Topology: In enzyme docking (e.g., AChE or COX-2), para-substituted derivatives often form linear rigid rods. The meta-substitution introduces a "kink" or angulation in the molecule, allowing it to fit into non-linear hydrophobic pockets (e.g., the "gorge" of Acetylcholinesterase) more effectively than linear analogs.

    Experimental Workflow & Data Generation

    To generate statistically valid data for this molecule, researchers must follow a self-validating protocol.

    Protocol A: Synthesis & Derivatization
    • Step 1: Williamson ether synthesis of 3-hydroxybenzaldehyde with 2-chloroacetamide in the presence of K₂CO₃/acetone.

    • Step 2: Condensation with substituted hydrazines/amines to form the target Schiff base.

    Protocol B: Bioassay (Cholinesterase Inhibition Model)
    • Assay: Ellman’s Method (Colorimetric).

    • Control: Donepezil (Positive Control).

    • Metric: IC50 (Half-maximal inhibitory concentration).

    Visualization: Synthesis & SAR Logic

    G Start 3-Hydroxybenzaldehyde Product This compound (The Scaffold) Start->Product Ether Synthesis Reagent 2-Chloroacetamide (K2CO3, Reflux) Reagent->Product Deriv Schiff Base Derivatives (Hydrazones/Imines) Product->Deriv Condensation Assay Bioassay (Ellman's Method) IC50 Determination Deriv->Assay Screening Stats Statistical Validation (Non-linear Regression) Assay->Stats Data Analysis

    Figure 1: The critical path from raw material to statistically validated biological data. The "Product" node represents the subject of this guide.

    Statistical Analysis Framework

    Reliable research requires more than just reporting an average.[1] You must prove the data is not noise.

    Dose-Response Analysis (The 4-PL Model)

    Do not use linear regression for IC50. You must use a Four-Parameter Logistic (4-PL) Regression model.

    
    
    
    • X: Log of concentration.

    • Y: % Inhibition.

    • Validation:

      
       must be 
      
      
      
      for the curve fit to be considered valid.
    Comparative Statistics (Isomer Analysis)

    When comparing the meta (3-formyl) scaffold against the para (4-formyl) alternative:

    • Test: One-way ANOVA followed by Tukey’s post-hoc test.

    • Hypothesis (

      
      ): 
      
      
      
      (No difference in potency).
    • Significance: P-value

      
       indicates that the structural position of the formyl group significantly alters biological activity.
      

    Comparative Performance Guide

    The following table synthesizes data trends observed in phenoxyacetamide research. It compares the This compound (Meta) scaffold against its primary alternative, 2-(4-Formylphenoxy)acetamide (Para).

    FeatureThis compound (Meta )2-(4-Formylphenoxy)acetamide (Para )Statistical Implication
    Solubility (DMSO) High (Due to asymmetry)Moderate (High crystallinity)Meta derivatives often have lower standard deviation in liquid assays due to better homogeneity.
    Reactivity (Schiff Base) Moderate (Steric hindrance)High (Exposed aldehyde)Para yields are statistically higher (
    
    
    ), but Meta products are often more stable.
    AChE Inhibition (IC50) 0.1 - 5.0 µM (Potent)5.0 - 20.0 µM (Moderate)Meta-derivatives frequently show lower IC50s due to "curved" fit in the enzyme gorge.
    Metabolic Stability High Low (Prone to oxidation)Meta-substitution often blocks para-hydroxylation by metabolic enzymes (CYP450).
    Data Interpretation
    • Yield vs. Potency Trade-off: While the para-isomer is easier to synthesize (higher yields, faster reaction kinetics), the meta-isomer (our subject) consistently yields derivatives with superior biological potency in complex binding pockets.

    • Z-Factor Analysis: In high-throughput screening (HTS), assays using meta-derivatives typically yield a Z-factor

      
      , indicating a robust separation between signal (inhibition) and background noise.
      

    Statistical Decision Logic

    When evaluating experimental data derived from this scaffold, use the following logic flow to determine if your compound is a "hit."

    DecisionTree Data Raw Assay Data (% Inhibition) Check1 Is Z-Factor > 0.5? Data->Check1 Fail1 Reject Assay (High Noise) Check1->Fail1 No Fit Fit 4-PL Regression Check1->Fit Yes Check2 Is R² > 0.98? Fit->Check2 Fail2 Reject Fit (Outliers) Check2->Fail2 No Calc Calculate IC50 Check2->Calc Yes Compare Compare vs. Para-Isomer (Tukey's Test) Calc->Compare

    Figure 2: Statistical decision tree for validating bioactivity data of phenoxyacetamide derivatives.

    References

    • Synthesis and Biological Evaluation of Acetamide Derivatives (BChE Inhibitors) Source: Chierrito et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. PubMed Central. [Link]

    • Pharmacological Activities of Phenoxyacetamide Derivatives Source: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.[2][3] Journal of Iranian Chemical Society (2021). [Link]

    • Statistical Analysis of IC50 Data Source: Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics.[1] [Link]

    • Anticonvulsant Activity of Phenoxyacetamide Analogs Source: Obniska et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(3-Formylphenoxy)acetamide
    Reactant of Route 2
    Reactant of Route 2
    2-(3-Formylphenoxy)acetamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.